4-(4-Methylphenyl)but-3-en-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3 |
InChI Key |
USXMUOFSQBSHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylphenyl)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methylphenyl)but-3-en-2-one, a substituted chalcone (B49325) with potential applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and explores its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound, also known as p-tolylbutenone, is an α,β-unsaturated ketone that belongs to the chalcone family. Chalcones are a class of naturally occurring compounds found in various plants and are precursors to flavonoids. They have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural simplicity and ease of synthesis of chalcones make them attractive scaffolds for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. It is important to note that two CAS numbers are often associated with this compound: 3160-38-1 and 4023-84-1, with the latter often specifically referring to the (E)-isomer[1].
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | (E)-4-(4-methylphenyl)but-3-en-2-one | [1] |
| Synonyms | 4-(p-Tolyl)-3-buten-2-one, p-Tolylbutenone, 4-Methylbenzylideneacetone | |
| CAS Number | 3160-38-1, 4023-84-1 ((E)-isomer) | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Yellowish solid |
Physical Properties
| Property | Value | Reference |
| Melting Point | 29-33 °C | |
| Boiling Point | 280.6 °C (Predicted) | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone (B3395972). |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.49 (d, J=16.2 Hz, 1H), 7.41 (d, J=8.1 Hz, 2H), 7.18 (d, J=8.0 Hz, 2H), 6.67 (d, J=16.2 Hz, 1H), 2.39 (s, 3H), 2.37 (s, 3H) | PubChem CID: 5463195 |
| ¹³C NMR (CDCl₃) | δ (ppm): 198.3, 143.1, 140.7, 131.9, 129.8, 128.4, 126.9, 27.2, 21.5 | PubChem CID: 5463195 |
| Infrared (IR) | Major peaks (cm⁻¹): 1665 (C=O), 1605 (C=C), 1515, 1180, 980, 815 | PubChem CID: 107388 |
| Mass Spectrometry (MS) | m/z: 160 (M+), 145, 117, 91, 65 | PubChem CID: 107388 |
Synthesis
This compound is commonly synthesized via a Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation, between p-tolualdehyde and acetone.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
p-Tolualdehyde
-
Acetone
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a flask, dissolve p-tolualdehyde in a minimal amount of ethanol.
-
Add an equimolar amount of acetone to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the cooled mixture with continuous stirring.
-
Allow the reaction to stir in the ice bath for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any remaining base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Biological Activities and Experimental Protocols
Chalcones, including this compound, have been reported to exhibit a range of biological activities. The most prominent among these are their potential as cytotoxic and antimicrobial agents.
Cytotoxicity
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathway
While the specific signaling pathway modulated by this compound is not yet fully elucidated, studies on the parent compound, chalcone, provide a likely model for its mechanism of action in cancer cells. Chalcone has been shown to induce apoptosis and inhibit cell survival by targeting the mitochondrial pathway and the NF-κB signaling pathway in human bladder cancer cells[1].
Disclaimer: The following signaling pathway is based on studies of the parent chalcone and is presented as a representative model for the potential mechanism of this compound. Further research is required to confirm the specific molecular targets of this substituted derivative.
Proposed Apoptotic and Anti-Survival Pathway
The diagram below illustrates the proposed mechanism by which chalcones may induce apoptosis and inhibit cell survival.
Caption: Proposed signaling pathway for chalcone-induced apoptosis.
Conclusion
This compound is a versatile compound with a straightforward synthesis and promising biological activities. This technical guide provides a foundational resource for researchers interested in exploring its potential in drug discovery and development. The provided experimental protocols offer a starting point for in vitro evaluation, and the proposed signaling pathway serves as a framework for mechanistic studies. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-Methylphenyl)but-3-en-2-one, a valuable intermediate in organic synthesis, through the Claisen-Schmidt condensation. This document details the underlying chemical principles, provides a robust experimental protocol, and presents key data in a clear and accessible format.
Introduction
The Claisen-Schmidt condensation is a reliable and widely utilized carbon-carbon bond-forming reaction in organic chemistry. It is a crossed-aldol condensation that occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is particularly effective in the synthesis of α,β-unsaturated ketones, which are versatile precursors for a variety of more complex molecules.
This guide focuses on the base-catalyzed synthesis of this compound from 4-methylbenzaldehyde (B123495) and acetone (B3395972). The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the final α,β-unsaturated ketone product.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is as follows:
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), in an alcoholic solvent like ethanol. The basic conditions facilitate the deprotonation of the α-carbon of acetone to form a reactive enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the more stable, conjugated enone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.019 | -6 |
| Acetone | C₃H₆O | 58.08 | 0.784 | -95 |
| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 318 |
| This compound | C₁₁H₁₂O | 160.21 | - | 33-37[1] |
Experimental Protocol
This protocol is adapted from established procedures for Claisen-Schmidt condensations.[2]
4.1. Materials and Equipment:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Melting point apparatus
4.2. Procedure:
-
Reaction Setup: In a clean round-bottom flask, dissolve 4-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) in acetone (e.g., 20 mmol, 1.46 mL, 1.15 g). Note: Using an excess of the enolizable ketone (acetone) can help to minimize the self-condensation of the aldehyde and the formation of the bis-addition product.
-
Addition of Catalyst: To the stirred solution, slowly add a 10% aqueous solution of sodium hydroxide (e.g., 5 mL). The addition should be done dropwise to control the reaction temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 30 minutes. A yellow precipitate of this compound should form.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining sodium hydroxide and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.
-
Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
5.1. Signaling Pathway: Claisen-Schmidt Condensation Mechanism
References
Spectroscopic Characterization of 4-(4-Methylphenyl)but-3-en-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 4-(4-Methylphenyl)but-3-en-2-one, a valuable intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, alongside a standard experimental protocol for its synthesis, to aid researchers in its unambiguous identification and utilization.
Spectroscopic Data
The structural elucidation of this compound relies on the complementary information obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy. The data presented herein corresponds to the predominantly trans isomer of the compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The characteristic signals for this compound are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Experimental Protocols
A standard and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (p-tolualdehyde) with a ketone (acetone).
Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
p-Tolualdehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
A mixture of p-tolualdehyde and acetone in ethanol is prepared in a separate flask and cooled in an ice bath.
-
The cold sodium hydroxide solution is added dropwise to the stirred aldehyde-ketone mixture, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to allow the condensation to proceed.
-
The reaction mixture is then poured into cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization Protocol
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
IR Spectroscopy:
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or as a KBr pellet if it is a solid.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Physical properties of 4-(4-methylphenyl)but-3-en-2-one
An In-depth Technical Guide to the Physical Properties of 4-(4-methylphenyl)but-3-en-2-one
Introduction
This compound, also known as 4-(p-tolyl)but-3-en-2-one, is an organic compound with the chemical formula C₁₁H₁₂O.[1] It is characterized by a butenone core substituted with a para-methylphenyl group.[1] This compound primarily exists as the trans-isomer and is a solid at room temperature. It serves as a valuable intermediate in various organic syntheses.[1] This guide provides a comprehensive overview of its physical properties, the experimental methods used to determine them, and a visualization of its synthesis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O[1][2] |
| Molecular Weight | 160.21 g/mol [1][2][3] |
| Appearance | Yellow crystalline solid[1][2] |
| Melting Point | 29-33 °C[1][2] |
| Boiling Point | ~280.6 °C (Predicted)[1][2] |
| Density | 0.999 ± 0.06 g/cm³ (Predicted)[2] |
| LogP (Octanol/Water) | 2.65[4] |
| CAS Number | 3160-38-1[2][3][5] |
Experimental Protocols
The determination of the physical properties of this compound relies on standard laboratory techniques. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Thermometer
-
Sample of this compound
Procedure:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range is reported as the melting point. For this compound, this range is 29-33 °C.[1][2]
Boiling Point Determination (Predicted)
The reported boiling point is a predicted value, likely obtained through computational modeling based on the compound's structure. Experimental determination would typically involve distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
The compound is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The flask is heated, and the temperature is monitored.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid is in equilibrium with its vapor, is recorded as the boiling point.
LogP (Octanol/Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel
-
n-Octanol
-
Water
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)
-
Sample of this compound
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The mixture is allowed to separate into two distinct layers.
-
The concentration of the compound in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For this compound, the LogP is 2.65.[4]
Synthesis Pathway
This compound can be synthesized via an aldol (B89426) condensation reaction between p-tolualdehyde and acetone. The following diagram illustrates the general workflow for this synthesis.
References
- 1. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]
- 2. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]
- 3. 3-Buten-2-one, 4-(4-methylphenyl)- | C11H12O | CID 5463195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-4-(4-methylphenyl)-3-buten-2-one [stenutz.eu]
- 5. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Substituted Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are natural phenols characterized by a core 1,3-diphenyl-2-propen-1-one scaffold.[1][2] This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[4] Found abundantly in edible plants, chalcones and their synthetic derivatives have garnered significant attention from the medicinal chemistry community due to their straightforward synthesis, typically via the Claisen-Schmidt condensation, and their broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them privileged scaffolds in drug discovery and development.[2][3] This guide provides an in-depth overview of the key biological activities of substituted chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of relevant molecular pathways and workflows.
Anticancer Activities
Chalcone (B49325) derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[5][6] Their anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis.[1][7] The presence and position of various substituents on the aromatic rings play a crucial role in modulating their potency and selectivity.[6]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various substituted chalcones are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against several cancer cell lines is presented below.
| Chalcone Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |
| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (Colon) | 0.60 µM | [8] |
| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (Breast) | 0.89 µM | [8] |
| Chalcone Derivative 5 (with 2,4-dichlorobenzenesulfonamide (B1301883) moiety) | AGS (Gastric) | < 1.0 µg/mL | [8] |
| Chalcone Derivative 7 (with 2,4-dichlorobenzenesulfonamide moiety) | HL-60 (Leukemia) | < 1.57 µg/mL | [8] |
| Trimethoxy derivative 61 (α-phthalimido-chalcone) | HepG2 (Liver) | 1.62 µM | [6] |
| Chalcone 60 (functionalized platinum complex) | HepG-2 (Liver) | 0.33 µM | [6] |
| Chalcone with 4-methoxy substitution (diaryl ether moiety) | MCF-7 (Breast) | 3.44 ± 0.19 µM | [6] |
| Bromo-chalcone derivative 15 | Gastric Cancer Cells | 3.57–5.61 µM | [9] |
| Thiazole Chalcone 178 (4-Methoxyphenyl substituted) | A549 (Lung) | 1.39 µM | [10] |
| Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [11] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism for the anticancer activity of chalcones is the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[12][13] This process involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial membrane permeability.[12][13] This, in turn, triggers the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[13] Some chalcones have also been shown to modulate critical signaling pathways like PI3K/AKT/mTOR.[12]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Antimicrobial Activities
Substituted chalcones exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][5] Their mechanism of action is thought to involve the disruption of microbial membranes, inhibition of key enzymes, or interference with microbial nucleic acid synthesis. The lipophilicity and electronic properties conferred by different substituents are key determinants of their antimicrobial potency.[14][15]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Chalcone Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |
| O-OH Chalcone (2'-hydroxy) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [14] |
| M-OH Chalcone (3'-hydroxy) | Methicillin-resistant S. aureus (MRSA) | 98.7 ± 43.3 | [14] |
| P-OH Chalcone (4'-hydroxy) | Methicillin-resistant S. aureus (MRSA) | 108.7 ± 29.6 | [14] |
| Fluoro-substituted Chalcone 3 | Candida albicans | 15.62 | [16] |
| Fluoro-substituted Chalcone 4 | Candida albicans | 15.62 | [16] |
| Fluoro-substituted Chalcone 23 | Staphylococcus aureus | Most active of series | [16] |
| Trifluoromethyl-substituted Chalcone 13 | Candida parapsilosis | 15.6 | [17] |
| Trifluoromethyl-substituted Chalcone 14 | Staphylococcus aureus | Most active of series | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[18]
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the chalcone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the chalcone derivative at which there is no visible growth (turbidity) in the well.[18]
Antioxidant Activities
Chalcones are effective antioxidants due to their ability to scavenge free radicals and chelate metal ions.[19][20] The presence of hydroxyl groups on the aromatic rings significantly enhances their antioxidant capacity, as these groups can readily donate a hydrogen atom to stabilize free radicals.[19]
Quantitative Data: In Vitro Antioxidant Activity
The antioxidant potential is often expressed as an IC50 value, indicating the concentration required to scavenge 50% of the free radicals in the assay.
| Chalcone Derivative/Compound | Assay | IC50 Value | Reference |
| 4,2'-dihydroxy-3,5-dimethoxychalcone (C7) | DPPH Scavenging | Potent activity reported | [19] |
| JVF3 (Flavonol) | DPPH Scavenging | 61.4 µM | [21] |
| JVC2 (Chalcone) | Lipid Peroxidation | 33.64 µM | [21] |
| Chalcone 3b | NO Scavenging | < 300 µM | [22] |
| Chalcone C1 | DPPH Scavenging | 364 µM | [23] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and straightforward method for evaluating the free-radical scavenging ability of compounds.[24]
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.[24]
-
Test Solutions: Prepare a stock solution of the chalcone derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).[24]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each chalcone dilution.
-
Include a positive control (e.g., ascorbic acid) and a blank (methanol without the test compound).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to pale yellow, causing a decrease in absorbance.[22]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
Anti-inflammatory Activities
Chalcones have been identified as potent anti-inflammatory agents.[25][26] They can inhibit the production and release of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines like TNF-α and various interleukins.[27][28] Their mechanism often involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[27]
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
| Chalcone Derivative/Compound | Assay/Model | Activity/Result | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-one (3f) | Xylene-induced ear edema (mice) | 62% inhibition | [25] |
| (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (3h) | Xylene-induced ear edema (mice) | 68% inhibition | [25] |
| Ibuprofen (Reference Drug) | Xylene-induced ear edema (mice) | 53% inhibition | [25] |
| Chromene 3 carbaldehyde-acetaminophen chalcone | Inhibition of albumin denaturation | 97.55% inhibition @ 500 µg/mL | [29] |
| 2',5'-dihydroxychalcone | Polymyxin B-induced hind-paw edema (mice) | Remarkable inhibitory effect | [30] |
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Many chalcones exert their anti-inflammatory effects by inhibiting IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. mdpi.com [mdpi.com]
- 19. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. ijcea.org [ijcea.org]
- 22. jacsdirectory.com [jacsdirectory.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
- 30. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Chalcones: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological evaluation, and medicinal chemistry applications of the chalcone (B49325) scaffold for researchers, scientists, and drug development professionals.
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile chemical framework is prevalent in a variety of edible plants, fruits, and vegetables.[2][3] The unique structural and electronic properties of chalcones contribute to their broad spectrum of pharmacological activities, making them a "privileged structure" in medicinal chemistry.[3] Chalcone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents, attracting considerable interest in the development of novel therapeutics.[2][4][5][6]
Synthetic Strategies: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1] This method is favored for its operational simplicity, the ready availability of starting materials, and generally high yields.[1] Variations of this reaction, including acid-catalyzed and microwave-assisted syntheses, have also been developed to improve efficiency and yield.[2][7]
General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a typical procedure for the synthesis of a chalcone derivative.[8]
Materials:
-
Substituted acetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)[8]
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol within a round-bottom flask.
-
Cool the flask in an ice bath to between 0-5 °C.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture while maintaining the low temperature and stirring continuously.[8]
-
Continue to stir the reaction mixture at room temperature for a period of 12-24 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the crude chalcone product.[8]
-
Collect the precipitate by vacuum filtration, wash with cold water, and allow it to dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[1]
The general workflow for the synthesis and initial biological evaluation of chalcone derivatives is depicted below.
Anticancer Applications
Chalcone derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[4][9][10] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and key signaling pathways.[4][11]
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-imidazole hybrid (28) | HCT116 | 1.123 - 20.134 | [4] |
| Chalcone-imidazole hybrid (29) | HCT116, MCF-7, 143B | 0.597 - 19.995 | [4] |
| Chalcone-tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | 0.6 - 3.7 (µg/mL) | [4] |
| Chalcone-coumarin hybrid (40) | HEPG2, K562 | 0.65 - 2.02 | [4] |
| Licochalcone A | Various | Varies | [4] |
| Xanthohumol | Various | Varies | [4] |
Key Signaling Pathways in Anticancer Activity
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many chalcones exert their anticancer effects by inhibiting this pathway, leading to decreased cell viability and induction of apoptosis.
Anti-inflammatory Applications
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Chalcones have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB).[12][13]
| Chalcone Derivative | Assay | IC50 (µM) | Reference |
| Chalcone derivatives (59) | NF-κB inhibition | 1.17 - 3.43 | [4] |
| Licochalcone A | Inhibition of IL-6 and TNF-α secretion | Varies | [12] |
| Synthetic Chalcones | Inhibition of NO production | Varies | [14] |
Key Signaling Pathways in Anti-inflammatory Activity
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][13]
Antimicrobial and Antioxidant Applications
Chalcones exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][7][15] Their antioxidant properties are attributed to their ability to scavenge free radicals and inhibit enzymes involved in oxidative stress.[5][7]
| Chalcone Derivative | Organism/Assay | MIC/IC50 | Reference |
| Quinoline-based chalcone (51) | M. tuberculosis H37Rv | 10 - 80 µM | [5] |
| Thio-based chalcone (90) | Biofouling strains | 0.058 - 0.22 µM | [5] |
| Polyhydroxylated chalcones (96-98, 100, 102) | MRSA | 6.25 - 250 µM | [5] |
| Bischalcone (188) | α-glucosidase inhibition | 23.7 µM | [5] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][14]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The chalcone scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, continues to fuel research in medicinal chemistry. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of chalcones into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(4-Methylphenyl)but-3-en-2-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-methylphenyl)but-3-en-2-one, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining these values. The methodologies outlined are based on established and reliable techniques suitable for a laboratory setting.
Introduction
This compound, also known as p-methylbenzalacetone, is an organic compound with the molecular formula C₁₁H₁₂O.[1][2][3] It is a solid at room temperature with a melting point in the range of 29-33 °C.[1][4] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry. Solubility dictates the choice of solvent for reactions, purification processes like crystallization, and the preparation of solutions for analysis.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in readily available literature, the following table provides a template for the systematic recording of experimentally determined solubility values. Researchers are encouraged to populate this table using the experimental protocol detailed in the subsequent section.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Ethanol | 25 | UV-Vis Spectrophotometry | ||
| Methanol | 25 | UV-Vis Spectrophotometry | ||
| Acetone | 25 | UV-Vis Spectrophotometry | ||
| Ethyl Acetate | 25 | UV-Vis Spectrophotometry | ||
| Dichloromethane | 25 | UV-Vis Spectrophotometry | ||
| Chloroform | 25 | UV-Vis Spectrophotometry | ||
| Toluene | 25 | UV-Vis Spectrophotometry | ||
| Hexane | 25 | UV-Vis Spectrophotometry |
Note: The solubility of non-polar compounds like this compound is expected to be higher in less polar organic solvents. It is described as being soluble in organic solvents and insoluble in water.[5] A related compound, 4-phenyl-3-buten-2-one, is freely soluble in alcohol, benzene, chloroform, and diethyl ether, and very slightly soluble in water and petroleum ether.
Experimental Protocol: Determination of Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8] The concentration of the dissolved solute in the saturated solution can then be accurately measured using UV-Vis spectrophotometry, provided the compound has a chromophore that absorbs in the UV-Vis range.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or appropriate for the solvent)
Procedure
Part 1: Preparation of Saturated Solutions
-
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9]
Part 2: Sample Processing
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles that could interfere with the concentration measurement.
Part 3: Concentration Determination by UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[10]
-
Analysis of Saturated Solution: Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of an organic compound.
Logical Relationship in Solubility Testing
This diagram outlines the decision-making process based on the solubility of a compound in different types of solvents, which is a fundamental practice in qualitative organic analysis.
Caption: Qualitative analysis of organic compound solubility.
References
- 1. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]
- 2. 3-Buten-2-one, 4-(4-methylphenyl)- | C11H12O | CID 5463195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Chalcone Compounds: Natural Sources, Synthetic Analogues, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids and isoflavonoids.[2] The unique chemical architecture of chalcones imparts a broad spectrum of biological activities, making them a focal point of intensive research in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the natural sources of chalcones, synthetic methodologies for the preparation of their analogues, detailed experimental protocols, and an exploration of the key signaling pathways they modulate.
Natural Sources of Chalcone (B49325) Compounds
Chalcones are abundant in a variety of plant families, with significant concentrations found in the Leguminosae, Asteraceae, and Moraceae families.[3] Edible plants such as fruits, vegetables, spices, and tea are common dietary sources of these bioactive molecules.
Table 1: Prominent Natural Sources of Chalcone Compounds
| Plant Family | Plant Species | Common Name | Major Chalcone(s) | Reference(s) |
| Leguminosae | Glycyrrhiza glabra | Licorice | Licochalcone A, Isoliquiritigenin | [1][4] |
| Moraceae | Morus alba | White Mulberry | Morachalcone A | [5] |
| Asteraceae | Helichrysum aureonitens | Golden Everlasting | Helichrysetin | [5] |
| Solanaceae | Solanum lycopersicum | Tomato | Naringenin chalcone | [1] |
| Rosaceae | Malus domestica | Apple | Phloretin | [1] |
| Zingiberaceae | Boesenbergia pandurata | Fingerroot | Panduratin A | [1] |
| Humulus | Humulus lupulus | Hops | Xanthohumol | [6][7] |
| Fabaceae | Psoralea corylifolia | Babchi | Isobavachalcone | [2] |
| Anacardiaceae | Rhus verniciflua | Varnish tree | Butein | [6] |
Synthetic Analogues of Chalcone Compounds
The therapeutic potential of natural chalcones has spurred the development of a vast array of synthetic analogues. The primary and most versatile method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025), typically catalyzed by a base or an acid.[6][8]
General Synthetic Methodologies
Modern synthetic approaches have focused on improving the efficiency, yield, and environmental footprint of chalcone synthesis. These include:
-
Conventional Claisen-Schmidt Condensation: This classic method involves the reaction of an acetophenone and a benzaldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields.[9]
-
Solvent-Free Synthesis (Grinding Method): This environmentally friendly approach involves the grinding of solid reactants with a solid base, eliminating the need for organic solvents.[1]
-
Synthesis of Heterocyclic Analogues: Chalcone analogues incorporating heterocyclic rings such as pyridine, pyrrole, benzimidazole, and quinoline (B57606) have been synthesized to explore novel biological activities.[8][10]
Quantitative Data on Synthetic Yields
The yield of chalcone synthesis is influenced by the specific reactants, catalysts, and reaction conditions. The following tables summarize representative yields for different synthetic methods.
Table 2: Yields of Chalcone Synthesis via Conventional Claisen-Schmidt Condensation
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference(s) |
| Acetophenone | Benzaldehyde | NaOH/Ethanol (B145695) | 2-4 h | 85-95 | [1] |
| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH/Methanol (B129727) | 12 h | 78 | [8] |
| 2-Acetylnaphthalene | 4-Methoxybenzaldehyde | KOH/Methanol | 8 h | 85 | [11] |
Table 3: Yields of Chalcone Synthesis via Microwave-Assisted Synthesis
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Power/Temp | Time (min) | Yield (%) | Reference(s) |
| Acetophenone | Vanillin | KOH/Ethanol | 180 W | 5 | 97.64 | [10] |
| 4-Hydroxyacetophenone | Vanillin | KOH/Ethanol | 180 W | 5 | 80.65 | [10] |
| Acetylferrocene | 4-Chlorobenzaldehyde | KOH/Ethanol | 100°C | 1-5 | 92 | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation of a natural chalcone and the synthesis of a chalcone analogue.
Isolation of a Chalcone from a Natural Source (Example: Licochalcone A from Glycyrrhiza glabra)
Protocol 3.1: Extraction and Isolation of Licochalcone A
-
Plant Material Preparation: Air-dry the roots of Glycyrrhiza glabra and grind them into a fine powder.
-
Extraction: Macerate the powdered roots with 95% ethanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in licochalcone A, to column chromatography on silica (B1680970) gel.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Purification: Combine the fractions containing licochalcone A and purify further by recrystallization from a suitable solvent like methanol to obtain pure crystals.
-
Characterization: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of a Chalcone Analogue (Example: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one)
Protocol 3.2: Conventional Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 1.50 g (10 mmol) of 4-methoxyacetophenone and 1.51 g (10 mmol) of 4-nitrobenzaldehyde (B150856) in 30 mL of ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Product Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure yellow crystals of (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
-
Characterization: Dry the purified crystals and determine their melting point. Confirm the structure using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Signaling Pathways and Molecular Mechanisms
Chalcones exert their diverse biological effects by modulating a variety of cellular signaling pathways. Their ability to interact with key regulatory proteins makes them attractive candidates for the development of targeted therapies.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Many chalcones have been shown to inhibit the NF-κB pathway.[4][12]
Figure 1: Chalcones inhibit the canonical NF-κB signaling pathway by targeting the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain chalcones, such as Licochalcone A, have demonstrated the ability to modulate MAPK signaling.[2][13]
Figure 2: Certain chalcones can inhibit the MAPK/ERK signaling pathway by interfering with the phosphorylation cascade, particularly at the level of MEK and ERK. This inhibition can lead to decreased activation of downstream transcription factors, ultimately suppressing genes involved in cell proliferation and survival.
Conclusion
Chalcone compounds represent a privileged scaffold in medicinal chemistry, offering a rich source of naturally occurring bioactive molecules and a versatile template for the design of novel therapeutic agents. Their straightforward synthesis and diverse biological activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore their potential in the development of new treatments for a wide range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge on the natural sources, synthesis, and biological mechanisms of this important class of compounds. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of chalcone analogues will undoubtedly pave the way for their clinical translation.
References
- 1. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Claisen-Schmidt condensation for chalcone synthesis
An In-depth Technical Guide to the Mechanism of Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are precursors in the biosynthesis of various flavonoids and isoflavonoids.[1] These compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The biological versatility of chalcones is largely attributed to their reactive α,β-unsaturated ketone moiety.[1]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone (like acetophenone) that has α-hydrogens and an aromatic aldehyde (like benzaldehyde) that lacks α-hydrogens.[1][3] The reaction can be catalyzed by either a base or an acid and proceeds through an aldol addition followed by a dehydration step to yield the final α,β-unsaturated ketone.[3][4]
Core Mechanism of Claisen-Schmidt Condensation
The Claisen-Schmidt condensation can be performed under either basic or acidic conditions, with the base-catalyzed pathway being the most common.[4][5]
Base-Catalyzed Mechanism
The base-catalyzed reaction is a three-step process involving the formation of a resonance-stabilized enolate, a nucleophilic attack on the aldehyde, and a final dehydration step.[3]
-
Enolate Formation : A strong base, typically a hydroxide (B78521) like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone). This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction.[1][3]
-
Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Since the aldehyde lacks α-hydrogens, it cannot self-condense, which favors the desired crossed-condensation product.[1] This step results in the formation of an intermediate β-hydroxy ketone, also known as an aldol adduct.[1]
-
Dehydration : The aldol adduct is generally unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule).[3] This final step is thermodynamically driven by the formation of a highly conjugated system, where the new double bond is conjugated with both the aromatic ring and the carbonyl group, resulting in the stable chalcone product.[1]
Caption: Base-catalyzed mechanism of chalcone synthesis.
Acid-Catalyzed Mechanism
Although less common, acid catalysis is also effective for chalcone synthesis, particularly for base-sensitive substrates.[6] The mechanism involves the formation of an enol intermediate.
-
Enol Formation : The ketone is protonated by the acid catalyst at the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base (like the solvent or the conjugate base of the acid) removes an α-hydrogen to form a neutral enol intermediate.
-
Nucleophilic Attack : The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of the aldehyde. This forms a protonated aldol adduct.
-
Dehydration : The adduct loses a proton from the carbonyl group and is then protonated at the hydroxyl group, forming a good leaving group (H₂O). Subsequent elimination of water and a final deprotonation yield the α,β-unsaturated ketone (chalcone).
Quantitative Data Analysis
The yield and efficiency of the Claisen-Schmidt condensation are highly dependent on the choice of substrates, catalyst, solvent, and reaction conditions. The following table summarizes data from various experimental protocols.
| Aldehyde | Ketone | Catalyst / Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde (B42025) | Acetophenone (B1666503) | NaOH / Ethanol (B145695) | Room Temp, 24h | 59% | [1][7] |
| Benzaldehyde | Acetophenone | NaOH / CTAB (aq) | Room Temp, 24h | 83% | [7] |
| Benzaldehyde | Acetophenone | KOH / Ethanol | 4-6 hours | Not specified | [8] |
| 4-chlorobenzaldehyde | Acetophenone | NaOH / Solvent-free | Grinding, 10 min | High Purity | [9] |
| Benzaldehyde | 4'-chloroacetophenone | NaOH / Solvent-free | Grinding | Not specified | [9] |
| Benzaldehyde | Acetophenone | HAlMSN / Solvent-free | 298 K | 97% | [10] |
| Benzaldehyde | Acetophenone | K-NP / Water | Not specified | 98% | [11] |
| Benzaldehyde | Acetophenone | Zn-NP / Water | Not specified | 96% | [11] |
Experimental Protocols
The versatility of the Claisen-Schmidt condensation allows for various experimental setups, from traditional solvent-based methods to greener, solvent-free approaches.
Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol
This protocol is a standard and widely used method for chalcone synthesis.[1][3]
-
Materials :
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
-
Procedure :
-
Dissolve equimolar amounts of the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.[3]
-
Cool the mixture in an ice bath while stirring continuously.[3]
-
Prepare an aqueous solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.[3]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[3] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing approximately 200g of crushed ice.[3]
-
Acidify the mixture with dilute HCl until the pH is neutral to precipitate the crude product.[3][8]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.[3]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[3]
-
Protocol 2: Solvent-Free Synthesis using Grinding
This "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler workup procedures.[3][12]
-
Materials :
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid NaOH or KOH pellet
-
Mortar and pestle
-
-
Procedure :
-
Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) into a porcelain mortar.[3][12]
-
Add powdered or pelletized NaOH or KOH (e.g., 5 mmol) to the mixture.[3][12]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction mixture will typically become a paste and may solidify.[3][12]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid mass.[3]
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry. The crude chalcone is often of sufficient purity, but it can be recrystallized from 95% ethanol for higher purity.[12]
-
Caption: A logical workflow for chalcone synthesis and purification.
Conclusion
The Claisen-Schmidt condensation is a robust, versatile, and highly efficient method for the synthesis of chalcones, which are valuable scaffolds in drug discovery and development.[3] By carefully selecting reactants, catalysts, and reaction conditions, researchers can synthesize a diverse library of chalcone derivatives with high yields. The detailed mechanisms and protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and analysis of these medicinally important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide: Thermal Properties and Stability of 4-(4-Methylphenyl)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenyl)but-3-en-2-one, a derivative of the chalcone (B49325) family, is a compound of interest in organic synthesis and potentially in medicinal chemistry. Its utility as a precursor in various chemical reactions necessitates a thorough understanding of its physical and chemical properties, particularly its thermal behavior and stability. This technical guide provides a concise overview of the known thermal properties of this compound, alongside detailed, generalized experimental protocols for its thermal analysis. Furthermore, this guide illustrates key synthetic pathways relevant to this class of compounds.
Chemical Identity
| Property | Value |
| IUPAC Name | (3E)-4-(4-methylphenyl)but-3-en-2-one |
| Synonyms | 4-(p-Tolyl)-3-buten-2-one, p-methylbenzalacetone |
| CAS Number | 3160-38-1[1], 4023-84-1[2] |
| Molecular Formula | C₁₁H₁₂O[1][2][3][4] |
| Molecular Weight | 160.21 g/mol [1][2][3][4] |
Thermal Properties
The thermal properties of a compound are critical for determining its appropriate storage, handling, and reaction conditions. The known thermal data for this compound are summarized below.
| Thermal Property | Value |
| Melting Point | 29-33 °C[1] |
| Boiling Point (Predicted) | ~280.6 °C |
| Decomposition Temperature | Not experimentally determined |
Thermal Stability
To ascertain the precise thermal stability and decomposition profile of this compound, experimental analysis using TGA and DSC is essential. The following sections outline detailed, generalized protocols for performing such analyses on organic compounds of this nature.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 0 °C.
-
Heat the sample from 0 °C to 300 °C at a controlled rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to generate the DSC thermogram.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Exothermic events at higher temperatures may indicate decomposition.
-
Relevant Synthetic Pathways
Given the absence of identified signaling pathways for this compound, this section provides visualizations of key chemical reactions pertinent to its synthesis and reactivity.
Aldol (B89426) Condensation for Synthesis
The synthesis of this compound is commonly achieved via a Claisen-Schmidt condensation, a type of aldol condensation, between 4-methylbenzaldehyde (B123495) and acetone.
Caption: Workflow for the Aldol Condensation synthesis.
Reformatsky Reaction
This compound can undergo a Reformatsky reaction with an α-halo ester in the presence of zinc to form a β-hydroxy ester.[1]
Caption: Experimental workflow for the Reformatsky Reaction.
References
- 1. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]
- 2. 3-Buten-2-one, 4-(4-methylphenyl)- | C11H12O | CID 5463195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Claisen-Schmidt Synthesis of 4-(4-Methylphenyl)but-3-en-2-one
Introduction
The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1] It is a specific type of crossed-aldol condensation that occurs between an aromatic aldehyde lacking an α-hydrogen and an aliphatic ketone or aldehyde that possesses an α-hydrogen, typically under base-catalyzed conditions.[1][2][3] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, a class of compounds commonly known as chalcones.[1][4]
4-(4-Methylphenyl)but-3-en-2-one, also known as p-methylbenzalacetone, is a chalcone (B49325) analog synthesized via the Claisen-Schmidt condensation of p-tolualdehyde and acetone (B3395972).[5] Chalcone derivatives are of significant interest to researchers in drug discovery and medicinal chemistry due to their straightforward synthesis and diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][6][7] The versatility of the Claisen-Schmidt condensation allows for the efficient generation of various chalcone derivatives for structure-activity relationship (SAR) studies.[1]
This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound.
General Reaction Scheme
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between p-tolualdehyde and acetone. The hydroxide (B78521) ion deprotonates the α-carbon of acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone product, (E)-4-(4-methylphenyl)but-3-en-2-one.[3][8]
Reactants: p-Tolualdehyde and Acetone Catalyst: Sodium Hydroxide (NaOH) Solvent: Ethanol (B145695) Product: this compound
Experimental Protocol
This section details the materials, equipment, and a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
p-Tolualdehyde (C₈H₈O)
-
Acetone (C₃H₆O)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard solvents for TLC (e.g., Hexane, Ethyl Acetate)
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Dropping funnel or pasture pipette
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Recrystallization apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine p-tolualdehyde (e.g., 20 mmol) and acetone (e.g., 20 mmol). Add 25 mL of 95% ethanol and stir the mixture using a magnetic stirrer until all reactants are fully dissolved.
-
Base Addition: While stirring, slowly add 5 mL of a 10% aqueous sodium hydroxide (NaOH) solution drop-wise to the mixture at room temperature.[1] A color change to yellow or orange is typically observed.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 30-60 minutes. A yellow precipitate should begin to form.[8] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water.[1] Stir the mixture for a few minutes to ensure complete precipitation of the crude product.
-
Isolation of Crude Product: Isolate the yellow solid precipitate by vacuum filtration using a Büchner funnel.[9] Wash the crystals with several portions of cold deionized water to remove residual NaOH and other water-soluble impurities.[9]
-
Purification by Recrystallization: Transfer the crude solid to a beaker for purification. Recrystallize the product from a minimum amount of hot 95% ethanol.[1][9] Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and allow them to air dry or dry in a desiccator.
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as FT-IR and NMR. The expected melting point is in the range of 29-33 °C.[10][11]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | p-Tolualdehyde | Acetone | Sodium Hydroxide | This compound (Product) |
| Molecular Formula | C₈H₈O | C₃H₆O | NaOH | C₁₁H₁₂O |
| Molecular Weight ( g/mol ) | 120.15 | 58.08 | 40.00 | 160.21[5][12] |
| Example Moles (mmol) | 20 | 20 | (Catalytic) | Theoretical: 20 |
| Example Mass (g) | 2.40 | 1.16 | ~0.5 (in solution) | Theoretical: 3.20 |
| Example Volume (mL) | ~2.35 | ~1.47 | 5 (10% aq. soln) | N/A |
| Appearance | Colorless liquid | Colorless liquid | White solid | Yellow crystalline solid[12] |
| Melting Point (°C) | -6 | -95 | 318 | 29-33[10][11] |
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. scispace.com [scispace.com]
- 5. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. jetir.org [jetir.org]
- 10. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]
- 11. 4-(p-Tolyl)-3-buten-2-one predominantly trans, 97 3160-38-1 [sigmaaldrich.com]
- 12. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]
Application Notes and Protocols: 4-(4-Methylphenyl)but-3-en-2-one as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 4-(4-methylphenyl)but-3-en-2-one, a substituted chalcone (B49325), as a pivotal starting material for the synthesis of various biologically significant heterocyclic compounds. Its α,β-unsaturated ketone framework serves as a versatile C-C-C building block for cyclocondensation reactions with binucleophilic reagents.
The protocols outlined below focus on the synthesis of three key heterocyclic scaffolds: pyrazoles, isoxazoles, and pyrimidines. These classes of compounds are of high interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.
Caption: Key synthetic transformations of this compound.
Synthesis of 3-Methyl-5-(p-tolyl)pyrazole
Pyrazoles are a well-known class of heterocyclic compounds present in numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib. The synthesis of 3,5-disubstituted pyrazoles is efficiently achieved through the cyclocondensation reaction of an α,β-unsaturated ketone with hydrazine hydrate.[1]
Experimental Protocol
This protocol details the synthesis of 3-methyl-5-(p-tolyl)pyrazole from this compound and hydrazine hydrate in an alcoholic solvent.
Caption: Workflow for the synthesis of 3-methyl-5-(p-tolyl)pyrazole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.60 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise at room temperature.[2] The addition may be mildly exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting chalcone spot disappears.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
Filtration: Collect the resulting white or off-white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid cake thoroughly with cold water and allow it to air dry or dry in a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-(p-tolyl)pyrazole as crystalline needles.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 3-Methyl-5-(p-tolyl)pyrazole | - |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | - |
| Typical Solvent | Ethanol | [2] |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 75-85% (Representative) | [3][4] |
| Appearance | White crystalline solid | - |
Synthesis of 3-Methyl-5-(p-tolyl)isoxazole
Isoxazole derivatives are key components in various therapeutic agents, including certain antibiotics and anti-cancer drugs. The standard method for their synthesis involves the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride in the presence of a base.[5]
Experimental Protocol
This procedure outlines the synthesis of 3-methyl-5-(p-tolyl)isoxazole via the cyclization of this compound with hydroxylamine.
References
Application Notes and Protocols for In Vitro Biological Activity Testing of Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. This versatile scaffold is found in numerous natural sources and can be readily synthesized, making it an attractive starting point for drug discovery. Chalcones exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] These application notes provide detailed protocols for essential in vitro assays to evaluate the biological efficacy of chalcone (B49325) derivatives, aiding in the preliminary screening and characterization of new therapeutic candidates.
Anticancer Activity
Chalcones exert their anticancer effects by modulating various cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.[3] In vitro assays are fundamental for the initial screening of chalcones to identify potent anticancer lead compounds.
Data Presentation: In Vitro Anticancer Activity of Chalcones
The efficacy of chalcone derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa | Cervical Cancer | 10.05 ± 0.22 | [4] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A | Cervical Cancer | 15.76 ± 1.49 | [4] |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 | Breast Cancer | 52.5 | [4] |
| (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamide | MCF-7 | Breast Cancer | Potent Activity Reported | [5] |
| Xanthohumol | MDA-MB-231 | Triple-Negative Breast Cancer | 6.7 | [6] |
| Cardamonin | TNBC Cells | Triple-Negative Breast Cancer | Cytotoxic Effects Reported | [6] |
| Chalcone-like agent (Compound 4a) | K562 | Human Erythroleukemia | ≤ 3.86 µg/ml | [7] |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Mitochondrial reductase enzymes in viable cells cleave the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[8]
Materials:
-
Chalcone compound of interest
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the chalcone stock solution in complete medium. Replace the old medium with 100 µL of medium containing various concentrations of the chalcone. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Principle: This flow cytometry-based assay differentiates viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate intact cell membranes, thus it only stains late apoptotic and necrotic cells where membrane integrity is compromised.[9][11]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and control cells
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the chalcone at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300-400 x g for 5 minutes.[9]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[9]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Anticancer Activity Workflow and Pathway
Caption: Workflow for in vitro screening of anticancer chalcones.[4]
Caption: Chalcone-induced intrinsic apoptosis pathway.[8]
Anti-inflammatory Activity
Inflammation is a key pathological factor in many diseases. Chalcones have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines through pathways such as NF-κB.[3][12][13]
Data Presentation: In Vitro Anti-inflammatory Activity of Chalcones
| Chalcone Derivative | Assay/Target | Cell Line | IC50 Value / % Inhibition | Reference |
| Compound 4b | Nitric Oxide (NO) Release | RAW 264.7 | 61.7% inhibition | [14] |
| Compound 4b | COX-2 Inhibition | - | IC50 = 1.933 µM | [14] |
| Compound 4b | 5-LOX Inhibition | - | IC50 = 2.112 µM | [14] |
| Compound 11e | NO Production | RAW 264.7 | Significant Inhibition | [13] |
| Various Chalcones | 5-Lipoxygenase, Degranulation | Human Neutrophils | Activity Reported | [15] |
Experimental Protocols
Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The amount of NO is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
Chalcone compound of interest
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent System (Sulfanilamide solution, NED solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach ~80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation. Include control wells (cells only, cells + LPS, cells + chalcone only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by the chalcone.
Visualizations: Anti-inflammatory Signaling Pathway
Caption: Chalcones inhibit the NF-κB pathway, a key regulator of inflammation.[16]
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Chalcones can act as antioxidants by scavenging free radicals.[2] Several in vitro assays are available to assess this capacity.
Data Presentation: In Vitro Antioxidant Activity of Chalcones
| Assay | Chalcone Derivative | IC50 (µM) | Standard (IC50 µM) | Reference |
| DPPH Radical Scavenging | JVF3 | 61.4 | Ascorbic Acid (54.08) | [17] |
| ABTS Radical Scavenging | Multiple Chalcones | Active | Ascorbic Acid (91.21) | [17] |
| Nitric Oxide Scavenging | 4-amino chalcone 3a | 325 | - | |
| Lipid Peroxidation | JVC2 | 33.64 | Quercetin (320.36) | [17] |
Experimental Protocols
Principle: The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[2] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine (B178648) upon reaction with an antioxidant. The decrease in absorbance at 517 nm is proportional to the scavenging activity.[2][17]
Materials:
-
DPPH solution (0.1 mM in methanol)[2]
-
Chalcone compound of interest
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[2]
-
Sample Preparation: Prepare serial dilutions of the chalcone and a positive control in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the different concentrations of the chalcone solutions or positive control.
-
Add 100 µL of the DPPH solution to each well. Include a control (100 µL methanol + 100 µL DPPH solution).[2]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Plot the % scavenging against concentration to determine the IC50 value.[2]
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2] The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.[2][17]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Chalcone compound of interest
-
Ethanol or phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Trolox)
Procedure:
-
Reagent Preparation: Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]
-
Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Assay Procedure: In a 96-well plate, add 10 µL of various concentrations of the chalcone solutions or positive control.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.[2]
-
Incubation: Incubate for 6 minutes in the dark at room temperature.[2]
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the same formula as the DPPH assay and determine the IC50 value.
Visualizations: Antioxidant Assay Principle
Caption: General mechanism of chalcones scavenging stable free radicals.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is a continuous need for novel antimicrobial agents. Chalcones have shown promising activity against a range of bacteria and fungi.[1] Key in vitro assays include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation: In Vitro Antimicrobial Activity of Chalcones
| Chalcone Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound C1 | Staphylococcus aureus | 16 | - | [18] |
| Compound C2 | Escherichia coli | 16 | - | [18] |
| Compound C2 | Candida albicans | 32 | - | [18] |
| Halogenated Chalcone (3c) | S. aureus | 62.5 - 250 | Bactericidal | [19] |
| Chalcone 9 | Helicobacter pylori | 1 | 2 | [20] |
| Chalcone 14 & 15 | Helicobacter pylori | 2 | 2 | [20] |
Experimental Protocols
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for this determination.[1]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Chalcone compound of interest
-
96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[1]
-
Compound Dilution: Prepare a two-fold serial dilution of the chalcone compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible growth (turbidity) is observed.[1]
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is an extension of the MIC assay.[1]
Materials:
-
Results from MIC assay
-
Appropriate agar (B569324) plates
Procedure:
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.[18]
-
Plating: Spread the aliquot onto a fresh agar plate.[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in the initial inoculum) on the agar plate.[18]
Visualizations: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of chalcone analogues.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijcea.org [ijcea.org]
- 18. benchchem.com [benchchem.com]
- 19. journaljpri.com [journaljpri.com]
- 20. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization procedure for purification of 4-(4-Methylphenyl)but-3-en-2-one
An Application Note and Detailed Protocol for the Purification of 4-(4-Methylphenyl)but-3-en-2-one via Recrystallization
This document provides a comprehensive guide to the purification of this compound, a chalcone (B49325) derivative, by recrystallization. The low melting point of this compound presents unique challenges, which are addressed herein with two detailed protocols: a standard recrystallization method and a specialized low-temperature procedure to prevent "oiling out."
Introduction
This compound is a member of the chalcone family, which are precursors in flavonoid biosynthesis.[1] Chalcones are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The purity of these compounds is paramount for accurate biological evaluation.
Recrystallization is a fundamental technique for purifying solid organic compounds.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.
A significant challenge in the recrystallization of this compound is its low melting point, reported to be in the range of 29-33 °C.[4][5][6] Compounds with low melting points have a tendency to separate from the solution as an oil rather than a crystalline solid, a phenomenon known as "oiling out." This guide provides a low-temperature recrystallization protocol as a robust solution to this issue.
Compound Data and Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| Synonyms | p-methylbenzalacetone, 4-(p-Tolyl)-3-buten-2-one | [7] |
| Molecular Formula | C₁₁H₁₂O | [4][7][8] |
| Molecular Weight | 160.21 g/mol | [4][7][8] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 29-33 °C | [4][5][6] |
| Boiling Point (Predicted) | ~280.6 °C | [4] |
Synthesis and Potential Impurities
This compound is commonly synthesized via a Claisen-Schmidt condensation between p-tolualdehyde and acetone (B3395972).[1][9] Potential impurities in the crude product may include:
-
Unreacted p-tolualdehyde
-
Unreacted acetone (highly volatile, likely removed during initial workup)
-
Products of acetone self-condensation
-
Other side-products from the condensation reaction
Experimental Protocols
Two detailed protocols are provided below. Protocol A outlines a standard recrystallization procedure, which may be sufficient if "oiling out" is not observed. Protocol B provides a low-temperature recrystallization method, which is recommended for this low-melting-point compound.
This protocol is suitable for an initial attempt at purification, particularly if the crude material is not highly impure.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol (B145695), or a mixture of Hexane and Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on general procedures for chalcones, 95% ethanol is a good starting point. Alternatively, a mixed solvent system like hexane/ethyl acetate (B1210297) can be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to ensure a saturated solution is formed.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Due to the low melting point, do not use oven drying.
This protocol is specifically designed to avoid "oiling out" for low-melting-point solids.[10]
Materials:
-
Crude this compound
-
Low-temperature recrystallization solvent (e.g., Pentane, Methanol, or Acetone)
-
Erlenmeyer flask
-
Dewar flask or insulated container
-
Dry ice
-
Pre-chilled Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble at room temperature but will crystallize out at very low temperatures (e.g., -78 °C). Pentane, methanol, and acetone are suitable choices as they remain liquid at dry ice temperatures.[10]
-
Dissolution: Dissolve the crude compound in a minimal amount of the chosen solvent at room temperature in an Erlenmeyer flask.
-
Low-Temperature Crystallization: Prepare a cooling bath by adding small pieces of dry ice to a Dewar flask or an insulated container. Carefully place the Erlenmeyer flask containing the solution into the dry ice bath. Allow the solution to cool, which will induce crystallization. The goal is to form a filterable slurry.
-
Isolation of Crystals: Pre-chill a Büchner funnel and filter flask in the dry ice bath. Once crystallization is complete, quickly filter the cold slurry under vacuum to collect the purified crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry thoroughly at room temperature. Ensure all the solvent has evaporated.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the described recrystallization protocols.
Caption: Standard Recrystallization Workflow.
Caption: Low-Temperature Recrystallization Workflow.
References
- 1. scispace.com [scispace.com]
- 2. mt.com [mt.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]
- 7. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Chalcones Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules, including flavonoids and isoflavonoids.[1] As precursors in flavonoid biosynthesis, they are widely studied in drug discovery for their diverse pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The primary synthetic route to chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[4][5] This reaction often yields a crude product containing unreacted starting materials, by-products, and isomers, necessitating robust purification methods to isolate the desired chalcone (B49325) for further study and development.
Column chromatography is a fundamental and highly effective technique for the purification of synthetic chalcones.[1][4][6] This document provides detailed protocols and application notes for various column chromatography methods, including conventional normal-phase, flash chromatography, and high-performance liquid chromatography (HPLC), to ensure the isolation of high-purity chalcones.
Principle of Separation
Column chromatography separates chemical compounds based on the principle of differential adsorption.[1] A mixture is passed through a column containing a solid stationary phase. A liquid mobile phase, or eluent, is used to move the mixture through the column.[1] Compounds in the mixture interact with the stationary phase to varying degrees based on their physicochemical properties, primarily polarity.
-
Normal-Phase Chromatography: This is the most common mode for chalcone purification.[7] It utilizes a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).[1][7] More polar compounds in the mixture will adsorb more strongly to the polar stationary phase and therefore elute more slowly. Less polar compounds, such as chalcones, will travel through the column more quickly.[5]
-
Reversed-Phase Chromatography: In this mode, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[5][8] The separation mechanism is reversed: less polar compounds are retained longer on the column, while more polar impurities elute faster.[5][8] This technique is the basis for most analytical and preparative HPLC purifications of chalcones.[5]
Experimental Workflows and Logic
A typical workflow for chalcone synthesis and purification involves several key stages, from the initial reaction to the final characterization of the pure compound. Troubleshooting is often necessary to optimize the purification process.
Caption: General workflow for the synthesis and purification of chalcones.
Caption: Detailed workflow for purification by column chromatography.
Caption: Decision tree for troubleshooting common chromatography issues.
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography (General Purpose)
This protocol is suitable for purifying crude chalcones, especially for removing polar impurities and unreacted starting materials.
1. Materials and Reagents:
-
Crude chalcone product
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1][9]
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Petroleum Ether[1][7]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
TLC plates (silica gel)
-
Collection tubes/flasks
-
Rotary evaporator
2. Methodology:
-
Step 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude product in a volatile solvent like DCM or ethyl acetate.[6]
-
Spot the solution onto a TLC plate.
-
Develop several TLC plates using different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Common starting ratios are 9:1 or 3:1 hexane:ethyl acetate.[4][6]
-
Visualize the spots under UV light (254 nm). Chalcones are often UV-active.[6]
-
The ideal solvent system will provide good separation between the chalcone spot and impurities, with the chalcone having an Rf value of approximately 0.2-0.3 for gravity columns or 0.3-0.5 for flash columns.[4][7]
-
-
Step 2: Column Packing (Wet Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.[1] Optionally, add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether or hexane).[1]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[7]
-
Once packed, add a layer of sand on top of the silica bed to prevent disruption during solvent addition. Ensure the solvent level never drops below the top of the silica bed.
-
-
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude chalcone in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to the solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase.[4][7] Carefully pipette this concentrated solution onto the top of the silica bed.[7]
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.[7]
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per tube) as soon as it starts to drip from the column.[7]
-
If using a gradient elution, gradually increase the polarity of the mobile phase by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate).[7] A shallow gradient is often effective for separating closely related isomers.[7]
-
-
Step 5: Fraction Analysis and Product Isolation
Protocol 2: Reversed-Phase HPLC Purification (High Purity)
RP-HPLC is a powerful technique for achieving high levels of purity and for separating closely related chalcone isomers.
1. Materials and Reagents:
-
Crude or partially purified chalcone
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Water
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[5]
-
HPLC system with a UV-Vis detector
-
Syringe filters (0.45 µm)[5]
2. Methodology:
-
Step 1: Sample and Mobile Phase Preparation
-
Prepare the mobile phase. Common isocratic systems include Methanol:Water (e.g., 80:20, v/v) or Acetonitrile:Water (e.g., 60:40, v/v).[5] Degas the mobile phase before use.
-
Dissolve the chalcone sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
-
-
Step 2: Chromatographic Separation
-
Equilibrate the HPLC system and C18 column with the mobile phase until a stable baseline is achieved.
-
Set the chromatographic parameters (see Table 2 for typical values).
-
Inject the filtered sample (e.g., 10-20 µL) onto the column.[5]
-
Monitor the separation at the chalcone's maximum absorbance wavelength (λmax), typically between 280 nm and 390 nm.[5]
-
-
Step 3: Fraction Collection and Analysis
-
Collect fractions corresponding to the desired chalcone peak.
-
Re-analyze the collected fractions for purity if necessary.
-
Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted to isolate the final product.
-
Data Presentation: Quantitative Parameters
Quantitative data is crucial for method development, optimization, and validation. The following tables summarize typical parameters for chalcone purification.
Table 1: General Column Chromatography Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
|---|---|---|
| Stationary Phase | Silica Gel (most common), Alumina[7] | C18 (ODS), C8[2][5] |
| Mobile Phase | Hexane/Ethyl Acetate, Petroleum Ether/Benzene, DCM/Hexane[1][7][9] | Acetonitrile/Water, Methanol/Water[2][5] |
| Elution Mode | Isocratic or Gradient (increasing polarity)[7] | Isocratic or Gradient (decreasing polarity) |
| Typical Rf Value | 0.2 - 0.5[4][7] | N/A |
Table 2: Typical HPLC Purification Parameters
| Parameter | Typical Value / Range | Reference(s) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water | [5] |
| Flow Rate | 0.8 - 1.2 mL/min | [5] |
| Column Temperature | 30 - 40 °C | [5] |
| Detection Wavelength | 280 - 370 nm (select λmax) | [5] |
| Injection Volume | 10 - 20 µL |[5] |
Table 3: HPLC Method Validation Parameters (Example Data)
| Parameter | Typical Values | Reference(s) |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | [5] |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/mL | [5] |
| Precision (%RSD) | ≤ 2% (Intraday & Interday) | [5] |
| Accuracy (% Recovery) | 98 - 102% |[5] |
References
Application Notes & Protocols: A Greener Approach to Chalcone Synthesis via Solvent-Free Grinding
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical scaffold has garnered significant attention in medicinal chemistry due to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3][4] The classical Claisen-Schmidt condensation reaction for synthesizing chalcones often involves the use of volatile organic solvents, leading to environmental concerns and tedious workup procedures.[1]
This document outlines a solvent-free, mechanochemical approach for the synthesis of chalcones utilizing a simple grinding technique. This eco-friendly method offers several advantages over conventional solvent-based syntheses, including operational simplicity, reduced reaction times, high product yields, and minimized waste generation, aligning with the principles of green chemistry.[5][6][7] The reaction is typically carried out at room temperature by grinding a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) with a solid base, such as sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂).[8][9]
Data Presentation
The following tables summarize the quantitative data from various studies on the solvent-free synthesis of chalcones, highlighting the efficiency and versatility of the grinding method.
Table 1: Synthesis of Chalcone (B49325) Derivatives using NaOH as a Catalyst
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Acetophenone | Benzaldehyde | 10 | 32.6 | - | [1] |
| 2 | 4-Methoxyacetophenone | 3-Nitrobenzaldehyde | 5 | 86 | - | [10] |
| 3 | 4-Methoxyacetophenone | 4-Methoxybenzaldehyde | 5 | 76 | - | [10] |
| 4 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | 5 | 82 | - | [10] |
| 5 | Acetophenone | 4-Chlorobenzaldehyde | 10 | High | - | [8] |
| 6 | Acetophenone | 4-Bromobenzaldehyde | 10 | High | - | [8] |
| 7 | Acetophenone | 3-Bromobenzaldehyde | 10 | High | - | [8] |
| 8 | 4'-Amino acetophenone | Various Benzaldehydes | - | Good | - | [4] |
| 9 | 4-Methoxy acetophenone | 4-Hydroxybenzaldehyde | 30 | - | - | [11] |
Table 2: Synthesis of Chalcone Derivatives using Ba(OH)₂ as a Catalyst
| Entry | Acetophenone Derivative | Aryl Aldehyde Derivative | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Acetophenone | Benzaldehyde | 2-5 | 92 | 56-58 | [9] |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | 2-5 | 95 | 114-116 | [9] |
| 3 | Acetophenone | 4-Methoxybenzaldehyde | 2-5 | 94 | 76-78 | [9] |
| 4 | 4-Methylacetophenone | Benzaldehyde | 2-5 | 90 | 94-96 | [9] |
| 5 | 4-Chloroacetophenone | Benzaldehyde | 2-5 | 93 | 102-104 | [9] |
| 6 | 2-Hydroxyacetophenone | Benzaldehyde | 2-5 | 96 | 88-90 | [9] |
Experimental Protocols
The following are detailed methodologies for the solvent-free synthesis of chalcones using the grinding method.
Protocol 1: General Procedure using Sodium Hydroxide
This protocol is based on the Claisen-Schmidt condensation performed under solvent-free conditions.[8][12]
Materials:
-
Substituted acetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Sodium hydroxide (NaOH), solid pellets or powder (1 equivalent)
-
Mortar and pestle
-
Distilled water (cold)
-
Ethanol (for recrystallization)
-
Buchner funnel and filter paper
-
Beaker
-
Spatula
Procedure:
-
Place the substituted acetophenone (1 eq.), substituted benzaldehyde (1 eq.), and solid sodium hydroxide (1 eq.) into a clean, dry mortar.[8]
-
Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes.[8][12] The reaction mixture will typically turn into a paste and then solidify into a colored mass.[8]
-
After grinding is complete, add cold distilled water to the mortar and stir the solid mass with the pestle to break it up.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.[8][12]
-
Wash the solid product thoroughly with cold water to remove any remaining sodium hydroxide.[8]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[8][12]
-
Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (e.g., IR, NMR).
Protocol 2: General Procedure using Barium Hydroxide
This protocol provides an alternative base for the solvent-free synthesis of chalcones.[9]
Materials:
-
Substituted acetophenone (4 mmol)
-
Aryl aldehyde (4.1 mmol)
-
Anhydrous barium hydroxide (C-200, 2 g)[9]
-
Mortar and pestle
-
Ice-cold water (30 ml)
-
Concentrated HCl
-
Buchner funnel and filter paper
-
Beaker
-
Spatula
Procedure:
-
Combine the acetophenone (4 mmol), aryl aldehyde (4.1 mmol), and anhydrous barium hydroxide (2 g) in a mortar.[9]
-
Grind the mixture at room temperature for 2-5 minutes. A sudden change in color and the formation of a solid mass indicates the reaction's progress and completion.[9]
-
Let the reaction mixture stand for 10 minutes.[9]
-
Add 30 ml of ice-cold water to the reaction mixture and acidify with concentrated HCl.[9]
-
Collect the product by vacuum filtration and recrystallize from ethanol.[9]
Mandatory Visualization
Diagram 1: Experimental Workflow for Solvent-Free Chalcone Synthesis
Caption: Workflow of solvent-free chalcone synthesis.
Diagram 2: Logical Relationship of the Claisen-Schmidt Condensation
Caption: Mechanism of chalcone synthesis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solvent-Free Synthesis of Chalcones and Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 5. rjpn.org [rjpn.org]
- 6. propulsiontechjournal.com [propulsiontechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. scitepress.org [scitepress.org]
- 12. jetir.org [jetir.org]
Application Notes and Protocols: 1H and 13C NMR Assignment for 4-(4-Methylphenyl)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-Methylphenyl)but-3-en-2-one. This α,β-unsaturated ketone is a derivative of chalcone (B49325) and serves as a valuable synthon in organic chemistry. Accurate spectral assignment is crucial for its identification, purity assessment, and the characterization of its reaction products. This application note includes tabulated spectral data, detailed experimental protocols for sample preparation and NMR data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound, also known as 4-(p-tolyl)but-3-en-2-one, is a chalcone-like molecule with the chemical formula C₁₁H₁₂O.[1] The structural elucidation and confirmation of such organic compounds heavily rely on spectroscopic techniques, with NMR being one of the most powerful tools for determining the carbon-hydrogen framework. The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. This document outlines the expected spectral data and provides standardized protocols for obtaining high-quality NMR spectra for this compound.
Chemical Structure and Atom Numbering
To facilitate the NMR assignments, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme is used consistently in the data tables.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on established chemical shift values and data from structurally similar compounds. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | ~2.40 | s | - | 3H |
| 3 | ~6.70 | d | ~16.0 | 1H |
| 4 | ~7.50 | d | ~16.0 | 1H |
| 6, 10 | ~7.45 | d | ~8.0 | 2H |
| 7, 9 | ~7.20 | d | ~8.0 | 2H |
| 11 | ~2.40 | s | - | 3H |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | ~27.5 |
| 2 | ~198.0 |
| 3 | ~125.0 |
| 4 | ~143.0 |
| 5 | ~131.5 |
| 6, 10 | ~129.8 |
| 7, 9 | ~128.5 |
| 8 | ~141.0 |
| 11 | ~21.5 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Analysis and Interpretation
The trans-stereochemistry of the double bond between C3 and C4 is confirmed by the large coupling constant (³J) of approximately 16.0 Hz between H3 and H4. The aromatic protons on the p-substituted phenyl ring typically appear as two distinct doublets due to symmetry. The singlet at approximately 2.40 ppm integrating to three protons corresponds to the acetyl methyl group (H1), while the other singlet in a similar region is attributed to the methyl group on the phenyl ring (H11). In the ¹³C NMR spectrum, the carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically around 198.0 ppm. The aromatic and vinylic carbons appear in the range of 125.0-143.0 ppm, while the aliphatic methyl carbons (C1 and C11) are found at the most upfield positions.
Experimental Workflow
The general workflow for the NMR analysis of this compound is depicted in the following diagram.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided data tables and interpretation guidelines will aid in the accurate assignment of the NMR signals, which is fundamental for the structural verification and further investigation of this compound in various chemical and pharmaceutical applications.
References
Application Note: FT-IR Analysis of Functional Groups in 4-(4-Methylphenyl)but-3-en-2-one
Introduction
4-(4-Methylphenyl)but-3-en-2-one, a derivative of the chalcone (B49325) family, is an α,β-unsaturated ketone with significant applications in organic synthesis and as a precursor for various heterocyclic compounds. Its chemical structure, featuring a conjugated system of a carbonyl group, a carbon-carbon double bond, and an aromatic ring, makes it a subject of interest in pharmaceutical and materials science research. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for the FT-IR analysis of this compound and a summary of its characteristic absorption bands.
Molecular Structure
This compound consists of a butenone backbone substituted with a 4-methylphenyl (p-tolyl) group. The key functional groups amenable to FT-IR analysis are the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) of the alkene, the aromatic ring, and the aliphatic carbon-hydrogen bonds of the methyl group.
Data Presentation
The expected FT-IR absorption bands for this compound are summarized in the table below. The conjugation of the carbonyl group with the C=C double bond and the aromatic ring shifts the C=O stretching frequency to a lower wavenumber compared to a saturated aliphatic ketone.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050 - 3000 | Medium - Weak | Aromatic C-H | Stretching |
| ~2925 | Medium - Weak | Methyl C-H | Asymmetric Stretching |
| ~2865 | Medium - Weak | Methyl C-H | Symmetric Stretching |
| ~1685 - 1660 | Strong | α,β-Unsaturated Ketone (C=O) | Stretching |
| ~1610 - 1590 | Medium - Strong | Alkene (C=C) & Aromatic (C=C) | Stretching |
| ~1515 | Medium | Aromatic (C=C) | Stretching |
| ~1450 | Medium | Methyl C-H | Asymmetric Bending |
| ~1360 | Medium | Methyl C-H | Symmetric Bending |
| ~970 | Strong | Trans-Alkene (=C-H) | Out-of-plane Bending |
| ~815 | Strong | p-Substituted Aromatic (=C-H) | Out-of-plane Bending |
Experimental Protocols
The following protocols describe the sample preparation and data acquisition for the FT-IR analysis of this compound.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR
This is a rapid and straightforward method for analyzing solid or liquid samples with minimal preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
This compound sample (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol (B145695) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Cleaning:
-
Retract the pressure arm and remove the sample from the crystal.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in the appropriate solvent.
-
Protocol 2: KBr Pellet Transmission FT-IR
This method is suitable for solid samples and often yields high-quality spectra.
Materials:
-
FT-IR Spectrometer
-
Potassium bromide (KBr), FT-IR grade, dried
-
This compound sample (solid)
-
Agate mortar and pestle
-
Pellet press and die set
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the ground powder into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the FT-IR spectrum of the KBr pellet containing the sample.
-
-
Cleaning:
-
Disassemble and thoroughly clean the mortar, pestle, and die set after use.
-
Visualizations
The following diagrams illustrate the experimental workflow for the FT-IR analysis of this compound.
Caption: ATR FT-IR Experimental Workflow.
Caption: KBr Pellet FT-IR Experimental Workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds serve as crucial precursors in the biosynthesis of various flavonoids and are recognized for a wide spectrum of biological activities, making them significant in drug discovery and development.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purification of chalcones from various sample matrices, including synthetic reaction mixtures and natural product extracts.[3] This document provides detailed protocols for the analysis of chalcones using reversed-phase HPLC (RP-HPLC).
Principle of Separation
The separation of chalcones by HPLC is most commonly achieved using reversed-phase chromatography.[3] In RP-HPLC, a non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase, such as a mixture of methanol (B129727)/water or acetonitrile (B52724)/water.[3] The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Chalcones, being relatively non-polar, interact with the hydrophobic stationary phase. Their retention time is influenced by their specific polarity; less polar chalcones exhibit stronger interactions with the stationary phase and therefore elute later than more polar compounds.[1][4] The structural differences between chalcone (B49325) isomers, such as cis and trans forms, also influence their retention behavior, allowing for their effective separation.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An integrated HPLC system equipped with a quaternary or binary pump, an online degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2][5]
-
Column: A reversed-phase C18 column is recommended for good resolution and peak shape. A common specification is 150-250 mm length, 4.6 mm internal diameter, and 5 µm particle size.[2][6]
-
Solvents: HPLC-grade methanol, acetonitrile, and water.[2]
-
Additives: Analytical grade formic acid, phosphoric acid, or trifluoroacetic acid for mobile phase modification.[2][7]
-
Standards: Reference standards of the target chalcones with purity ≥98%.[2]
-
Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PVDF, PTFE) for sample and mobile phase filtration.[3][8]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic components of the mobile phase separately. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[2][5]
-
Degas the mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the system.[5]
-
Filter the mobile phases through a 0.45 µm filter if necessary.
-
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the chalcone reference standard.
-
Dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.[2] This stock solution should be stored at a low temperature (e.g., 4°C) and protected from light.
-
-
Working Standard Solutions:
Sample Preparation
-
Synthetic Mixtures (Crude Product):
-
Dissolve an accurately weighed amount of the crude synthetic product in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.[3]
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[3]
-
-
Plant or Biological Matrices:
-
Extract the chalcones from the matrix using a suitable solvent like methanol. This may involve techniques such as maceration, sonication, or Soxhlet extraction.[9]
-
The crude extract may require further cleanup using Solid-Phase Extraction (SPE) to remove interfering substances.[9]
-
Evaporate the final extract to dryness and reconstitute the residue in the mobile phase.[9]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.[9]
-
Data Presentation: Chromatographic Conditions and Method Validation
The following tables summarize typical starting conditions for HPLC analysis and key validation parameters as established by ICH guidelines.
Table 1: Example HPLC Chromatographic Conditions
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase | Methanol:Water (80:20, v/v)[8] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[2] |
| Gradient Program | N/A | 0-5 min: 20-25% B5-25 min: 25-65% B25-27 min: 65-20% B27-50 min: 20% B[5] |
| Flow Rate | 0.8 - 1.0 mL/min[6][8] | 0.25 mL/min[5] |
| Column Temperature | Ambient or 30-40 °C[3][8] | 45 °C[5] |
| Detection Wavelength | 300 - 380 nm (select λmax of the target chalcone)[2][8] | 330 - 350 nm[5] |
| Injection Volume | 10 - 20 µL[3][8] | 5 µL[5] |
Table 2: Summary of Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [3][8] |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL | [3][6][8] |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/mL | [3][6][8] |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2% | [3][6] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | [10] |
Mandatory Visualizations
The following diagrams illustrate the logical workflows for chalcone analysis and purification using HPLC.
Caption: General experimental workflow for HPLC analysis of chalcones.
Caption: Logical flow for the synthesis and purification of chalcones.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. scielo.br [scielo.br]
- 9. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Evaluating the Anti-inflammatory Activity of Chalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, are a significant class of compounds belonging to the flavonoid family.[1] Found in numerous plants, both natural and synthetic chalcone (B49325) derivatives have garnered substantial interest for their wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3][4][5] Their anti-inflammatory properties are largely attributed to their ability to modulate key signaling pathways that are crucial in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
This document provides a comprehensive guide to the in vitro evaluation of the anti-inflammatory potential of chalcone derivatives. It includes detailed protocols for essential assays using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a standard and widely accepted model for inflammation research.[8] The protocols cover the assessment of critical inflammatory mediators like nitric oxide (NO), cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines.
Key Signaling Pathways in Inflammation
Chalcones exert their anti-inflammatory effects by intervening in critical signaling cascades. Understanding these pathways is essential for interpreting experimental results.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (commonly the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[8][9] Many chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[5][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, is another crucial regulator of inflammation.[10] LPS stimulation activates upstream kinases that phosphorylate and activate MAPKs. These activated kinases then phosphorylate various transcription factors, such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.[11] Chalcone derivatives can modulate the MAPK pathway, often by inhibiting the phosphorylation of p38 and JNK, thereby reducing the inflammatory response.[6][12]
General Experimental Workflow
The evaluation of chalcone derivatives follows a structured, multi-step process to determine efficacy and mechanism of action. The general workflow begins with assessing cytotoxicity to establish non-toxic working concentrations, followed by functional assays to measure the inhibition of inflammatory markers.
Experimental Protocols
The following protocols are optimized for a 96-well plate format using the RAW 264.7 macrophage cell line.
Protocol 1: Cell Culture and Viability (MTT) Assay
Objective: To determine the non-toxic concentration range of chalcone derivatives for subsequent experiments.
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin[7]
-
Chalcone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the chalcone derivatives (e.g., 1 to 100 µM).[8] Ensure the final DMSO concentration is below 0.1%. Include an untreated control and a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple forazan crystals.[8]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To quantify the inhibition of NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
Griess Reagent (Mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[2][7]
-
Sodium nitrite (NaNO₂) standard solution
-
Lipopolysaccharide (LPS)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. The next day, pre-treat the cells with non-toxic concentrations of chalcone derivatives for 1-2 hours.[7][14]
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL.[7][8] Include controls: untreated cells (negative) and LPS-only treated cells (positive).
-
Sample Collection: Collect 50-100 µL of the culture supernatant from each well.[7][13]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of sulfanilamide solution, incubate for 5-10 minutes. Then add 50 µL of NED solution.[13] Alternatively, mix 100 µL of supernatant with 100 µL of the combined Griess Reagent.[7]
-
Incubation & Measurement: Incubate at room temperature for 10 minutes in the dark.[7] Measure the absorbance at 540 nm.[7][14] Calculate nitrite concentration using a NaNO₂ standard curve.
Protocol 3: Pro-inflammatory Cytokine & PGE₂ Measurement (ELISA)
Objective: To measure the concentration of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, and Prostaglandin (B15479496) E₂ (PGE₂) in the supernatant.
Procedure:
-
Cell Culture and Stimulation: Follow steps 1-3 from Protocol 2.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove debris.[2][15]
-
ELISA: Quantify the levels of TNF-α, IL-6, IL-1β, or PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][14][16] Follow the manufacturer's instructions precisely. The general steps involve:
-
Coating a 96-well plate with a specific capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance (typically at 450 nm).[8]
-
Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the selective inhibitory activity of chalcone derivatives against COX-1 and COX-2 enzymes.
Procedure:
-
The inhibitory activity against COX-1 and COX-2 is best assessed using a cell-free enzyme immunoassay.[17]
-
Use commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical).[17][18]
-
These kits typically measure the amount of prostaglandin F2α (PGF2α) produced by the COX enzymes from arachidonic acid.
-
Perform the assay according to the manufacturer's protocol, which involves incubating the purified enzyme (COX-1 or COX-2) with a heme cofactor, the test chalcone derivative, and arachidonic acid.
-
The reaction product is quantified colorimetrically, and the IC₅₀ values are calculated.[15]
Protocol 5: Western Blot Analysis
Objective: To investigate the effect of chalcone derivatives on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Procedure:
-
Cell Culture and Treatment: Seed cells in larger formats (e.g., 6-well plates). Pre-treat with chalcones and stimulate with LPS for a shorter duration (e.g., 30-60 minutes for phosphorylation events, 12-24 hours for protein expression like iNOS/COX-2).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Target proteins include p-IκBα, IκBα, p-p65, p65, p-p38, p38, iNOS, COX-2, and a loading control (β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Data Presentation: Quantitative Analysis
Summarizing quantitative data in tables allows for clear comparison of the potency and selectivity of different chalcone derivatives.
Table 1: Inhibitory Activity of Chalcone Derivatives on Nitric Oxide (NO) Production
| Chalcone Derivative | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 2',5'-dihydroxychalcone derivative (Cpd 11) | Murine Microglial N9 | 0.7 ± 0.06 | [19] |
| 2,6′-DMC | RAW 264.7 | ~10 (61.95% inhib.) | [2] |
| 2,5′-DMC | RAW 264.7 | >10 (53.22% inhib.) | [2] |
| TI-I-174 | RAW 264.7 | Potent inhibitor | [13] |
| Chalcone/aryl carboximidamide hybrid (4c) | RAW 264.7 | 4.36 | [18] |
| Chalcone/aryl carboximidamide hybrid (6c) | RAW 264.7 | 15.80 |[18] |
Table 2: Inhibitory Activity of Chalcone Derivatives on COX Enzymes
| Chalcone Derivative | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index (SI) COX-1/COX-2 | Reference |
|---|---|---|---|---|
| Compound 4a | COX-2 | 4.78 | Selective for COX-2 | [15] |
| Compound 3c | COX-1 | 14.65 | - | [15] |
| Hybrid 4c | COX-2 | 3.279 | 6.06 | [17][18] |
| Hybrid 4c | COX-1 | 19.88 | - | [17][18] |
| Hybrid 6a | COX-2 | 1.103 | 18.96 | [17][18] |
| Hybrid 6a | COX-1 | 20.91 | - | [17][18] |
| Compound C64 | COX-2 | 0.136 | 68.43 |[20] |
Table 3: Inhibitory Activity of Chalcone Derivatives on Pro-inflammatory Cytokines & Mediators
| Chalcone Derivative | Target Mediator | Cell Line/System | IC₅₀ Value (µM) or % Inhibition | Reference |
|---|---|---|---|---|
| Licochalcone A | PGE₂ | Human Skin Fibroblasts | 0.015 | [7] |
| Hybrid 4c | PGE₂ | RAW 264.7 | 0.021 (21.24 nM) | [18] |
| Hybrid 6c | iNOS activity | RAW 264.7 | 1.91 | [18] |
| Compound 33 (20mg/kg) | TNF-α | Mouse BALF | 56% reduction | [16] |
| Compound 33 (20mg/kg) | IL-6 | Mouse BALF | 32% reduction | [16] |
| Compound 33 (20mg/kg) | IL-1β | Mouse BALF | 63% reduction | [16] |
| JC3 dimer | IL-6, IL-8, PGE₂ | Human FLS | Suppressed increase |[12] |
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TI-I-174, a Synthetic Chalcone Derivative, Suppresses Nitric Oxide Production in Murine Macrophages via Heme Oxygenase-1 Induction and Inhibition of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docking Studies of Chalcone Derivatives with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with chalcone (B49325) derivatives, a versatile class of compounds with a wide spectrum of biological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention in drug discovery for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3][4][5][6] Molecular docking, a computational technique, is instrumental in predicting the binding affinity and orientation of these derivatives to their protein targets, thereby elucidating their mechanism of action and guiding further drug design.[7]
I. Application Notes
Chalcone derivatives are attractive scaffolds in medicinal chemistry due to their straightforward synthesis and diverse pharmacological profiles.[4][7] Molecular docking studies have been pivotal in identifying their molecular targets and key binding interactions.
Common Protein Targets for Chalcone Derivatives:
-
Antimicrobial Targets: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the biosynthesis of the bacterial cell wall, making it a common target for novel antimicrobial agents.[1][3] Docking studies help in understanding how chalcone derivatives interact with the active site of this enzyme.[1][3] Other targets include DNA gyrase and MurA.[8]
-
Anticancer Targets: Chalcones have been shown to target various proteins involved in cancer progression, including:
-
Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cell signaling pathways related to proliferation and angiogenesis.[7][9][10]
-
Tubulin: By binding to tubulin, chalcones can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[10][11]
-
Hormone Receptors: For instance, the Estrogen Receptor Alpha (ERα) in breast cancer.[12]
-
-
Anti-inflammatory Targets:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are key in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drugs.[6][14]
-
Lipoxygenases (LOX): Chalcones have been investigated as inhibitors of LOX enzymes, which are also involved in inflammation.[4]
-
Kinases in Inflammatory Pathways: Such as JNK, which is involved in the NF-κB signaling pathway.[15]
-
-
Neuroprotective Targets:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary approach for treating Alzheimer's disease.[7][13][16]
-
Monoamine Oxidase B (MAO-B): A target for neurodegenerative disorders like Parkinson's disease.[5][7]
-
Sirtuin 1 (SIRT1): Some aminochalcones are believed to act as competitive activators of this protein, which is involved in neuroprotection.[17]
-
II. Experimental Protocols
A. General Molecular Docking Workflow
A typical molecular docking study involves several key steps, from target and ligand preparation to the analysis of results.[7][12][18]
1. Protein Preparation:
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Protocol:
-
Retrieve the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB) (--INVALID-LINK--][18]">www.rcsb.org).[12][18]
-
Using molecular modeling software (e.g., Biovia Discovery Studio, Schrodinger Maestro, UCSF Chimera), remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms, unless they are crucial for the binding interaction (e.g., metal ions).[12]
-
Add polar hydrogen atoms to the protein structure.[12]
-
Assign partial charges to the protein atoms (e.g., Kollman charges in AutoDock).[12]
-
If necessary, repair any missing residues or side chains in the protein structure.
-
Define the protein as a rigid entity for the docking simulation.[12]
-
2. Ligand Preparation:
-
Objective: To generate the 3D structure of the chalcone derivatives and prepare them for docking.
-
Protocol:
-
Sketch the 2D chemical structures of the chalcone derivatives using software like ChemDraw.[12]
-
Convert the 2D structures into 3D structures.[7]
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MM2).[12]
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).[12]
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[7]
-
3. Grid Box Generation and Docking Simulation:
-
Objective: To define the search space for the docking algorithm and run the simulation.
-
Protocol:
-
Identify the active site of the target protein. This can be based on the location of the co-crystallized ligand in the PDB structure or from literature reports.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[7][12]
-
Execute the docking simulation using software such as AutoDock Vina, PyRx, Schrodinger Maestro, or MOE.[2][7][9] The software will generate multiple binding poses of the ligand within the protein's active site.[7]
-
4. Analysis of Docking Results:
-
Objective: To evaluate the binding poses and predict the binding affinity.
-
Protocol:
-
Analyze the predicted binding affinities (docking scores), which are typically reported in kcal/mol.[7] More negative values generally indicate a stronger predicted binding affinity.[7]
-
Visualize the top-ranked binding poses and analyze the intermolecular interactions between the chalcone derivative and the protein's active site residues.[7]
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Software like Discovery Studio Visualizer or LigandScout can be used for this purpose.[12]
-
B. Example Protocol: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a common method for synthesizing chalcone derivatives.[1][12]
-
General Procedure:
-
A mixture of an appropriate acetophenone (B1666503) (0.01 mol) and a substituted benzaldehyde (B42025) (0.01 mol) is dissolved in a suitable solvent like methanol (B129727) (50 mL).[12]
-
An aqueous solution of a base, such as potassium hydroxide (B78521) (KOH) (0.04 mol), is added to the mixture with stirring at room temperature.[12]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[12]
-
Upon completion, the precipitate formed is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., methanol).[12]
-
The structure of the synthesized compounds is confirmed using spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR.[1][12]
-
III. Data Presentation
Quantitative Docking Data of Chalcone Derivatives with Various Protein Targets
| Chalcone Derivative | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Glide Score | Biological Activity | Reference |
| Compound h | Antibacterial Target (4PVR) | -8.286 | -8.286 | Antibacterial | [2][18] |
| Compound i | Antibacterial Target (4PVR) | -8.056 | -8.078 | Antibacterial | [2][18] |
| Compound j | Antibacterial Target (4PVR) | -8.000 | -8.112 | Antibacterial | [2][18] |
| Chloramphenicol (Standard) | Antibacterial Target (4PVR) | -7.564 | -7.725 | Antibacterial | [2][18] |
| HEHP | Anticancer Target | - | -8.505 | Anticancer | [19][20] |
| DHNP | Anticancer Target | - | -8.330 | Anticancer | [19][20] |
| Exemestane (Co-crystal) | Anticancer Target | - | -9.473 | Anticancer | [19][20] |
| Compound 6o | COX-2 (4PH9) | -17.4 | - | Anti-inflammatory | [6] |
| Compound 3h | COX-2 (3LN1) | Good binding score | - | Anti-inflammatory | [21] |
| Compound 3d | COX-2 (3LN1) | Good binding score | - | Anti-inflammatory | [21] |
| Compound 2l | VEGFR-2 | - | - | Anticancer | [9] |
| Compound 2o | VEGFR-2 | - | - | Anticancer | [9] |
| Sorafenib (Control) | VEGFR-2 | -10.230 | - | Anticancer | [9] |
In Vitro Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Biological Activity | Reference |
| Compound 6 | MCF-7 | 4.4 ± 0.10 | Cytotoxicity | [12] |
| Tamoxifen (Reference) | MCF-7 | 17.9 ± 1.2 | Cytotoxicity | [12] |
| Compound 5 | MCF-7 | ~20 | Cytotoxicity | [12] |
| Compound 1a | Various Cancer Cell Lines | 0.9–2.2 | Anticancer | [11] |
| Compound A14 | MCF-7 | - | Antiproliferative | [22] |
| 5-Fluorouracil (Control) | MCF-7 | - | Antiproliferative | [22] |
| Compound 2r | K562 | 0.97 | Cytotoxicity | [9] |
| Compound 2o | SiHa | 1.22 | Cytotoxicity | [9] |
| Compound 2l | B16 | 1.39 | Cytotoxicity | [9] |
IV. Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Workflow for the synthesis of chalcone derivatives.
Caption: Inhibition of signaling pathways by chalcone derivatives.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Condensation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Claisen-Schmidt condensation reactions for the synthesis of chalcones and related α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is fundamental in organic synthesis for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are precursors to flavonoids and other biologically active compounds.[3][4]
Q2: What is the primary role of the base or acid in this reaction?
A2: In a base-catalyzed reaction, the base (e.g., NaOH, KOH) deprotonates the carbonyl compound with an α-hydrogen to form a reactive enolate ion.[3][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[3] Acid catalysts, such as HCl or Lewis acids, work by activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the ketone.[6]
Q3: Why is it preferable to use an aromatic aldehyde without α-hydrogens?
A3: Using an aldehyde without α-hydrogens, such as benzaldehyde, prevents it from undergoing self-condensation.[3][7] If the aldehyde had α-hydrogens, it could also form an enolate, leading to a complex mixture of products that are difficult to separate.[7] This selectivity is a key feature of the Claisen-Schmidt variation of the aldol condensation.[3][7]
Q4: How does solvent choice impact the reaction?
A4: The solvent plays a crucial role in dissolving reactants and the catalyst. Polar protic solvents like ethanol (B145695) and methanol (B129727) are very common because they effectively dissolve both the reactants and common base catalysts like NaOH or KOH.[7] However, solvent-free (neat) reactions, often facilitated by grinding, have proven to be highly efficient, sometimes leading to shorter reaction times and higher yields.[4][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
Answer: Low or no yield is a common problem that can be traced back to several factors. A systematic approach is best for troubleshooting.
Potential Causes and Solutions:
-
Inactive Catalyst: The catalyst may be old or degraded. Base catalysts like NaOH or KOH pellets can react with atmospheric CO₂ to form carbonates, reducing their effectiveness.[6][8]
-
Solution: Use fresh, high-purity catalyst for each reaction. Ensure containers are sealed tightly.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reactant Stoichiometry: The molar ratio of the aldehyde to the ketone is critical.
-
Poor Reactant Quality: Impurities in the starting aldehyde or ketone can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use (e.g., distill the aldehyde).
-
-
Product Precipitation: In some cases, the product may precipitate out of the solution, coating the reactants and preventing the reaction from proceeding.[9]
-
Solution: Increase the volume of the solvent or switch to a solvent in which the product has higher solubility. Ensure vigorous stirring throughout the reaction.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products / Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a frequent challenge due to the presence of various reactive species. Identifying and suppressing the likely side reactions is key.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can disproportionate into a carboxylate and an alcohol.[7][8]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to a 1,5-dicarbonyl compound.[7]
-
Solution: To suppress this, use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also be effective, as the Michael addition often requires higher activation energy.[7]
-
Claisen-Schmidt Main and Side Reactions
Caption: Main reaction and common side reactions in Claisen-Schmidt condensation.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from various studies to guide optimization.
Table 1: Effect of Catalyst and Concentration
| Catalyst | Concentration (mol%) | Aldehyde | Ketone | Yield (%) | Reference |
| NaOH | 10 | Benzaldehyde | Cyclohexanone | 95 | [10] |
| NaOH | 20 | Benzaldehyde | Cyclohexanone | 98 | [7][10] |
| NaOH | 80 | Benzaldehyde | Cyclohexanone | 99 | [10] |
| NaOH | Stoichiometric | Benzaldehyde | Cyclohexanone | 98 | [7] |
| KOH | 20 | Benzaldehyde | Cyclohexanone | 85 | [10] |
| Na₂CO₃ | 0.0006 mol | (Substituted) | (Substituted) | 43.33 | [11] |
Table 2: Effect of Reaction Conditions and Solvent
| Method | Temperature | Solvent | Time | Yield (%) | Reference |
| Reflux | 90 °C | Ethanol | 5 hours | 9.2 | [4] |
| Grinding | Room Temp. | Solvent-Free | 50 mins | 32.6 | [4] |
| Grinding (NaOH) | Room Temp. | Solvent-Free | 5 mins | 98 | [10] |
| Ultrasound Bath | 40 °C | Ethanol | Varies | Quantitative | [12] |
| Stirring | Room Temp. | Ethanol | 24 hours | Lower | [10] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Chalcone Synthesis (with Solvent)
-
Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and the ketone (1.0 eq.) in ethanol.[6][9]
-
Catalyst Addition: In a separate flask, prepare a solution of NaOH or KOH (~1.2 eq.) in a minimal amount of water or ethanol.[6][9] Add this solution dropwise to the stirred mixture of reactants at room temperature.[9]
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.[9]
-
Monitoring: Monitor the consumption of the starting materials by TLC (e.g., using a hexane:ethyl acetate (B1210297) eluent system).[13][14] The reaction is often complete within 1-4 hours.[9]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the crude chalcone.[9][14] Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove impurities.[9]
Protocol 2: Chalcone Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. 95% ethanol is widely effective for many chalcones.[13][15] The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature.[15]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate at 50 °C) while stirring until the solid is completely dissolved.[14][15] Avoid using excess solvent to maximize yield.[15]
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, undisturbed. Crystal formation should begin. To maximize crystal formation, subsequently place the flask in an ice bath for at least 20-30 minutes.[14][15][16]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Final Wash and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15] Allow the crystals to air dry or dry them in a vacuum oven.
Synthesis and Purification Workflow
Caption: Experimental workflow for chalcone synthesis and purification.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. praxilabs.com [praxilabs.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
Common side reactions in the synthesis of 4-(4-Methylphenyl)but-3-en-2-one
Technical Support Center: Synthesis of 4-(4-Methylphenyl)but-3-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via the Claisen-Schmidt condensation of p-tolualdehyde and acetone (B3395972).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1] In this reaction, the enolate of acetone acts as a nucleophile and attacks the carbonyl carbon of p-tolualdehyde. The resulting β-hydroxy ketone readily dehydrates to form the final α,β-unsaturated ketone product, this compound.[2][3]
Q2: What are the most common side reactions I should be aware of?
A2: The two most common side reactions are:
-
Self-condensation of acetone: Acetone can react with itself to form mesityl oxide. This is the most prevalent side reaction since p-tolualdehyde lacks α-hydrogens and cannot self-condense.[4]
-
Double aldol condensation: Two molecules of p-tolualdehyde can react with one molecule of acetone to form 1,5-di-p-tolylpenta-1,4-dien-3-one. This is more likely to occur if the aldehyde is present in excess.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, you can:
-
Control stoichiometry: Slowly add the acetone to a mixture of p-tolualdehyde and the base catalyst. This keeps the concentration of the enolizable acetone low, favoring the reaction with the more abundant p-tolualdehyde.[5]
-
Optimize reaction temperature: Lowering the reaction temperature can help suppress the Michael addition, a subsequent reaction that can lead to other byproducts. However, the temperature should be sufficient for the main reaction to proceed.[4]
-
Use appropriate catalyst concentration: Excessively high concentrations of a strong base can promote side reactions and lead to the formation of dark-colored polymeric byproducts or "tar".[4]
Q4: My reaction mixture has turned dark brown or black. What does this indicate?
A4: A dark coloration often suggests the formation of polymeric or tar-like side products. This can be caused by overly harsh reaction conditions, such as high temperatures or a high concentration of a strong base. It is advisable to use milder conditions to prevent this.[4]
Q5: Instead of a solid, my final product is an oil. What should I do?
A5: "Oiling out" can happen due to several reasons, including the presence of impurities that lower the melting point of the product, using an unsuitable recrystallization solvent, or cooling the solution too quickly. To address this, you can try scratching the inside of the flask to induce crystallization, adding a seed crystal, or allowing the solution to cool more slowly.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Consider extending the reaction time if necessary.[5] |
| Inactive or insufficient catalyst | Use a fresh, active base catalyst (e.g., NaOH or KOH). Ensure the correct molar ratio of the catalyst is used.[6] | |
| Suboptimal temperature | Optimize the reaction temperature. While room temperature is often sufficient, gentle heating (40-50°C) may improve the reaction rate.[7][8] | |
| Formation of Multiple Products | Self-condensation of acetone | Slowly add the acetone to the reaction mixture containing p-tolualdehyde and the base to keep the acetone concentration low.[5] |
| Double aldol condensation | Use a stoichiometric ratio of p-tolualdehyde to acetone (1:1) or a slight excess of acetone. | |
| Product "Oils Out" During Recrystallization | High concentration of impurities | Perform a preliminary purification step, such as washing the crude product with cold water, before recrystallization. |
| Incorrect recrystallization solvent | Select a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol (B145695) and water is often effective.[9] | |
| Cooling too rapidly | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Dark-Colored Reaction Mixture | Polymerization or decomposition | Use milder reaction conditions, such as a lower temperature or a less concentrated base solution.[4] |
Quantitative Data on Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the yield of the desired product and the formation of major side products.
| Parameter | Condition | Expected Yield of this compound | Expected Formation of Mesityl Oxide | Expected Formation of 1,5-di-p-tolylpenta-1,4-dien-3-one |
| Temperature | Low (e.g., 0-10°C) | Lower, slower reaction rate | Lower | Lower |
| Room Temperature (20-25°C) | Moderate to Good | Moderate | Moderate | |
| Elevated (e.g., 40-50°C) | Good to High, faster reaction rate | Higher | Higher | |
| p-Tolualdehyde:Acetone Ratio | 1:1.2 (slight excess of acetone) | High | Low to Moderate | Low |
| 1:1 | Good | Moderate | Moderate | |
| 2:1 (excess of aldehyde) | Moderate | Moderate | High | |
| Base Concentration (NaOH) | Low (e.g., 5%) | Lower, slower reaction rate | Lower | Lower |
| Moderate (e.g., 10-20%) | High | Moderate | Moderate | |
| High (e.g., >30%) | Can decrease due to side reactions | Higher, risk of polymerization | Higher | |
| Order of Addition | Acetone added slowly to aldehyde/base mixture | High | Low | Moderate |
| All reagents mixed at once | Moderate | High | Moderate |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Materials:
-
p-Tolualdehyde
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate (B1210297) (for TLC)
-
Hexane (for TLC)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-tolualdehyde (1.0 equivalent) in 95% ethanol.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the aldehyde solution in an ice bath.
-
-
Reagent Addition:
-
While stirring the aldehyde solution vigorously, slowly add the acetone (1.0-1.2 equivalents) dropwise using a dropping funnel.
-
After the addition of acetone is complete, continue to stir the mixture and slowly add the 10% NaOH solution dropwise, maintaining the temperature below 25°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the p-tolualdehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
-
Workup and Isolation:
-
Once the reaction is complete, neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.
-
Cool the mixture in an ice bath to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol. If the product "oils out," add a small amount of hot water to the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a desiccator.
-
-
Characterization:
-
Determine the melting point of the purified product (literature value: 29-33°C).[10]
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the final product.
-
Visualizations
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]
Technical Support Center: Synthesis of 4-(4-Methylphenyl)but-3-en-2-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 4-(4-Methylphenyl)but-3-en-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: It is also known as p-tolylbutenone. Its molecular formula is C₁₁H₁₂O and it has a molecular weight of 160.21 g/mol .[1]
Q2: What is the primary synthetic route for this compound?
A2: The most common method is the Claisen-Schmidt condensation, which is a variation of the crossed aldol (B89426) condensation.[2][3][4] This reaction involves the condensation of 4-methylbenzaldehyde (B123495) (p-tolualdehyde) with acetone (B3395972) in the presence of a base catalyst, typically sodium hydroxide (B78521).[2][5]
Q3: Why is a Claisen-Schmidt condensation preferred for this synthesis?
A3: This reaction is ideal because it involves an aromatic aldehyde (p-tolualdehyde) that lacks α-hydrogens, preventing it from undergoing self-condensation.[6][7][8] This minimizes the formation of side products and simplifies the product mixture compared to a standard crossed aldol condensation where both carbonyl compounds have α-hydrogens.[6][9]
Q4: What is the expected stereochemistry of the product?
A4: The reaction typically yields the (E)-isomer as the major product. This isomer is more thermodynamically stable due to reduced steric hindrance, and reaction conditions (like heating) favor its formation.[10]
Q5: What are the typical physical properties of this compound?
A5: It is a yellow crystalline solid with a melting point in the range of 29-33 °C.[1][11]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Refer to the table below for common causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An excess of acetone can lead to the formation of the double-addition product, (1E, 4E)-1,5-di-p-tolylpenta-1,4-dien-3-one. An excess of the aldehyde will remain unreacted. | Use a slight excess of the aldehyde (p-tolualdehyde) to ensure the acetone is fully consumed in the desired mono-addition reaction. A molar ratio of approximately 1.2:1 (aldehyde:acetone) is a good starting point. |
| Inefficient Mixing | The reaction is often biphasic (aqueous NaOH and organic reactants). Poor mixing leads to a slow reaction rate at the interface. | Ensure vigorous stirring throughout the reaction to create an emulsion and maximize the surface area for the reaction to occur. |
| Suboptimal Temperature | The initial condensation is typically exothermic. If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions. | The reaction is usually carried out at room temperature (20-25 °C). If the reaction is sluggish, gentle warming to 40-50 °C can be beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Reaction Time | Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to product degradation or side reactions. | Monitor the reaction by TLC to determine the optimal reaction time. Typically, the reaction is complete within a few hours at room temperature.[9] |
| Base Concentration | The concentration of the base catalyst (e.g., NaOH) is crucial. If it's too low, the deprotonation of acetone will be inefficient. If it's too high, it can promote the Cannizzaro reaction of the aldehyde. | A 10% aqueous solution of sodium hydroxide is commonly used.[5] Ensure the base is fresh and properly prepared. |
A2: The product is a low-melting solid.[1] If it separates as an oil, this could be due to impurities or the reaction temperature being above its melting point.
-
Solution 1: Induce Crystallization. Cool the reaction mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.[5]
-
Solution 2: Check Reactant Purity. Ensure the p-tolualdehyde is pure. Oxidation to p-toluic acid can inhibit the reaction. Use freshly distilled or high-purity aldehyde.
-
Solution 3: Vigorous Stirring. If an oil has formed, stirring it vigorously with a spatula or stirring rod may help it solidify.[7]
Q3: My final product is impure after purification. How can I improve its purity?
A3: The primary method for purification is recrystallization.
-
Solvent Choice: 95% ethanol (B145695) is a common and effective solvent for recrystallization.[5] The product should be soluble in hot ethanol and sparingly soluble in cold ethanol.
-
Washing: Before recrystallization, wash the crude solid with cold water to remove any remaining sodium hydroxide and other water-soluble impurities.[5] A subsequent wash with a small amount of cold ethanol can remove more soluble organic impurities.
-
Recrystallization Technique: Dissolve the crude product in a minimum amount of hot ethanol.[5] If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on a standard Claisen-Schmidt condensation procedure.
Materials:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled Water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask or round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare Solutions:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
In a 100 mL Erlenmeyer flask, dissolve 4-methylbenzaldehyde (e.g., 2.4 g, 20 mmol) in 20 mL of 95% ethanol.
-
Add acetone (e.g., 0.58 g, 10 mmol) to the ethanolic aldehyde solution.
-
-
Reaction:
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add 5 mL of the 10% NaOH solution dropwise to the aldehyde-acetone mixture.
-
Stir the mixture vigorously at room temperature for 30-60 minutes. A yellow precipitate should form.[7]
-
-
Isolation of Crude Product:
-
After the reaction period, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two portions of cold distilled water to remove residual NaOH.
-
Allow the crude product to air dry on the filter paper.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the final product. Determine the melting point and calculate the yield.
-
Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. byjus.com [byjus.com]
- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 8. praxilabs.com [praxilabs.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 4-(p-Tolyl)-3-buten-2-one predominantly trans, 97 3160-38-1 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Chalcone Synthesis
Welcome to the technical support center for chalcone (B49325) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of chalcones, particularly via the Claisen-Schmidt condensation.
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes and how can I fix this?
A1: Low or no yield in chalcone synthesis is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities in your reactants or solvent. Ensure your reagents are pure and dry, and consider using a fresh batch of catalyst.[1]
-
Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, some reactions, especially with sterically hindered reactants, may require gentle heating (e.g., 40-50 °C) to overcome the activation energy.[1] Conversely, excessive heat can promote side reactions.[1]
-
Poor Solubility: If the reactants, particularly the intermediate aldol (B89426) adduct, are not fully dissolved, the reaction can be slow or incomplete. You might consider adjusting the solvent system or increasing the solvent volume to ensure the reaction mixture is homogeneous.[1]
-
Reaction Time: The reaction may not have gone to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Reversibility of Aldol Addition: The initial aldol addition can be reversible. Driving the reaction forward often requires conditions that favor the subsequent dehydration step, such as heating.[1]
Issue 2: Formation of Multiple Products / Side Reactions
Q2: My TLC plate shows multiple spots, indicating the presence of byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge in chalcone synthesis, leading to difficult purification and reduced yields. Understanding and controlling these side reactions is crucial.
-
Self-Condensation of Ketone: The ketone can react with itself in an aldol condensation instead of with the aldehyde.[1]
-
Solution: Slowly add the ketone to the mixture of the aldehyde and the base. This keeps the enolate concentration low and favors the reaction with the more electrophilic aldehyde.[1]
-
-
Cannizzaro Reaction: If you are using an aromatic aldehyde without α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1][2]
-
Solution: Use a milder base, a lower reaction temperature, or carefully control the stoichiometry to avoid a large excess of base.[1]
-
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated system of the newly formed chalcone in a 1,4-addition.[2]
-
Solution: Use a slight excess of the aldehyde or perform the reaction at a lower temperature to minimize this side reaction.[1]
-
Issue 3: Product is an Oil and Difficult to Crystallize
Q3: I've obtained an oily product instead of solid crystals. What could be the reason and how can I induce crystallization?
A3: The formation of an oily product can be due to impurities or the intrinsic properties of the chalcone itself, such as a low melting point.[2]
-
Verify Purity: First, analyze your crude product by TLC. The presence of multiple spots suggests that impurities are preventing crystallization.[1] In this case, purification by column chromatography is recommended.[2]
-
Induce Crystallization: If the product is pure but oily, you can try to induce crystallization by:
Data Presentation: Impact of Reaction Conditions on Chalcone Yield
The following tables summarize quantitative data on how different reaction parameters can affect the yield of chalcone synthesis.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| NaOH | Ethanol (B145695) | Room Temp | 2-4 | 90-96%[3] |
| KOH | Ethanol | Room Temp | 2-4 | 88-94%[3] |
| Ba(OH)₂ | Ethanol | Room Temp | 2-4 | 88-98%[3] |
| NaOH | Solvent-Free | Room Temp | 5-15 min | 96-98%[4] |
Table 2: Effect of Temperature on Chalcone Yield
| Reactants | Temperature (°C) | Yield (%) |
| 3,4-dihydroxyacetophenone & Benzaldehyde (B42025) | 70 | Optimal[5] |
| 2',4'-dihydroxyacetophenone & 3,4-dihydroxybenzaldehyde | 80 | Optimal[5] |
| 4-methoxyacetophenone & 4-fluorobenzaldehyde | 20-60 | ~85%[5] |
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol describes a standard method for chalcone synthesis in a solvent.
Materials:
-
Substituted Acetophenone (B1666503) (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and substituted benzaldehyde in ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Prepare a solution of NaOH or KOH and add it dropwise to the reaction mixture while maintaining a low temperature.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach minimizes the use of organic solvents and can lead to shorter reaction times and simpler workup.[6]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Powdered NaOH or KOH (1.0 eq)
-
Mortar and pestle
-
Cold water
Procedure:
-
Place the substituted acetophenone, substituted benzaldehyde, and powdered NaOH or KOH in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely become a paste and may solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid mass.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
The product is often of high purity but can be recrystallized from 95% ethanol if needed.
Visualizations
Troubleshooting Workflow for Low Chalcone Yield
Caption: A logical workflow for troubleshooting low yields in chalcone synthesis.
Common Side Reactions in Chalcone Synthesis
Caption: Common side reactions that can occur during chalcone synthesis.
References
Identification and removal of byproducts in chalcone reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chalcone (B49325) synthesis, with a focus on the identification and removal of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for chalcone synthesis?
A1: Chalcone synthesis is typically achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde.[1][2][3][4] The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the intermediate aldol (B89426) addition product yields the α,β-unsaturated ketone, known as a chalcone.[1][4]
Q2: What are the most common byproducts in chalcone synthesis and why do they form?
A2: Several side reactions can lead to the formation of unwanted byproducts:
-
Self-condensation of the ketone: Two molecules of the ketone can react with each other in an aldol condensation reaction, especially if the ketone is more reactive than the aldehyde.[1][5]
-
Cannizzaro reaction of the aldehyde: If the aromatic aldehyde lacks α-hydrogens (e.g., benzaldehyde), it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1][5][6]
-
Michael addition: The enolate of the ketone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone product in a conjugate addition, leading to a 1,5-dicarbonyl compound.[1][2][5]
-
Polymeric materials: Harsh reaction conditions, such as high temperatures or excessive base concentrations, can lead to the formation of dark, viscous oils or tars.[2][7][8]
Q3: How can I monitor the progress of my chalcone synthesis reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the spot corresponding to the limiting reactant (usually the aldehyde) is no longer visible.[1]
Q4: My reaction mixture turned into a dark, viscous oil. What could be the cause and how can I fix it?
A4: The formation of a dark oil or tar often indicates polymerization or decomposition of the starting materials or product.[2][7][8] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[5][8] To avoid this, consider lowering the reaction temperature (e.g., using an ice bath), reducing the base concentration, or ensuring slow and controlled addition of the base.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during chalcone synthesis.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst or reagents.[1] 2. Insufficient reaction time or incorrect temperature.[1] 3. Reversible reaction equilibrium.[1] 4. Side reactions consuming reactants.[6] | 1. Use freshly prepared base solutions and ensure the purity of the aldehyde and ketone.[1][6] 2. Monitor the reaction by TLC to determine the optimal reaction time. Consider gentle heating if no product is forming at room temperature.[1] 3. Drive the reaction forward by removing water, if possible, or by using a higher concentration of reactants.[1] 4. Optimize reaction conditions to minimize side reactions (see below). |
| Formation of an Oily or Difficult-to-Purify Product | 1. Presence of multiple byproducts.[1][9] 2. Incomplete reaction, leaving unreacted starting materials.[1] 3. Formation of polymeric materials due to harsh conditions.[2][7] | 1. Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions.[2][5] 2. Ensure the reaction goes to completion by monitoring with TLC.[1] 3. Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system.[1][10] |
| Presence of a Byproduct with a Higher Molecular Weight than the Chalcone | 1. Self-condensation of the ketone.[1] 2. Michael addition of the enolate to the chalcone.[1][2] | 1. Use a molar excess of the aldehyde to favor the reaction with the ketone.[1] 2. Slowly add the ketone to the mixture of the aldehyde and base to maintain a low concentration of the enolate.[1] 3. Lower the reaction temperature to reduce the rate of side reactions.[1][2] |
| Presence of Benzyl Alcohol and Benzoic Acid Derivatives in the Product Mixture | Cannizzaro reaction of the aromatic aldehyde.[1][5] | 1. Use a less concentrated base solution.[1][5] 2. Maintain a lower reaction temperature.[1] 3. Ensure the aldehyde is added slowly to the reaction mixture.[1] 4. React the ketone with the base first to form the enolate before adding the aldehyde.[6] |
Experimental Protocols
Protocol 1: General Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard method for synthesizing chalcones using a base catalyst.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Aromatic ketone (e.g., acetophenone) (1.0 eq)
-
Ethanol or Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the aromatic ketone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[11]
-
Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.[11]
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the reactants.[1] Monitor the progress of the reaction using TLC. The formation of a precipitate often indicates product formation.[11]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[2][12] Acidify the mixture with dilute HCl until the solution is acidic to precipitate the crude chalcone.[2][12]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10][13] Wash the solid thoroughly with cold water to remove any remaining base and salts.[10][13]
-
Drying: Allow the crude product to air dry or dry it in a desiccator.
Protocol 2: Purification of Chalcones by Recrystallization
Recrystallization is a common technique to purify crude chalcone products.
Materials:
-
Crude chalcone
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane (B92381) and ethyl acetate)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing chalcones.[10][14]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the chalcone is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then allow them to dry completely.
Protocol 3: Purification of Chalcones by Column Chromatography
Column chromatography is an effective method for separating chalcones from byproducts and unreacted starting materials.
Materials:
-
Crude chalcone
-
Silica (B1680970) gel (for the stationary phase)
-
Suitable eluent (mobile phase), typically a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate).[1]
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude chalcone in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column. The different components of the mixture will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure chalcone.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chalcone.
Data Presentation
Table 1: Influence of Reaction Conditions on Chalcone Synthesis Yield
| Aldehyde | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 4-6 | ~90 | [12] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH | None (Grinding) | Room Temp | 0.17 | High | [13] |
| 4-Methoxybenzaldehyde | Acetophenone | KOH | Ethanol | 40 | 12 | 91-96 | [9][15] |
| Benzaldehyde | 2'-Hydroxy-1'-acetonaphthone | NaOH (40%) | Isopropyl Alcohol | 0 | 4 | - | [2] |
| Cinnamaldehyde | 1-Acetylnaphthalene | NaOH | Water/Ethanol | Room Temp | 24 | - | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for chalcone synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. jetir.org [jetir.org]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Claisen-Schmidt Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the Claisen-Schmidt condensation.
Troubleshooting Guide
This guide addresses common problems encountered during the Claisen-Schmidt condensation, with a focus on catalyst-related issues.
Problem 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired chalcone (B49325) product. What are the potential catalyst-related causes and how can I address them?
Answer: Low or no product yield in a Claisen-Schmidt condensation can be attributed to several catalyst and reaction condition factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The catalyst may have lost its activity.
-
Recommendation: For base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), ensure the pellets are not overly coated with carbonate from exposure to atmospheric CO₂. For acid catalysts, verify that they are anhydrous if the reaction requires such conditions. Using fresh or properly stored catalysts is crucial.
-
-
Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific substrates.
-
Recommendation: While strong bases like NaOH and KOH are common, some reactions may benefit from milder catalysts or Lewis acids.[1] If yields are consistently low, consider screening a variety of catalysts.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
Problem 2: Formation of Multiple Products and Purification Difficulties
Question: My TLC analysis shows multiple spots, indicating the presence of byproducts, which makes purification challenging. What are the likely side reactions and how can I minimize them by adjusting my catalytic strategy?
Answer: The formation of multiple products is a common issue arising from competing side reactions. Modifying the catalyst system and reaction conditions can significantly improve selectivity.
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol (B89426) byproducts.
-
Recommendation: This is more likely when the ketone is more reactive than the aldehyde. To minimize this, ensure the aldehyde is sufficiently reactive. A key feature of the Claisen-Schmidt reaction is the use of a non-enolizable aromatic aldehyde, which inherently prevents aldehyde self-condensation.
-
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Recommendation: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help to avoid localized high concentrations.
-
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.
-
Recommendation: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the Claisen-Schmidt condensation?
A1: In a base-catalyzed Claisen-Schmidt condensation, the catalyst's primary function is to deprotonate the α-carbon of the ketone. This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation reaction.
Q2: Are there advantages to using solvent-free conditions for catalyst performance?
A2: Yes, solvent-free conditions, often involving grinding the reactants with a solid catalyst, offer several advantages. This "green chemistry" approach reduces environmental impact by eliminating organic solvents.[3] It can also lead to shorter reaction times and simpler product isolation.[3] For example, quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones have been obtained in as little as 5 minutes using solid NaOH under solvent-free grinding conditions.[2]
Q3: How does microwave irradiation affect catalyst efficiency in this reaction?
A3: Microwave irradiation can significantly accelerate the Claisen-Schmidt condensation, often reducing reaction times from hours to minutes.[4] This rapid and uniform heating can lead to higher yields and fewer side products compared to conventional heating methods.[4] Microwave-assisted synthesis can also be performed with little to no solvent, further enhancing its "green" credentials.[4]
Q4: Can catalysts be reused in Claisen-Schmidt condensations?
A4: Yes, particularly with heterogeneous catalysts. For example, magnesium oxide (MgO) has been used as a catalyst and can be reused up to five times without a significant loss of activity and selectivity.[5] The reusability of the catalyst is an important consideration for sustainable and cost-effective synthesis.[6]
Data Presentation
The following tables summarize quantitative data for different catalysts and conditions in the Claisen-Schmidt condensation to facilitate comparison.
Table 1: Comparison of Catalysts for the Synthesis of α,α'-bis-benzylidenecyclohexanone [2][7]
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |
| Solid NaOH | 20 | None (Grinding) | 5 min | 98 |
| Solid KOH | 20 | None (Grinding) | 5 min | 85 |
| NaOH | 20 | Ethanol (B145695) | 8 h (reflux) | 93 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones [4][8]
| Method | Catalyst | Reaction Time | Yield (%) |
| Conventional Heating | NaOH | Several hours | 65-90 |
| Microwave Irradiation | NaOH | 10 min | 85-92 |
| Microwave Irradiation | Fly ash: H₂SO₄ | 2-5 min | 82-96 |
Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol
This protocol describes a standard method for chalcone synthesis.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (B1666503) (1.0 eq) and the substituted benzaldehyde (B42025) (1.0 eq) in 95% ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of NaOH and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure chalcone.
Protocol 2: Solvent-Free Synthesis using Solid Sodium Hydroxide
This protocol offers an environmentally friendly alternative to the conventional method.[9]
-
Reactant and Catalyst Preparation: In a clean and dry mortar, add the ketone (e.g., cyclohexanone, 10 mmol), the aldehyde (e.g., benzaldehyde, 20 mmol), and solid NaOH (2 mmol, 20 mol%).[9]
-
Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a thick paste and may solidify.[9]
-
Work-up: After grinding, add chilled water to the mortar and continue to grind to break up the solid mass.
-
Isolation and Purification: Transfer the contents to a beaker and filter the solid product. Wash the solid thoroughly with cold water to remove the NaOH and any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 3: Microwave-Assisted Synthesis
This protocol demonstrates a rapid synthesis of chalcones.[5]
-
Reaction Setup: In a microwave-safe reaction vessel, place the aldehyde, acetone, and NaOH.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and time (e.g., 40°C for 35 minutes, but conditions will vary).
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: The product can often be isolated by simple filtration and washing, as the purity is typically high.
Visualizations
Caption: Troubleshooting workflow for common catalyst-related issues.
Caption: Decision logic for catalyst selection based on reaction conditions.
References
- 1. jchemrev.com [jchemrev.com]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Minimizing self-condensation of ketones in aldol reactions
Welcome to the technical support center for minimizing ketone self-condensation in aldol (B89426) reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the selectivity and yield of cross-aldol reactions.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing ketone self-condensation a primary concern in cross-aldol reactions?
Self-condensation of a ketone, where a ketone enolate reacts with another molecule of the same ketone, is a significant competing side reaction.[1] This process reduces the yield of the desired cross-aldol product and introduces a byproduct that is often difficult to separate, complicating the purification process.[1][2] Ketones are generally less reactive as electrophiles than aldehydes, but under certain conditions, self-condensation can become prominent.[3]
Q2: What is the fundamental difference between kinetic and thermodynamic control for minimizing ketone self-condensation?
The choice between kinetic and thermodynamic control is crucial for dictating the regioselectivity and suppressing side reactions.[2]
-
Kinetic Control: This approach focuses on the rate of proton removal. It is typically achieved using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[4][5] These conditions favor the rapid and irreversible formation of the less-substituted (kinetic) enolate, which can then be reacted with an added electrophile.[4][5] This is the preferred method for minimizing self-condensation.
-
Thermodynamic Control: This involves reversible enolate formation, usually with weaker bases (e.g., NaOH, alkoxides) at higher temperatures.[6] These conditions allow equilibrium to be established, favoring the most stable, more substituted (thermodynamic) enolate.[5] However, because the reaction is reversible and free ketone is always present, this method increases the likelihood of self-condensation and other side reactions.[7]
Q3: When should I consider using a protecting group for the ketone functionality?
Using a protecting group is advisable in multi-step syntheses where the ketone is susceptible to reaction with reagents targeting other functional groups in the molecule.[8][9] For instance, if you need to perform a reaction with a strong nucleophile (like a Grignard reagent) on another part of the molecule, the ketone must be protected to prevent it from reacting first.[9][10] The most common method is to convert the ketone into an acetal, which is stable in neutral to strongly basic conditions and can be removed later with aqueous acid.[8][10][11]
Troubleshooting Guide
Q4: I am observing a significant amount of ketone self-condensation product. How can I suppress this side reaction?
The primary cause of excessive self-condensation is the presence of unreacted ketone alongside its enolate, which occurs under equilibrating (thermodynamic) conditions. The most effective solution is to pre-form the ketone enolate quantitatively under kinetic control before the electrophile is introduced.[3][4]
Recommended Actions:
-
Switch to a Strong, Bulky Base: Use Lithium Diisopropylamide (LDA) to irreversibly deprotonate the ketone.[3][4]
-
Lower the Reaction Temperature: Conduct the enolate formation at -78 °C to trap the kinetic enolate and prevent equilibration.[4][12]
-
Ensure Complete Enolate Formation: Add the ketone slowly to a solution of LDA. This ensures the ketone is immediately converted to its enolate, minimizing the concentration of free ketone available for self-reaction.[13][14]
-
Slowly Add the Electrophile: After the enolate has been formed, add the aldehyde (or other electrophile) dropwise to the enolate solution.[2][15]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. Aldol reaction - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Preventing Michael addition as a side reaction in chalcone synthesis
Technical Support Center: Chalcone (B49325) Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chalcone synthesis, with a specific focus on preventing the Michael addition side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition side reaction in chalcone synthesis?
A1: The Michael addition is a common side reaction that occurs during the base-catalyzed Claisen-Schmidt condensation for synthesizing chalcones. In this reaction, an enolate ion, typically formed from the starting acetophenone (B1666503), acts as a nucleophile. Instead of reacting with the benzaldehyde (B42025), it attacks the β-carbon of the newly formed α,β-unsaturated chalcone product. This 1,4-addition results in the formation of a 1,5-dicarbonyl compound, known as the Michael adduct, which is an undesired byproduct that lowers the overall yield of the target chalcone.[1][2][3]
Q2: What primary factors promote the Michael addition side reaction?
A2: Several experimental conditions can inadvertently favor the formation of the Michael adduct:
-
Strong Bases: The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) increases the concentration of the enolate, which acts as the Michael donor.[1][4]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the Michael addition to occur more readily.[1][5]
-
Prolonged Reaction Times: Allowing the reaction to continue long after the chalcone has formed increases the probability of the chalcone itself being attacked by the enolate.[1]
-
Stoichiometry: An excess of the enolizable ketone (e.g., acetophenone) leads to a higher concentration of the nucleophilic enolate, promoting the side reaction.[1][2]
-
Reaction Medium: Certain media, such as cationic surfactants (e.g., CTAB), can concentrate both the enolate and the chalcone, thereby accelerating the Michael addition.[6][7]
Q3: How can I strategically minimize or prevent the Michael addition side reaction?
A3: Several strategies can be employed to suppress the formation of the Michael adduct:
-
Temperature Control: Maintaining a low reaction temperature, for instance by using an ice bath (0-5°C), is one of the most effective methods to significantly reduce the rate of the Michael addition.[1]
-
Base Selection and Concentration: Use the minimum effective amount of base.[2] Alternatively, milder bases can be used to lower the enolate concentration.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition.[1]
-
Control Stoichiometry: Use a slight excess of the benzaldehyde derivative. This ensures the acetophenone enolate preferentially reacts with the aldehyde rather than the chalcone product.[2]
-
Solvent Choice: The choice of solvent can be critical. While ethanol (B145695) is common, it can sometimes promote the side reaction. Performing the reaction in a biphasic water system or under solvent-free grinding conditions has been shown to reduce or eliminate the Michael adduct.[6][7][8]
Q4: Are there alternative synthesis methods that avoid the Michael addition side reaction?
A4: Yes. If the Michael addition proves persistent, especially with particular substrates, the Wittig reaction is an excellent alternative. This method involves the reaction of a benzaldehyde with a (benzoylmethylene)triphenylphosphorane (B188825) (an ylide). It does not rely on the basic conditions that generate the enolate responsible for the Michael addition and can offer higher yields and purity, irrespective of the electronic nature of the substituents.[1][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Chalcone & Unidentified Byproduct | The primary cause is likely the formation of the Michael adduct, a 1,5-dicarbonyl compound. | 1. Lower the Temperature: Immediately repeat the experiment in an ice bath (0-5°C).[1] 2. Reduce Reaction Time: Monitor the reaction via TLC every 30 minutes and quench it as soon as the starting aldehyde is consumed. 3. Adjust Stoichiometry: Use a 1:1.1 molar ratio of ketone to aldehyde to ensure the enolate reacts with the aldehyde.[2] |
| TLC/NMR shows multiple spots/peaks post-reaction | In addition to the Michael adduct, other side reactions like self-condensation of the ketone or a Cannizzaro reaction of the aldehyde may be occurring.[2][8] | 1. Optimize Base Addition: Add the base solution dropwise over 15-20 minutes to maintain a low instantaneous concentration.[1] 2. Change Order of Addition: Try forming the enolate first by mixing the ketone and base at low temperature before slowly adding the aldehyde.[8] 3. Purification: If side products are minimal, purify the crude product via recrystallization from ethanol or column chromatography.[2][11] |
| Reaction works well for electron-poor aldehydes but fails for electron-rich ones | Electron-donating groups on the benzaldehyde make it less electrophilic, slowing down the desired Claisen-Schmidt condensation and giving more time for side reactions. | 1. Switch to a Wittig Reaction: This route is less sensitive to the electronic effects of the substituents and avoids the conditions that cause Michael addition.[9] 2. Use a Solvent-Free Method: Grinding the reactants with a solid base can sometimes improve yields and reduce side reactions.[8] |
Data Presentation: Effect of Reaction Conditions on Michael Adduct Formation
The following table summarizes data from studies on chalcone synthesis, highlighting how different conditions can influence the yield of the desired chalcone versus the undesired Michael adduct.
| Base | Solvent/Medium | Chalcone Yield | Michael Adduct Yield | Reference |
| NaOH | Ethanol (EtOH) | 59% | Present (unquantified) | [6][7] |
| NaOH | Water (emulsion) | 70% | 0% | [6][7] |
| NaOH | 2% CTAB (cationic surfactant) | 88% | 3% | [7] |
| NaOH | 2% SDS (anionic surfactant) | 83% | 0% | [7] |
| NaOH | 2% Tween 80 (nonionic surfactant) | 85% | 0% | [7] |
| DBU | 2% CTAB | 34% | 15% | [7] |
| DABCO | 2% CTAB | 41% | 11% | [7] |
| Triethylamine | 2% CTAB | 57% | 3% | [7] |
Data is for the reaction of benzaldehyde and acetophenone unless otherwise specified.
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation to Minimize Michael Addition
This protocol uses low temperatures to suppress the side reaction.
-
Preparation: Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Base Addition: Slowly add a 10% aqueous sodium hydroxide solution (5 mL) dropwise to the cooled mixture over a period of 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Continue stirring the reaction mixture in the ice bath. Monitor the progress by TLC (e.g., using Hexane:Ethyl Acetate 9:1), checking for the disappearance of the starting benzaldehyde. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Precipitation: Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[1]
Protocol 2: Solvent-Free Grinding Synthesis
This "green" chemistry approach can offer high yields and shorter reaction times while minimizing side products.[8][11]
-
Enolate Formation: In a mortar, add the substituted acetophenone (5 mmol) and solid potassium hydroxide (0.84 g). Grind the mixture with a pestle for approximately 30 minutes.
-
Aldehyde Addition: Add the substituted benzaldehyde (5 mmol) to the mixture.
-
Reaction: Continue to grind the resulting mixture for an additional 50-60 minutes. The mixture will likely turn into a paste and then solidify.
-
Work-up: After grinding, add the solid mass to cold deionized water and stir.
-
Precipitation: Allow the mixture to stand at room temperature for the product to fully precipitate.
-
Purification: Filter the solid, wash with cold water, and dry. Purify the obtained chalcone by recrystallization from ethanol.[8]
Visualizations
Caption: Chalcone synthesis via Claisen-Schmidt condensation and the competing Michael addition side reaction.
Caption: A troubleshooting flowchart for addressing low yields due to the Michael addition side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Oily Chalcone Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of oily or difficult-to-crystallize chalcone (B49325) products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges during the purification of synthetic chalcones.
Issue 1: Oily or Gummy Product After Synthesis
Q1: My reaction crude is an oily mess that won't crystallize. How can I isolate my chalcone?
A1: The formation of an oily product is a common issue, often indicating the presence of impurities, unreacted starting materials, or the inherent low melting point of the chalcone derivative.[1] Here are several troubleshooting steps:
-
Trituration: This is often the first and most effective step. Stir or vigorously rub the oil with a cold non-solvent in which your chalcone is insoluble but the impurities are soluble.[2] Common solvents for trituration include hexane, diethyl ether, or cold water.[2][3] This process can induce crystallization of the desired product while washing away oily impurities.
-
Acidification & Workup: After the reaction, pour the mixture into crushed ice and water. Carefully acidify with dilute HCl (e.g., 10-20%) to precipitate the crude chalcone.[2][4] If unreacted aldehyde is an issue, washing the crude product with aqueous sodium metabisulfite (B1197395) can help, followed by a sodium bicarbonate wash.[3]
-
Induce Crystallization: If you suspect the oil is your relatively pure product, try scratching the inside of the flask at the air-liquid interface with a glass rod.[1][5] If available, adding a seed crystal of the pure compound can also initiate crystallization.[5] Sometimes, simply leaving the oil in a cold environment (e.g., refrigerator) overnight can lead to solidification.[3]
-
Column Chromatography: If other methods fail, direct purification of the oil using column chromatography is a reliable option.[2]
Q2: I attempted to recrystallize my oily product, but it "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that it separates as a liquid phase upon cooling, often because the melting point of the chalcone is lower than the boiling point of the solvent.[5]
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent to decrease saturation.[5] Then, allow the solution to cool to room temperature very slowly and undisturbed before moving it to an ice bath.[5]
-
Change Solvent System: The ideal recrystallization solvent is one where the chalcone is sparingly soluble at room temperature but highly soluble when hot.[2]
Issue 2: Challenges with Column Chromatography
Q3: My polar chalcone derivative is streaking on the TLC plate. How can I improve separation during column chromatography?
A3: Streaking is common with polar compounds, especially those with acidic or basic functional groups, due to strong interactions with the slightly acidic silica (B1680970) gel.[6]
-
Adjust Mobile Phase Polarity: Increase the polarity of your eluent. If using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[6]
-
Add a Modifier: To reduce strong interactions with the silica gel, add a small amount of a modifier to your mobile phase:
-
For acidic chalcones (e.g., with phenol (B47542) groups), add ~1% acetic acid.
-
For basic chalcones, add ~1% triethylamine (B128534) to neutralize the silica surface.[6]
-
-
Avoid Overloading: Applying too much sample to the TLC plate or column can cause streaking and poor separation.[6][7]
Q4: I suspect my chalcone is decomposing on the silica gel column. How can I confirm this and prevent it?
A4: Some chalcones, particularly 2'-hydroxychalcones, are sensitive and can isomerize to the corresponding flavanone (B1672756) or decompose on the acidic surface of silica gel.[6]
-
Signs of Decomposition: You may observe streaking or the appearance of new spots on TLC plates over time, especially if the spotted plate is left for a while before developing. A two-dimensional (2D) TLC can help confirm instability.[7]
-
Prevention Strategies:
-
Use Deactivated Silica: Add a small amount of a base like triethylamine to your eluent to deactivate the silica gel.[6]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360).[7]
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.[8]
-
Issue 3: Persistent Impurities
Q5: After purification, my product is still an oil and TLC/NMR analysis shows it's contaminated with starting materials. How can I remove them?
A5: Unreacted starting materials (acetophenone and benzaldehyde (B42025) derivatives) are common impurities.[6]
-
Aqueous Washes: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a dilute base (e.g., NaHCO₃) can help remove acidic starting materials, while a dilute acid wash can remove basic ones. A wash with sodium bisulfite solution can help remove excess aldehyde.[3][9]
-
Optimize Chromatography: The polarity difference between your chalcone and the starting materials might be small.
-
Recrystallization: If the product can be solidified, recrystallization is often very effective at removing small amounts of impurities.[11]
Data Presentation
Table 1: Troubleshooting Summary for Oily Chalcone Products
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily/Gummy Crude Product | Impurities, unreacted starting materials, low melting point.[1][3] | 1. Triturate with a cold non-solvent (e.g., hexane, ether).[2] 2. Attempt to induce crystallization (scratching, seed crystal).[5] 3. Purify directly via column chromatography.[3] |
| "Oiling Out" During Recrystallization | Melting point of chalcone is below the solvent's boiling point; solution is too concentrated.[5] | 1. Reheat to dissolve, add more solvent, and cool very slowly.[5] 2. Use a solvent with a lower boiling point.[5] 3. Use a mixed-solvent system (e.g., Ethanol/Water).[5] |
| Streaking on TLC/Column | Compound is highly polar; acidic/basic functional groups interacting with silica.[6] | 1. Increase eluent polarity.[6] 2. Add a modifier to the eluent (~1% triethylamine for basic compounds, ~1% acetic acid for acidic compounds).[6] |
| Low Recovery After Purification | Using too much solvent for recrystallization/washing; product decomposition.[5][12] | 1. Use a minimal amount of hot solvent for dissolution and ice-cold solvent for washing.[5] 2. Use a deactivated stationary phase (e.g., alumina or silica with triethylamine) if decomposition is suspected.[6][7] |
Table 2: Common Solvent Systems for Chalcone Purification
| Technique | Solvent System (v/v) | Polarity | Typical Application |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | A versatile starting point for many chalcones. The ratio is adjusted based on TLC analysis.[2][6] |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | Effective for more polar chalcones that do not elute with hexane/ethyl acetate systems.[6] | |
| Recrystallization | 95% Ethanol | Medium | A widely used and effective single solvent for a broad range of chalcones.[5][11] |
| Ethanol / Water | Variable | A mixed-solvent system where water acts as the anti-solvent to induce crystallization.[5] | |
| Dioxane / Methanol (1:1) | Medium-High | Suggested for recrystallizing oily products that are difficult to solidify.[3] |
Table 3: Comparison of Yields for Different Chalcone Synthesis Methods
| Synthesis Method | Description | Reported Yield | Reference |
| Conventional Reflux | Reactants are heated in a solvent (e.g., ethanol) with a base catalyst for several hours. | 9.2% | [13] |
| Solvent-Free Grinding | Solid reactants and a base catalyst are ground together in a mortar and pestle at room temperature. | 32.6% | [13] |
Note: Yields are highly dependent on the specific chalcone derivative and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol outlines the general steps for purifying a crude oily chalcone mixture.
-
TLC Analysis: First, determine the appropriate mobile phase (eluent) by running TLC plates. A good solvent system will give your desired chalcone an Rf value of approximately 0.2-0.4 and show good separation from impurities. A hexane/ethyl acetate mixture is a common starting point.[10]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack, ensuring the bed is level and free of air bubbles.[10]
-
Sample Loading (Dry Loading Recommended): Dissolve the crude oily chalcone in a minimum amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
Elution: Carefully add the mobile phase to the column. Begin with a low polarity mixture and gradually increase the polarity if a gradient elution is needed. Collect fractions as the solvent elutes from the column.[10]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[10]
Protocol 2: Purification of an Oily Chalcone by Trituration
This protocol is a first-line approach for inducing crystallization from an oily crude product.
-
Preparation: Place the oily crude product in a flask (e.g., an Erlenmeyer flask).
-
Solvent Addition: Add a small volume of a cold non-solvent (e.g., hexanes, diethyl ether). The ideal solvent will dissolve impurities but not the desired chalcone.
-
Trituration: Use a spatula or glass rod to vigorously stir and scratch the oil against the walls of the flask. The oil may slowly turn into a suspension of fine solid particles. This process can take several minutes.[2]
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of the cold non-solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry or place them in a desiccator under vacuum to remove residual solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for an oily chalcone product.
Caption: General experimental workflow for chalcone purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and purification of α-nitro chalcones [morressier.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
Interpreting complex NMR spectra of chalcone products
Technical Support Center: Chalcone (B49325) Product Analysis
Welcome to the technical support center for the interpretation of complex NMR spectra of chalcone products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the structural elucidation of chalcones.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the E (trans) and Z (cis) isomers of my chalcone product using ¹H NMR?
The most reliable method is to measure the vicinal coupling constant (J-coupling) between the two vinylic protons, H-α and H-β.[1][2]
-
E (trans) Isomer : Exhibits a large coupling constant, typically in the range of 15-18 Hz .[3][4][5][6] This large value is due to the anti-periplanar relationship between the two protons.
-
Z (cis) Isomer : Shows a smaller coupling constant, usually between 11-13 Hz .[3][6]
If the signals for H-α and H-β are clear, measuring this J value provides a definitive assignment of the double bond geometry.[1]
Q2: The aromatic and vinylic proton signals in my ¹H NMR spectrum are overlapping. How can I resolve and assign them?
Overlapping signals in the 7-8 ppm region are a common challenge in chalcone analysis due to the presence of two aromatic rings and two vinylic protons in a similar chemical environment.[7][8] Here are several strategies to overcome this:
-
Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) can increase signal dispersion and resolve the overlap.
-
2D NMR Spectroscopy: This is the most powerful approach.
-
COSY (Correlation Spectroscopy): A COSY spectrum will show a cross-peak between the coupled H-α and H-β protons, confirming their connectivity even if they are part of a complex multiplet.[1] It also helps identify coupled protons within each aromatic ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[1][10] By identifying the vinylic carbons (C-α and C-β), you can definitively assign their attached protons (H-α and H-β).[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This reveals 2- and 3-bond correlations between protons and carbons.[1][10] For example, the H-α proton will show a correlation to the carbonyl carbon (C=O), which is two bonds away, helping to distinguish it from H-β and other aromatic protons.[11][12]
-
Q3: What are the characteristic ¹³C NMR chemical shifts for chalcones?
The carbon signals of the α,β-unsaturated ketone moiety are highly characteristic. The carbonyl carbon is significantly downfield, while the chemical shifts of the vinylic carbons (C-α and C-β) can also help in structural confirmation.[1]
Q4: Which 2D NMR experiment is best for confirming the overall structure and assigning all quaternary carbons?
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is indispensable for this purpose.[1][13] Since HMBC shows correlations over two to three bonds, it allows you to connect different fragments of the molecule.[10] Key correlations for assigning the core structure include:
-
From vinylic protons (H-α, H-β) to aromatic carbons.
-
From aromatic protons to the carbonyl carbon (C=O).
-
From aromatic protons to other quaternary carbons in the rings.[11]
This information allows for the unambiguous assembly of the molecular skeleton.[14]
Q5: My coupling constants suggest I have the E (trans) isomer, but I am not completely certain. Is there another NMR experiment to confirm the stereochemistry?
Yes, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides definitive confirmation of stereochemistry through-space correlations.[1][15]
-
In the Z (cis) isomer , the H-α and H-β protons are on the same side of the double bond and are physically close in space. They will show a strong cross-peak in a NOESY spectrum.[16]
-
In the E (trans) isomer , these protons are far apart and will not show a NOESY correlation. Instead, you may observe correlations between the vinylic protons and nearby aromatic protons, further confirming the geometry.[11][12]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Action(s) |
| Broad or poorly resolved peaks | 1. Poor shimming.2. Sample contains paramagnetic impurities.3. Sample concentration is too high, leading to aggregation. | 1. Re-shim the spectrometer.[1]2. Filter the sample through a small plug of celite or silica.3. Dilute the sample or acquire the spectrum at a higher temperature. |
| Unexpected signals in the spectrum | 1. Residual solvent or impurities.2. Presence of both E and Z isomers.3. Product degradation. | 1. Identify common solvent peaks (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[1]2. Check for two sets of vinylic proton signals with different coupling constants.3. Re-purify the sample and re-acquire the spectrum. |
| No signal for the carbonyl carbon in ¹³C NMR | 1. Long relaxation time for quaternary carbons.2. Insufficient number of scans. | 1. Increase the relaxation delay (d1) to 5-10 seconds.[1]2. Increase the number of scans significantly.[1] |
| Cannot determine coupling constants due to complex multiplets | 1. Second-order effects (when Δν/J is small).2. Overlap with other signals. | 1. Use a higher-field spectrometer.2. Run a 2D J-resolved experiment or use spectral simulation software.3. Use 2D COSY to identify the coupled partners.[13] |
Reference Data
The following tables summarize typical NMR data for the core chalcone structure. Note that values can shift depending on the solvent and the nature of substituents on the aromatic rings.[1]
Table 1: Typical ¹H NMR Data for Chalcone Vinylic Protons
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (JHα-Hβ, Hz) |
|---|---|---|---|
| E (trans) | H-α | ~7.2 – 7.8 | 15 – 18 |
| H-β | ~7.5 – 8.1 | ||
| Z (cis) | H-α | ~6.5 – 7.2 | 11 – 13 |
| | H-β | ~6.8 – 7.5 | |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Typical ¹³C NMR Data for Chalcone Core Carbons
| Isomer | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| E (trans) | C=O | ~188 – 192 |
| C-α | ~118 – 126 | |
| C-β | ~140 – 146 | |
| Z (cis) | C=O | ~189 – 193 |
| C-α | ~120 – 130 |
| | C-β | ~135 – 145 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified chalcone product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][17]
-
Spectrometer Setup :
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.[1]
-
Set the spectral width to a standard range for protons (e.g., 0-12 ppm).[1]
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to 1-2 seconds.[1]
-
-
Acquisition : Acquire a suitable number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.[1]
-
Data Processing :
Protocol 2: 2D HMBC Acquisition
-
Sample Preparation : Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (15-30 mg) may be beneficial.[1]
-
Spectrometer Setup :
-
Acquire a standard ¹H spectrum first to determine the correct spectral widths.
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral width in the proton dimension (F2) to cover all proton signals.
-
Set the spectral width in the carbon dimension (F1) to cover all carbon signals (e.g., 0-200 ppm).[1]
-
The key parameter is the long-range coupling delay, which is optimized for an average nJCH coupling constant. A typical value is optimized for 8 Hz.
-
-
Acquisition : The experiment time will be longer than for a ¹H spectrum. Acquire a sufficient number of scans for each increment to achieve good signal-to-noise.
-
Data Processing :
Visualized Workflows
The following diagrams illustrate common workflows and relationships in chalcone NMR analysis.
Caption: Experimental workflow for chalcone structure elucidation.
Caption: Key HMBC correlations in a chalcone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of Claisen-Schmidt Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of Claisen-Schmidt condensation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter on your TLC plates during the monitoring of a Claisen-Schmidt condensation.
Question: My TLC plate shows multiple spots in the reaction mixture lane. What could be the cause and how can I resolve this?
Answer: The presence of multiple spots on your TLC plate often indicates the formation of byproducts alongside your desired chalcone (B49325) product.[1] This is a common issue arising from the various reactive species in the reaction mixture.[1]
-
Possible Causes & Solutions:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol (B89426) condensation byproducts.[1] To minimize this, consider using an excess of the ketone relative to the aldehyde.[1]
-
Cannizzaro Reaction of the Aldehyde: If your aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form a primary alcohol and a carboxylic acid.[1] This is more likely with high concentrations of a strong base. Try using a milder base or optimizing the base concentration.[1]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated chalcone product, forming a 1,5-dicarbonyl compound.[1] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help suppress this side reaction.[1]
-
Question: The spots on my TLC plate are streaking or elongated. What's causing this and how do I fix it?
Answer: Streaking or tailing of spots on a TLC plate can be caused by several factors, which can obscure the separation of your compounds.[2][3]
-
Possible Causes & Solutions:
-
Sample Overloading: You may have applied too much of your reaction mixture to the plate.[2][3][4] Prepare a more diluted sample and re-spot.
-
Acidic or Basic Compounds: The product or starting materials might be strongly acidic or basic, causing them to interact too strongly with the silica (B1680970) gel.[2][5] Adding a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine (B128534) or ammonia) to your developing solvent can often resolve this.[2][3][5]
-
High Polarity of Compounds: Very polar compounds may streak. You might need to adjust your solvent system or consider using a different type of TLC plate, such as reversed-phase C18.[3]
-
Compound Decomposition: The compound may be unstable on the acidic silica gel.[4][5] If you suspect this, you can perform a 2D TLC to confirm.[4] Using a less reactive stationary phase like alumina (B75360) could be a solution.[5]
-
Question: I can't see any spots on my TLC plate after development, or the spots are very faint.
Answer: The inability to visualize spots can happen for a few reasons, often related to the concentration of your sample or the visualization method itself.
-
Possible Causes & Solutions:
-
Sample Too Dilute: The concentration of the compounds in your spotted sample may be too low.[3][6] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[3][6]
-
Ineffective Visualization Method: Not all compounds are visible under UV light.[7] Aromatic compounds, like those in the Claisen-Schmidt condensation, are typically UV-active, but if the spots are faint, a chemical stain is necessary.[7][8]
-
Compound Evaporation: If your product is volatile, it may have evaporated from the plate.
-
Reaction Not Progressing: It's possible the reaction has not proceeded to a significant extent. Allow the reaction to run for a longer period and re-test.[1]
-
Question: The starting material and product spots have very similar Rf values and are not well-separated.
Answer: Poor separation between the reactant and product can make it difficult to determine if the reaction is complete.
-
Possible Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may not be suitable for achieving good separation. You need to experiment with different solvent systems. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][8] Adjusting the ratio to be less polar (more hexane) may help separate compounds with similar polarities.
-
Co-spotting: To confirm if two close spots are different compounds, use a co-spot.[9] Apply the starting material and the reaction mixture to the same lane. If they are different compounds, you will likely see an elongated spot or two distinct, albeit close, spots.[9]
-
Change the Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as one with a different adsorbent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring a Claisen-Schmidt condensation on TLC?
A1: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is very common.[1][8] The ratio is adjusted to achieve good separation, with typical starting points being 9:1 or 8:2 (hexane:ethyl acetate).[10][11] The ideal solvent system should move all components off the baseline, with Rf values preferably between 0.1 and 0.4.[12]
Q2: How do I visualize the spots on my TLC plate for this reaction?
A2: Since the starting materials (aromatic aldehyde and ketone) and the chalcone product are all aromatic and conjugated, they are typically visible under a UV lamp (254 nm).[1][7][8] For more definitive visualization or if spots are faint, various staining agents can be used.
| Visualization Method | Target Compounds | Appearance |
| UV Light (254 nm) | Aromatic and conjugated compounds | Dark spots on a fluorescent green background[7] |
| Iodine Chamber | Unsaturated and aromatic compounds | Yellow-brown spots[7][13] |
| Potassium Permanganate Stain | Oxidizable groups (alkenes, aldehydes, alcohols) | Yellow spots on a purple background[7][13] |
| p-Anisaldehyde Stain | Aldehydes, ketones, and other functional groups | Various colored spots on a light pink background[7][13] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and ketones | Yellow to orange-red spots[13][14] |
Q3: How can I tell if my Claisen-Schmidt reaction is complete using TLC?
A3: A successful reaction is indicated by the disappearance of the limiting reactant's spot in the reaction mixture lane and the appearance of a new spot corresponding to the product.[1][9] It is crucial to run a reference spot of your starting material(s) on the same plate for comparison.[9]
Q4: What is the expected order of Rf values for the starting materials and the product?
A4: Generally, the chalcone product is less polar than the starting aromatic aldehyde and ketone. Therefore, the product will have a higher Rf value (travel further up the plate) than the starting materials. However, the relative polarity can vary depending on the specific substituents on the aromatic rings. It's common for the acetophenone (B1666503) and the resulting chalcone to have similar Rf values, making it important to monitor the consumption of the benzaldehyde.[10]
Q5: What is the role of a "co-spot" in TLC monitoring?
A5: A co-spot, where both a reference sample (e.g., the starting material) and the reaction mixture are spotted in the same lane, is used to confirm the identity of spots.[9] If the starting material spot and a spot in the reaction mixture have the same Rf, the co-spot will appear as a single, round spot. If they are different compounds with similar Rf values, the co-spot may appear elongated.[9]
Experimental Protocols
Protocol: Monitoring Claisen-Schmidt Condensation by TLC
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Prepare dilute solutions of your starting materials in a suitable solvent (e.g., the reaction solvent or another volatile solvent like ethyl acetate).
-
Using a capillary tube, apply a small spot of the limiting reactant solution to the first lane.[1]
-
In the third lane, use a clean capillary tube to take an aliquot of the reaction mixture and spot it on the baseline.[1][9]
-
In the center (co-spot) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[9]
-
-
Develop the Plate:
-
Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline.[1]
-
Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[1]
-
If necessary, use a chemical stain for better visualization.
-
Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.[1]
-
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. silicycle.com [silicycle.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. epfl.ch [epfl.ch]
Effect of temperature and reaction time on chalcone synthesis
Technical Support Center: Chalcone (B49325) Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of chalcones, with a specific focus on the effects of temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for chalcone synthesis?
A1: There is no single optimal temperature for chalcone synthesis as it is highly dependent on the specific reactants, catalyst, and solvent used.[1] However, a general guideline is as follows:
-
Room Temperature (20-25 °C): Many chalcone syntheses can be successfully carried out at room temperature, which helps to minimize the formation of side products.[2][3]
-
Elevated Temperatures (40-80 °C): Increasing the temperature can significantly accelerate the reaction rate, especially for less reactive starting materials.[2][4] For instance, optimal temperatures of 70 °C and 80 °C have been reported for the synthesis of specific dihydroxychalcone derivatives.[1][5] However, temperatures exceeding 65 °C under standard reflux conditions may lead to a decrease in yield due to side reactions.[2]
Q2: What is a typical reaction time for chalcone synthesis?
A2: The reaction time for chalcone synthesis can vary widely, from a few minutes to several hours or even days.[2] For instance, solvent-free grinding methods can sometimes be complete in as little as 10 minutes.[2][3] In contrast, reactions with less reactive substrates at room temperature might require 24 hours or longer.[2] The most effective way to determine the completion of the reaction is to monitor its progress using Thin Layer Chromatography (TLC).[2][6] The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.[2][7]
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A3: A dark coloration of the reaction mixture, often accompanied by the formation of a gummy or oily product instead of crystals, typically points to side reactions or product degradation.[2] This is often caused by excessively high temperatures or prolonged reaction times, which can promote polymerization of the aldehyde or other decomposition pathways.[8][9]
Q4: Can chalcone synthesis be performed without a solvent?
A4: Yes, solvent-free, or "green," methods are an efficient alternative to traditional solvent-based synthesis.[10] These reactions are typically carried out by grinding the solid reactants (acetophenone derivative, benzaldehyde (B42025) derivative, and a solid base like NaOH or KOH) together in a mortar and pestle.[8][11] This technique often results in shorter reaction times and higher yields.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your chalcone synthesis, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor with TLC: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials.[6] If the reaction is proceeding slowly, consider extending the reaction time.[6] Increase Temperature: For slow reactions, cautiously increasing the temperature (e.g., to 40-50 °C) can increase the reaction rate.[2] However, avoid excessive heat to prevent side reactions.[8] |
| Catalyst Inactivity | Use Fresh Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is not old or improperly stored, as this can reduce its activity. It is best to use a freshly prepared solution.[2][13] |
| Poor Solubility of Reactants | Choose an Appropriate Solvent: Reactants must be soluble in the chosen solvent for the reaction to proceed efficiently. Ethanol (B145695) is a commonly used solvent that effectively dissolves most reactants and the base catalyst.[9][10] Increase Solvent Volume: If solubility is still an issue, you may need to increase the volume of the solvent.[13] |
| Side Reactions | Optimize Temperature and Reaction Time: High temperatures and long reaction times can lead to the formation of side products, which consumes your starting materials and reduces the yield of the desired chalcone.[8] Monitor the reaction closely and stop it once the starting material is consumed.[1] |
Issue 2: Formation of Side Products
The presence of multiple spots on a TLC plate indicates impurities. Here are common side products and how to minimize their formation:
| Side Product | Cause and Minimization Strategy |
| Cannizzaro Reaction Products | Cause: This occurs when an aldehyde without α-hydrogens undergoes self-condensation in the presence of a strong base.[8] Minimization: Use a milder base, lower the reaction temperature, or add the base catalyst portion-wise to avoid high concentrations.[6][13] |
| Michael Addition Adducts | Cause: The enolate of the starting ketone can react with the newly formed chalcone.[8] This is more likely with prolonged reaction times.[2] Minimization: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also be beneficial.[9] |
| Self-Condensation of Ketone | Cause: The ketone can react with itself instead of the aldehyde.[6] Minimization: Slowly add the ketone to a mixture of the aldehyde and the base catalyst. This ensures the enolate concentration remains low compared to the aldehyde concentration.[6][13] |
Quantitative Data: Effect of Temperature and Reaction Time on Yield
The following tables summarize the impact of reaction conditions on chalcone yield from various studies.
Table 1: Effect of Temperature on Chalcone Yield
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |
| 3,4-dihydroxybenzaldehyde & 2,4-dihydroxyacetophenone | KOH (10M) | Methanol | 70 | 6 | ~40-60 | [2][5] |
| 2,4-dihydroxybenzaldehyde & 2,4-dihydroxyacetophenone | KOH (14M) | Methanol | 80 | 8 | ~40-60 | [2][5] |
| Acetophenone (B1666503) & Benzaldehyde | KOH | Ethanol | 90 | 5 | 9.2 | [12] |
Table 2: Effect of Reaction Time and Method on Chalcone Yield
| Method | Catalyst | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | 58-89 | [2] |
| Grinding (Solvent-free) | NaOH (solid) | Ambient | 10 minutes | High | [2][3] |
| Ultrasound | Amberlyte IRA-410 | Ambient | 2 hours | 84 | [14] |
| Reflux | KOH | Varies | Monitored by NMR | Up to 100 | [2] |
| Microwave Irradiation | NaOH | 80°C (300W) | 10 minutes | 65-81 | [15] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Chalcone via Stirring at Room Temperature
This protocol describes a standard method for chalcone synthesis using sodium hydroxide (B78521) as a catalyst in an ethanol solvent.
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the corresponding substituted benzaldehyde in 15-20 mL of ethanol with stirring.[7]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15 M) dropwise to the reaction mixture.[16]
-
Reaction: Continue stirring the mixture at room temperature. The product may begin to precipitate out of the solution.[7]
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is considered complete when the spot for the limiting starting material is no longer visible.[2][7]
-
Workup: Once the reaction is complete, pour the mixture into an ice-water bath to precipitate the crude product.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.[4]
-
Purification: The crude product can be purified by recrystallization, typically from 95% ethanol.[4][7]
Protocol 2: Solvent-Free Synthesis of Chalcone via Grinding
This protocol outlines an environmentally friendly method for chalcone synthesis that avoids the use of solvents.
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Sodium Hydroxide (NaOH), solid pellet or powder
-
Mortar and Pestle
-
Distilled Water
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Grinding: Place the substituted acetophenone, an equimolar amount of the substituted benzaldehyde, and one equivalent of solid sodium hydroxide into a mortar.[3][11]
-
Reaction: Grind the mixture with a pestle for approximately 10 minutes. The mixture will typically become a paste and may change color.[3]
-
Workup: Add distilled water to the mortar and continue to mix to break up the solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.[3]
-
Purification: Although the crude product is often of high purity, it can be further purified by recrystallization from 95% ethanol.[3][11]
Visualizations
Caption: Experimental workflow for a typical Claisen-Schmidt condensation.
Caption: Troubleshooting logic for low yield in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Green Synthesis of Chalcones: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing chalcone (B49325) synthesis using green chemistry approaches.
Frequently Asked Questions (FAQs)
Q1: What are the principal green chemistry methods for chalcone synthesis?
A1: The most prominent green methods for chalcone synthesis, which offer alternatives to conventional base-catalyzed Claisen-Schmidt condensation, include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding methods. These techniques often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents.[1][2]
Q2: My chalcone synthesis reaction is resulting in a very low yield. What are the common causes?
A2: Low yields in chalcone synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, and catalyst concentration are critical. Traditional methods often utilize strong bases like NaOH or KOH in alcoholic solvents.[5] Green chemistry approaches, such as solvent-free grinding or microwave-assisted synthesis, have demonstrated improved yields.[6] For example, one study reported a 32.6% yield for a grinding method compared to 9.2% for a reflux method for the same reaction.[6]
-
Side reactions: Competing reactions can significantly lower the yield of the desired chalcone. Common side reactions include the Cannizzaro reaction of the aromatic aldehyde and self-condensation of the ketone.[3][6]
-
Issues with product precipitation: Chalcone products often precipitate out of the reaction mixture, which facilitates easy isolation. If the product remains dissolved, purification can be more complex, potentially leading to lower isolated yields.[6]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: Multiple spots on a TLC plate suggest a mixture of products. Besides unreacted starting materials, common side products in a Claisen-Schmidt condensation include:
-
Self-condensation of the ketone: The ketone can react with itself instead of the aldehyde. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[3][5]
-
Cannizzaro reaction of the aldehyde: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.[3][5][7] Using a milder base or a lower concentration of the strong base can help avoid this.[5][7]
-
Michael addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone). Using a slight excess of the aldehyde may help to suppress this side reaction.[5]
Q4: My final product is an oil instead of a solid. What should I do?
A4: The formation of an oily product can be due to impurities or the inherent properties of the chalcone itself, as some have low melting points.[3]
-
Verify Purity: First, check the purity of your product using TLC. If multiple spots are present, purification is necessary. Column chromatography is often a suitable method for purifying oily products.[4][5]
-
Induce Crystallization: If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod. Adding a seed crystal of the pure compound, if available, can also be effective. Cooling the mixture in an ice bath may also promote solidification.[3][4]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has not been deactivated by atmospheric CO2. For base-sensitive substrates, consider using a milder catalyst.[3] |
| Improper Reactant Stoichiometry | Typically, a slight excess of the aldehyde is used to ensure the complete consumption of the ketone. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates. |
| Suboptimal Reaction Temperature | If the reaction is too slow, consider gradually increasing the temperature while monitoring for the formation of side products. Conversely, if side reactions are prevalent, try lowering the temperature. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting materials are still present after a prolonged period, consider extending the reaction time or adjusting the temperature.[3][4] |
| Poor Reagent Quality | Use fresh, high-purity aldehydes and ketones. |
Side Product Formation
| Side Product | Minimization Strategy |
| Self-Condensation of Ketone | Slowly add the ketone to a mixture of the aldehyde and the base catalyst.[3] This ensures the enolate preferentially reacts with the more electrophilic aldehyde. |
| Cannizzaro Reaction of Aldehyde | Use a lower concentration of the base or a milder base to avoid the disproportionation of the aldehyde.[7] |
| Michael Addition Product | Use a stoichiometric amount of the aldehyde or a slight excess of the ketone to suppress the addition of the enolate to the chalcone product.[5] |
Comparative Data of Green Synthesis Methods
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | References |
| Microwave-Assisted | 1-5 minutes | 78-92% | Rapid reaction rates, higher yields, reduced solvent usage. | [8] |
| Ultrasound-Assisted | ~15 minutes | ~90% | Significantly faster than conventional methods, good yields. | [1][9] |
| Solvent-Free Grinding | 5-10 minutes | 76-86% | Environmentally friendly (no solvent), simple workup, high atom economy. | [6][10][11] |
| Conventional (Reflux) | 10-40 hours | 71-87% | Well-established method. |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Chalcones
This protocol describes a general procedure for the microwave-assisted synthesis of chalcones.
Materials:
-
Substituted acetophenone (B1666503) (1 mmol)
-
Substituted benzaldehyde (B42025) (1 mmol)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Microwave vial (10 mL)
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave vial, dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in 5 mL of 5% ethanolic KOH solution.
-
Cap the vial and place it in the microwave synthesis reactor.
-
Set the reaction parameters: temperature at 100°C, stirring at 600 rpm, and reaction time between 1 to 5 minutes.
-
Monitor the reaction progress using TLC with an ethyl acetate (B1210297):hexane (1:4) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with 2M HCl, which should result in the precipitation of the chalcone product.
-
Collect the precipitate by filtration and wash with cold water.
-
If no precipitate forms, extract the product with ethyl acetate (3 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.[12]
Protocol 2: Ultrasound-Assisted Synthesis of Chalcones
This protocol outlines a general method for synthesizing chalcones using ultrasound irradiation.
Materials:
-
Substituted acetophenone (2 mmol)
-
Substituted benzaldehyde (2 mmol)
-
Sodium hydroxide (NaOH) solution (2.5 M)
-
Ethanol
-
Anhydrous sodium sulfate (Na2SO4)
-
Ultrasonic homogenizer
Procedure:
-
In a 10 mL flask, dissolve the substituted acetophenone (2 mmol) and substituted benzaldehyde (2 mmol) in 2 mL of ethanol.[1]
-
Add 2 mL of a 2.5 M NaOH solution to the mixture.[1]
-
Immerse the tip of the ultrasonic homogenizer probe into the reaction mixture.
-
Apply ultrasound irradiation (e.g., 20 kHz, 400 W) for approximately 15 minutes.[1] The reaction progress can be monitored by TLC.
-
After the reaction is complete, perform a liquid-liquid extraction with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and dry them over anhydrous Na2SO4.[1]
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
The product can be further purified by recrystallization.
Protocol 3: Solvent-Free Synthesis of Chalcones by Grinding
This protocol provides a solvent-free method for chalcone synthesis.
Materials:
-
Substituted acetophenone (5 mmol)
-
Substituted benzaldehyde (5 mmol)
-
Solid sodium hydroxide (NaOH) (5 mmol)
-
Mortar and pestle
Procedure:
-
In a porcelain mortar, add the substituted acetophenone (5 mmol), substituted benzaldehyde (5 mmol), and a pellet of solid NaOH (approximately 0.2 g, 5 mmol).[10]
-
Grind the mixture with a pestle for about 10 minutes. The mixture will typically turn into a paste.[13][10]
-
After grinding, add cold water to the paste and continue to grind.
-
Collect the solid product by suction filtration and wash it thoroughly with water.[13][14]
-
The crude product can be purified by recrystallization from 95% ethanol.[13][10]
Visualizations
Caption: Troubleshooting workflow for low chalcone yield.
References
- 1. mdpi.com [mdpi.com]
- 2. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [ri.conicet.gov.ar]
- 10. rsc.org [rsc.org]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. benchchem.com [benchchem.com]
- 13. jetir.org [jetir.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Chalcone Derivatives
A guide for researchers and drug development professionals on the diverse biological activities of chalcone (B49325) derivatives, supported by quantitative data and detailed experimental protocols.
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various chalcone derivatives, presenting key experimental data to aid in structure-activity relationship (SAR) studies and future drug design.
Anticancer Activity
Chalcone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. The following table summarizes the cytotoxic activity (IC50 values) of selected chalcone derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Chalcone Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | Other Cell Lines | Reference |
| Chalcone-25 (with 4-methoxy substitution) | 3.44 ± 0.19 | 4.64 ± 0.23 | 6.31 ± 0.27 | - | - | [1] |
| Licochalcone A | Induces apoptosis | Suppresses growth by 45-80% at 40 µM | - | Blocks G2/M phase | Low cytotoxicity on normal lung cells | [2] |
| Panduratin A (PA) | 15 (24h), 11.5 (48h) | - | - | - | T47D: 17.5 (24h), 14.5 (48h) | [2] |
| Flavokawain B | - | 10.0 - 21.7 | - | 10.0 - 21.7 | HuCCA-1, MOLT-3 | [3] |
| Xanthohumol | - | - | - | Strong cytotoxic effect | HCT-15, SK-OV-3, SK-MEL-2 | [3] |
| Indole-furan chalcone | High cytotoxicity (IC50 of 1 µg/mL) | - | - | - | - | [1] |
| Ligustrazine chalcone | Potent inhibitor | - | - | - | IC50 of 5.11 µM | [1] |
| Chalcone-vindoline hybrid (36) | - | - | - | - | A2780 (Ovarian): Submicromolar activity | [4] |
| Chalcone A14 | Inhibits proliferation and colony formation | - | - | - | - | [4] |
Antimicrobial Activity
The antimicrobial potential of chalcone derivatives has been extensively studied against a range of pathogenic bacteria and fungi. The presence of different substituents on the aromatic rings significantly influences their spectrum of activity.[5] The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
Table 2: Antimicrobial Activity of Chalcone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Chalcone | >100 | >100 | >100 | >100 | - | [6] |
| Chalcone Dibromide | 50 | 25 | 100 | >100 | - | [6] |
| 4-Chlorochalcone | 50 | 25 | >100 | >100 | - | [6] |
| 4-Chlorochalcone Dibromide | 25 | 12.5 | 50 | 100 | - | [6] |
| 4-Methoxychalcone | >100 | >100 | >100 | >100 | - | [6] |
| 4-Methoxychalcone Dibromide | 100 | 50 | >100 | >100 | - | [6] |
| Hydroxylated Chalcones | Broad spectrum activity | Broad spectrum activity | Broad spectrum activity | Broad spectrum activity | Broad spectrum activity | [7] |
Anti-inflammatory Activity
Chalcone derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX).[8][9][10] Their mechanism of action often involves the modulation of signaling pathways like NF-κB.
Table 3: Anti-inflammatory Activity of Chalcone Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference |
| 2',5'-Dihydroxychalcone derivatives | Inhibition of β-glucuronidase and lysozyme (B549824) release in neutrophils | Potent inhibitory effects | [8] |
| Chalcones 1 and 5 | NO production in macrophages and microglial cells | Potent inhibitory effects | [8][11] |
| Chalcone 11 | NO production and iNOS protein expression in RAW 264.7 cells | Inhibitory effect | [8][11] |
| Chalcone 1 | LPS-stimulated murine macrophages | IC50 ≈ 0.58 µM | [11] |
| Chalcones 2, 4, 8, 10, 13 | Degranulation and 5-lipoxygenase in human neutrophils | Inhibitory activity | [10] |
| Chalcones 4-7 | Cyclooxygenase-2 (COX-2) activity | Inhibitory activity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the biological activities of chalcone derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically in a range from 0.1 to 100 µM) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Compound Dilution: The chalcone derivatives are dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microtiter plate.[6]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[6]
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by chalcone derivatives can aid in understanding their mechanism of action.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-(4-Methylphenyl)but-3-en-2-one and its Analogs: A Comparative Guide to their Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Chalcones, a class of aromatic ketones with a 1,3-diphenyl-2-propen-1-one core, have emerged as a promising source of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial properties of 4-(4-Methylphenyl)but-3-en-2-one and related chalcone (B49325) derivatives, supported by experimental data and detailed methodologies.
I. Comparative Antimicrobial Activity
While direct and extensive antimicrobial screening data for this compound is limited in publicly available literature, a study on its microbial transformation provides valuable insights into the antimicrobial potential of its derivatives. This section presents a comparison of the antimicrobial activity of biotransformed products of this compound against a panel of bacteria and fungi, alongside data for other relevant chalcone derivatives.
The antimicrobial activity is primarily assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of 4'-Methylchalcone Derivatives (MIC in μg/mL) [1]
| Compound | Escherichia coli ATCC 10536 | Staphylococcus aureus DSM 799 |
| 4-carboxy-4'-methyl-α,β-dihydrochalcone (8a)¹ | >1000 | 250 |
| 3-(4-carboxyphenyl)-1-(4-methylphenyl)propan-1-ol (8b)¹ | >1000 | 500 |
| 4-Bromo-4'-methylchalcone | Not Reported | 16 (MRSA)[2] |
| 4-hydroxy-2-methylchalcone² | Zone of Inhibition | Zone of Inhibition[3] |
| 4-methoxy-4'-methylchalcone³ | Not Reported | MIC₅₀: 66.9 μM (M. tuberculosis)[1] |
¹Biotransformation products of this compound.[1] ²Qualitative data reported as zone of inhibition, quantitative MIC not provided.[3] ³Activity reported against Mycobacterium tuberculosis.[1]
Table 2: Antifungal Activity of 4'-Methylchalcone Derivatives (MIC in μg/mL) [1]
| Compound | Candida albicans DSM 1386 | Alternaria alternata CBS 1526 | Fusarium linii KB-F1 | Aspergillus niger DSM 1957 |
| 4-carboxy-4'-methyl-α,β-dihydrochalcone (8a)¹ | 500 | 1000 | 1000 | 1000 |
| 3-(4-carboxyphenyl)-1-(4-methylphenyl)propan-1-ol (8b)¹ | >1000 | >1000 | >1000 | >1000 |
¹Biotransformation products of this compound.[1]
Key Observations:
-
The dihydrochalcone (B1670589) derivative of this compound (8a) exhibited moderate activity against Staphylococcus aureus and Candida albicans.[1]
-
The corresponding alcohol derivative (8b) showed weaker antimicrobial activity compared to the dihydrochalcone.[1]
-
Other chalcone derivatives with substitutions like bromo, hydroxyl, and methoxy (B1213986) groups have demonstrated varied antimicrobial activities, with some showing potent effects against specific strains like MRSA and Mycobacterium tuberculosis.[1][2]
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of chalcones.
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol Details:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of the chalcone derivatives are prepared, typically in dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the microorganism (positive control) and only the medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
B. Agar (B569324) Disk Diffusion Method
This is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Protocol Details:
-
Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton agar, is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile paper disks of a standard diameter are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
III. Structure-Activity Relationship (SAR) of Antimicrobial Chalcones
The antimicrobial activity of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. Understanding these structure-activity relationships is crucial for the rational design of more potent antimicrobial agents.
Caption: Key structural features of chalcones influencing their antimicrobial activity.
General SAR Trends for Antimicrobial Chalcones:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings often play a crucial role in the antimicrobial activity. Hydroxylation can enhance activity, potentially by facilitating interactions with microbial enzymes or cell membranes.
-
Methoxy Groups: Methoxy (-OCH₃) groups can either increase or decrease activity depending on their position and the target microorganism. In some cases, they contribute to the lipophilicity of the molecule, aiding in its penetration of microbial cell walls.
-
Halogens: The introduction of halogens (e.g., chlorine, bromine) on the aromatic rings frequently leads to an increase in antimicrobial potency. This is often attributed to the increased lipophilicity and electronic effects of the halogen atoms.
-
Other Substituents: The presence of other functional groups, such as nitro groups, can also modulate the antimicrobial activity of chalcones.
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor system is generally considered essential for the biological activity of chalcones, as it can react with nucleophilic groups (e.g., thiols in enzymes) in microbial cells.
IV. Conclusion
While specific antimicrobial data for this compound remains to be fully elucidated, the analysis of its biotransformed derivatives and other structurally related chalcones indicates that this chemical scaffold holds promise for the development of novel antimicrobial agents. The dihydrochalcone derivative, in particular, demonstrates noteworthy activity against S. aureus and C. albicans. Further research focusing on the synthesis and comprehensive antimicrobial screening of a broader range of analogs of this compound is warranted. A deeper understanding of the structure-activity relationships will be instrumental in optimizing the chalcone core to yield compounds with enhanced potency and a favorable spectrum of activity against clinically relevant pathogens. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations in this promising area of drug discovery.
References
- 1. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking the Potency of Chalcones: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
A deep dive into the structural nuances of chalcone (B49325) analogues reveals key determinants for their anticancer efficacy. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The versatility of their 1,3-diphenyl-2-propen-1-one backbone allows for extensive chemical modifications, making them an attractive scaffold for the development of novel therapeutic agents.[3] Understanding the intricate relationship between the chemical structure of chalcone analogues and their cytotoxic effects is paramount for designing more potent and selective anticancer drugs.
Comparative Analysis of Anticancer Activity
The anticancer activity of chalcone analogues is profoundly influenced by the nature and position of substituents on their two aromatic rings (Ring A and Ring B). The following tables summarize the in vitro cytotoxic activity (IC50 and GI50 values) of representative chalcone derivatives against various human cancer cell lines, providing a clear comparison of their potency.
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Series 1: Hydroxylated Chalcones | |||||
| 1 | 2'-hydroxy | 4-methoxy | HepG2 | >100 | [4] |
| 2 | 2'-hydroxy | 3,4-dimethoxy | HepG2 | 50 | [4] |
| 3 | 2'-hydroxy | 3,4,5-trimethoxy | HepG2 | 25 | [4] |
| Series 2: Furan-fused Chalcones | |||||
| 6d | 3-tert-butyl-6-hydroxybenzofuran | Unsubstituted | HL60 | 18.5 | [1] |
| 6e | 6-hydroxy-3-phenylbenzofuran | Unsubstituted | HL60 | 12.3 | [1] |
| 6f | 6-hydroxy-7-methylbenzofuran | Unsubstituted | HL60 | 16.1 | [1] |
| Series 3: Bis-Chalcones with Thiophene Moiety | |||||
| 5a | Thiophene-linked bis-chalcone | 4-chloro | A549 | 41.99 | [5] |
| 5a | Thiophene-linked bis-chalcone | 4-chloro | HCT116 | 25.12 | [5] |
| 5a | Thiophene-linked bis-chalcone | 4-chloro | MCF7 | 11.22 | [5] |
| Series 4: Cinnamaldehyde-Based Chalcones | |||||
| 3e | 4-hydroxy | 4-(dimethylamino) | Caco-2 | 32.19 | [6] |
Key Structure-Activity Relationship Insights
The data consistently reveals several key trends in the SAR of chalcone analogues:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings are critical for activity. Generally, an increase in the number of methoxy (B1213986) groups on Ring B of 2'-hydroxychalcones enhances their cytotoxic potential.[4]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan (B31954), can significantly potentiate the antiproliferative activity.[1] For instance, fusing a furan ring to the A-ring of a chalcone was shown to enhance its activity more than twofold compared to its non-fused counterpart.[1]
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as halogens, on one aromatic ring and electron-donating groups on the other can be favorable for enhanced anticancer activity.[7] Conversely, some studies show that electron-releasing groups at the para position of both rings can lead to excellent activity.
-
Lipophilicity: Lipophilicity has been identified as a crucial factor in increasing the cytotoxicity of chalcones against cancer cell lines.[8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[5][9]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and allowed to adhere overnight.[6]
-
Compound Treatment: Chalcone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a specified period (e.g., 24 or 48 hours).[5][6]
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for an additional 4 hours.[10]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Culture and Seeding: Similar to the MTT assay, cancer cells (e.g., HCT116) are cultured and seeded in 96-well plates.[11]
-
Compound Treatment: Cells are treated with various concentrations of the chalcone analogues.
-
Cell Fixation: After the incubation period, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
Visualizing the Science: Pathways and Processes
To further elucidate the context of SAR studies for chalcone analogues, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the logical relationships in SAR analysis.
References
- 1. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 2. Synthesis and Biological Evaluation of Chalcone Derivatives (Mini...: Ingenta Connect [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of chalcones with antiproliferative activity on the SH-SY5Y neuroblastoma cell line: Quantitative Structure–Activity Relationship Models | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anjs.edu.iq [anjs.edu.iq]
- 11. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Properties of Chalcones
Chalcones, a class of natural compounds belonging to the flavonoid family, have emerged as a promising scaffold for the development of novel anticancer agents.[1] Characterized by their simple 1,3-diaryl-2-propen-1-one backbone, these molecules are readily synthesized and modified, allowing for the exploration of a vast chemical space to optimize anticancer activity.[1] In vitro studies have consistently demonstrated that chalcone (B49325) derivatives can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest across a wide range of malignancies.[1][2]
This guide provides a comparative overview of the cytotoxic efficacy of selected chalcone derivatives against various cancer cell lines, supported by quantitative data. It further details the standardized experimental protocols used for their validation and illustrates the key mechanisms through which they exert their anticancer effects.
Comparative Efficacy: Cytotoxicity of Chalcone Derivatives
The anticancer potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for several chalcone derivatives compared to doxorubicin, a standard chemotherapeutic agent, across various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference Drug | IC50 Value (µM) |
| Chalcone Derivative 25 ¹ | MCF-7 | Breast Cancer | 3.44 ± 0.19 | - | - |
| HepG2 | Liver Cancer | 4.64 ± 0.23 | - | - | |
| HCT116 | Colon Cancer | 6.31 ± 0.27 | - | - | |
| Chalcone-Triclosan Hybrid | HCT-116 | Colon Cancer | 6.85 ± 0.71 | - | - |
| Flavokawain B | A549 | Lung Cancer | 11 (µg/mL) | - | - |
| H1299 | Lung Cancer | 5.1 (µg/mL) | - | - | |
| Compound B3 ² | HeLa | Cervical Cancer | 3.20 | 5-Fluorouracil | >10-fold higher |
| MCF-7 | Breast Cancer | 3.85 | 5-Fluorouracil | >10-fold higher | |
| Doxorubicin | HCT116 | Colon Cancer | 1.22 | - | - |
| HepG2 | Liver Cancer | 21.6 (µg/mL) | - | - | |
| A549 | Lung Cancer | 28.3 (µg/mL) | - | - |
¹Chalcone containing a diaryl ether moiety. ²(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one.[3] Note: Direct comparison of values between different studies should be made with caution due to variations in experimental conditions.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death. Many chalcones trigger the intrinsic (mitochondrial) apoptosis pathway.[4][5] This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (caspase-9 and caspase-3), ultimately leading to cell death.[5][7][8]
Furthermore, chalcones have been shown to halt the progression of the cell cycle, often at the G2/M phase.[5] This arrest prevents cancer cells from dividing and proliferating. The cell cycle arrest is frequently associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5]
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate the anticancer properties of chalcones in vitro.
Cell Viability / Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chalcone stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the chalcone. Include a vehicle control (medium with DMSO, concentration typically ≤ 0.5%).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells.[10] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells), staining their nucleus red.[10]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Collect cells (including floating cells in the medium) after treatment. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Cold 1X PBS
-
Cold 70% ethanol (B145695)
-
PI/RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells as described for the apoptosis assay.
-
Washing: Wash cells once with cold 1X PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add dropwise to 1-2 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[1][12] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[1][12]
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity. Cells in the G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation [openresearch-repository.anu.edu.au]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Sodium Hydroxide and Potassium Hydroxide as Catalysts in Chalcone Synthesis
Chalcone (B49325) synthesis, a cornerstone of medicinal chemistry and materials science, predominantly relies on the Claisen-Schmidt condensation. This base-catalyzed reaction between an aldehyde and a ketone is pivotal for creating the 1,3-diphenyl-2-propen-1-one backbone that characterizes this class of compounds. The choice of catalyst, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), significantly influences reaction efficiency, yield, and purity. This guide provides a comparative study of NaOH and KOH as catalysts in chalcone synthesis, supported by experimental data and detailed protocols to aid researchers in catalyst selection.
The efficacy of the catalyst in a Claisen-Schmidt condensation is largely dependent on its ability to abstract an α-proton from the ketone, thereby generating a reactive enolate ion. While both NaOH and KOH are effective, subtle differences in their properties can lead to variations in reaction outcomes. Generally, KOH is reported to be a more effective catalyst than NaOH, often resulting in higher yields and purer products.[1]
Quantitative Comparison of Catalytic Performance
The following table summarizes the experimental data from various studies, offering a direct comparison of product yields and reaction times for the synthesis of different chalcone derivatives using either NaOH or KOH as a catalyst.
| Chalcone Derivative | Aldehyde | Ketone | Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Chalcone | Benzaldehyde (B42025) | Acetophenone (B1666503) | NaOH | Grinding, room temp. | 65.29 | 10 min | [2] |
| Chalcone | Benzaldehyde | Acetophenone | KOH | Reflux | 9.2 | - | [3] |
| Chalcone | Benzaldehyde | Acetophenone | KOH | Grinding | 32.6 | - | [3] |
| 4-Chloro Chalcone | 4-Chlorobenzaldehyde | Acetophenone | NaOH | Aldol (B89426) condensation | 58.5 | - | [2] |
| 4-Chloro Chalcone | 4-Chlorobenzaldehyde | Acetophenone | NaOH | Solvent-free | 71.5 | - | [2] |
| (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | Isovanillin | 3-fluoro-4-methoxy acetophenone | NaOH | Methanol, 2 equiv. base | - | - | [4] |
| (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | Isovanillin | 3-fluoro-4-methoxy acetophenone | KOH | Methanol, 2 equiv. base | - | - | [4] |
| Chalcone Derivatives | Substituted Benzaldehydes | Substituted Acetophenones | NaOH | 40% aq. solution, 10°C to RT | - | 5 h | [5] |
| Chalcone Derivatives | Substituted Benzaldehydes | Substituted Acetophenones | KOH | 50% solution | 93-97 | - | [5] |
| Chalcone Derivatives | Substituted Benzaldehydes | Substituted Acetophenones | NaOH | Methanol, room temp. | >80 | 3 h | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for chalcone synthesis using NaOH and KOH.
Protocol 1: Chalcone Synthesis using NaOH (Grinding Method) [7]
-
Reactant Preparation: Take equimolar quantities (e.g., 1 mmol) of the substituted acetophenone and the aromatic aldehyde in a clean mortar.
-
Catalyst Addition: Add a small pellet of solid sodium hydroxide to the mixture.
-
Grinding: Grind the reaction mixture mechanically at room temperature using a pestle for approximately 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Reaction Completion: Once the reaction is complete, cover the mortar with filter paper and leave it overnight.
-
Workup: Wash the resulting solid with cold water to remove the catalyst and any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Chalcone Synthesis using KOH (Ultrasound-Assisted Method) [8]
-
Reactant Preparation: Dissolve the substituted 2'-hydroxyacetophenone (B8834) and the appropriate benzaldehyde in methanol.
-
Catalyst Addition: Add an aqueous solution of 12 M potassium hydroxide to the methanolic solution of the reactants.
-
Ultrasonic Irradiation: Place the reaction mixture in an ultrasonic bath and irradiate at 80°C for 8 hours.
-
Reaction Monitoring: Periodically check the reaction progress using TLC.
-
Workup: After completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mechanistic Insight and Workflow
The synthesis of chalcones via the Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism. The process begins with the deprotonation of the α-carbon of the acetophenone by the hydroxide ion (from NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically water or alcohol) to give a β-hydroxy ketone (aldol adduct), which readily undergoes dehydration to yield the thermodynamically stable, conjugated chalcone.
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. jetir.org [jetir.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of 4-(4-Methylphenyl)but-3-en-2-one: A Comparative Analysis Framework for Enzyme Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for comparing the enzyme inhibitory efficacy of 4-(4-Methylphenyl)but-3-en-2-one with other known enzyme inhibitors. Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the enzyme inhibitory activity of this compound.
However, this compound belongs to the chalcone (B49325) class of compounds. Chalcones are a well-studied group of natural and synthetic compounds known to exhibit a wide range of biological activities, including the inhibition of various enzymes. Studies have shown that different chalcone derivatives can act as inhibitors for enzymes such as monoamine oxidase (MAO), cyclooxygenase (COX), and myeloperoxidase (MPO)[1][2]. The inhibitory potential and selectivity of chalcones are often attributed to their characteristic α,β-unsaturated ketone moiety and the substitution patterns on their two aromatic rings[1][2][3].
Given the absence of specific data for this compound, this guide presents a template for researchers to structure their findings once experimental data are obtained. It includes a sample data presentation table, a detailed experimental protocol for a generalized enzyme inhibition assay, and the required visualizations to facilitate a comprehensive comparison with established inhibitors.
Quantitative Data Comparison
To facilitate a direct comparison of the inhibitory potency of this compound against known inhibitors, all quantitative data should be summarized in a clearly structured table. Below is a template for such a table, populated with hypothetical data for illustrative purposes.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Assay Method | Reference |
| This compound | Enzyme X | [Experimental Value] | [e.g., Competitive] | [e.g., Spectrophotometric] | [Internal Data] |
| Known Inhibitor A | Enzyme X | [Value] | [Type] | [Method] | [Literature Citation] |
| Known Inhibitor B | Enzyme X | [Value] | [Type] | [Method] | [Literature Citation] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target enzyme. This protocol should be adapted based on the specific enzyme and the detection method used.
General Protocol for Enzyme Inhibition Assay
-
Materials and Reagents:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
This compound (test compound)
-
Known inhibitor (positive control)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Detection reagent (e.g., chromogenic or fluorogenic substrate, or components for a coupled assay)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and known inhibitors in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution at a concentration appropriate for the assay (typically at or near the Michaelis constant, Kₘ).
-
-
Assay Procedure:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the serially diluted test compound or control inhibitor to the respective wells. Include wells with buffer and DMSO as a negative control (100% enzyme activity).
-
Add the enzyme solution to all wells except for the blank controls.
-
Pre-incubate the enzyme with the inhibitors for a specified period (e.g., 15 minutes) at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The reaction should be monitored under initial velocity conditions.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Diagram of a Generic Enzyme Inhibition Workflow
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Signaling Pathway Inhibition Model
The diagram below represents a simplified signaling pathway and illustrates how an inhibitor can block the pathway by targeting a specific enzyme.
Caption: Model of enzyme inhibition within a signaling pathway.
References
Cross-reactivity and selectivity profiling of chalcone-based compounds
A Comprehensive Guide to the Cross-reactivity and Selectivity of Chalcone-Based Compounds
Chalcones, a class of aromatic ketones with an α,β-unsaturated carbonyl system, serve as precursors for flavonoids and exhibit a wide spectrum of biological activities. Their versatile scaffold has made them a focal point in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various chalcone-based compounds, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of Chalcone (B49325) Derivatives
The inhibitory activity of chalcone derivatives varies significantly based on their substitution patterns. The following tables summarize the half-maximal inhibitory concentration (IC50) values of different chalcone-based compounds against various cancer cell lines and specific kinases, providing a snapshot of their potency and selectivity.
Table 1: Inhibitory Activity of Chalcone Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| 4-Phenylurea Chalcones | Compound 2l | K562 (Chronic Myelogenous Leukemia) | 1.30 ± 0.07 | [1] |
| SiHa (Cervical Cancer) | 1.25 ± 0.13 | [1] | ||
| B16 (Melanoma) | 1.39 ± 0.21 | [1] | ||
| Compound 2o | K562 | 1.51 ± 0.11 | [1] | |
| SiHa | 1.22 ± 0.09 | [1] | ||
| B16 | 3.06 ± 0.25 | [1] | ||
| Compound 2r | K562 | 0.97 ± 0.05 | [1] | |
| SiHa | 1.22 ± 0.14 | [1] | ||
| B16 | 1.39 ± 0.16 | [1] | ||
| Triazoloquinoxaline-Chalcones | Not specified | MCF-7 (Breast Cancer) | 1.65 - 34.28 | [2] |
| HCT-116 (Colon Cancer) | 1.65 - 34.28 | [2] | ||
| HEPG-2 (Liver Cancer) | 1.65 - 34.28 | [2] | ||
| Chalcone-9 | Chalcone-9 | MDA-MB-231 (Triple-Negative Breast Cancer) | 78.3 | [3] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 26.7 | [3] | ||
| MCF7 (Breast Cancer) | 115.2 | [3] | ||
| T47D (Breast Cancer) | 118.1 | [3] |
Table 2: Kinase Inhibitory Activity of Chalcone Derivatives
| Compound Class | Specific Derivative | Target Kinase | IC50 (µM) | Reference |
| 4-Phenylurea Chalcones | Compound 2f | VEGFR-2 | 0.39 ± 0.02 | [1] |
| Compound 2l | VEGFR-2 | 0.42 ± 0.03 | [1] | |
| Compound 2o | VEGFR-2 | 0.31 ± 0.02 | [1] | |
| Triazoloquinoxaline-Chalcones | Not specified | EGFR-TK | Not specified | [2] |
| Chalcone-9 | Chalcone-9 | JAK1, JAK2 | Not specified (inhibits phosphorylation) | [3] |
Key Signaling Pathways Modulated by Chalcones
Chalcone derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. A prominent example is the JAK-STAT pathway, which is often dysregulated in cancer.
Figure 1. Inhibition of the JAK-STAT signaling pathway by Chalcone-9.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of chalcone-based compounds.
VEGFR-2 Kinase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.
Materials:
-
VEGFR-2 (KDR) Kinase Assay Kit (e.g., from BPS Biosciences)
-
Test chalcone compounds
-
ATP (Adenosine triphosphate)
-
PTK substrate (Poly-Glu,Tyr 4:1)
-
Kinase buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a master mix solution by diluting kinase buffer, ATP, and the PTK substrate with distilled water according to the manufacturer's protocol.[1]
-
Add the master mix solution, the test chalcone compound at various concentrations, and the VEGFR-2 (KDR) protein kinase (e.g., 2 ng/μL) to a 96-well plate.[1]
-
Incubate the plate for a specified time (e.g., 45 minutes at 37°C) to allow the kinase reaction to proceed.
-
Stop the reaction according to the kit's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the signal in the presence and absence of the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., K562, SiHa, B16)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test chalcone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chalcone compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Experimental Workflow for Selectivity Profiling
A systematic approach is crucial for determining the selectivity of chalcone-based compounds. The following diagram illustrates a typical workflow.
Figure 2. A typical experimental workflow for selectivity profiling.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chalcone Synthesis: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are pivotal precursors in the biosynthesis of a wide array of pharmacologically active compounds. Their synthesis, most commonly achieved through the Claisen-Schmidt condensation, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their drug discovery and development endeavors.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and product yield. The uniform and rapid heating provided by microwave irradiation dramatically reduces the time required for the Claisen-Schmidt condensation, often from hours to mere minutes.[1][2][3][4] This acceleration, coupled with minimized side reactions, frequently leads to higher isolated yields of the desired chalcone (B49325) products.[1][5][6]
The following table summarizes a selection of comparative data from various studies, highlighting the enhanced efficiency of microwave-assisted chalcone synthesis across different substrates.
| Acetophenone (B1666503) Derivative | Aldehyde Derivative | Method | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetylferrocene | 4-Chlorobenzaldehyde | Conventional | KOH | Ethanol (B145695) | 10-40 h | 71-87 | [1] |
| Acetylferrocene | 4-Chlorobenzaldehyde | Microwave | KOH | Ethanol | 1-5 min | 78-92 | [1][7] |
| 2'-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | Conventional | Piperidine | Ethanol | 74 h | 81 | [2][3] |
| 2'-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | Microwave | Piperidine | Ethanol | 30 min | 87 | [2][3] |
| 2-acetyl-5-methyl-furan | Phenyl | Conventional | KOH | Alcohol | 24 h | 61 | [6] |
| 2-acetyl-5-methyl-furan | Phenyl | Microwave | KOH | Alcohol | 2-6 min | 74 | [6] |
| 2-acetyl-5-methyl-furan | 4-Chlorophenyl | Conventional | KOH | Alcohol | 24 h | 78 | [6] |
| 2-acetyl-5-methyl-furan | 4-Chlorophenyl | Microwave | KOH | Alcohol | 2-6 min | 86 | [6] |
| o-Hydroxy acetophenone | Benzaldehyde (B42025) | Conventional | K2CO3 | - | 8 h | 67 | [5] |
| o-Hydroxy acetophenone | Benzaldehyde | Microwave | K2CO3 | - | 1.5 min | 86 | [5] |
The Underlying Chemistry: Claisen-Schmidt Condensation
The synthesis of chalcones via both conventional heating and microwave irradiation is typically achieved through the base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. The general mechanism proceeds in three key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol (B89426) adduct readily undergoes dehydration to form the stable α,β-unsaturated ketone, the chalcone.
Caption: The Claisen-Schmidt condensation pathway for chalcone synthesis.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of chalcones using both conventional heating and microwave irradiation.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
Materials and Reagents:
-
Substituted Acetophenone (1 eq)
-
Substituted Benzaldehyde (1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the corresponding substituted benzaldehyde in an appropriate volume of ethanol with stirring.[8][9]
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH to the reaction mixture while maintaining a low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[8]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[8]
-
The crude product can be further purified by recrystallization, typically from ethanol.
Protocol 2: Microwave-Assisted Synthesis via Claisen-Schmidt Condensation
Materials and Reagents:
-
Substituted Acetophenone (1 eq)
-
Substituted Benzaldehyde (1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) or anhydrous Potassium Carbonate (K2CO3)[5]
-
Ethanol (or solvent-free)
-
Microwave synthesis reactor or a domestic microwave oven
-
Microwave-safe reaction vessel
-
Mortar and pestle (for solvent-free conditions)
Procedure:
A) With Solvent:
-
In a microwave-safe reaction vessel, dissolve equimolar amounts of the substituted acetophenone and the corresponding substituted benzaldehyde in a minimal amount of ethanol.[7]
-
Add the base (e.g., an ethanolic solution of KOH).[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (typically 1-5 minutes).[1][7]
-
After the reaction, cool the vessel to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization.
B) Solvent-Free:
-
In a mortar, thoroughly mix equimolar amounts of the substituted acetophenone, the substituted benzaldehyde, and a solid base like anhydrous K2CO3 or powdered KOH until a paste is formed.[5][8]
-
Transfer the paste to a microwave-safe vessel.
-
Irradiate in a microwave oven for a short period (typically 3-5 minutes).[5]
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol), filter to remove the inorganic base, and then concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization.
Synthesis Workflow: A Visual Comparison
The following diagram illustrates the generalized workflows for both conventional and microwave-assisted chalcone synthesis, highlighting the significant reduction in processing time offered by the microwave approach.
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.
Conclusion
For the synthesis of chalcones, microwave irradiation presents a demonstrably superior alternative to conventional heating. The primary advantages of MAOS include drastically reduced reaction times, often leading to higher yields and cleaner products. Furthermore, the potential for solvent-free reactions aligns with the principles of green chemistry, reducing both cost and environmental impact. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, productivity, and sustainability make it a highly attractive option for modern organic and medicinal chemistry laboratories. Researchers and drug development professionals are encouraged to consider the adoption of microwave-assisted techniques to accelerate their synthetic workflows and enhance the overall efficiency of their research programs.
References
- 1. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 2. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Validation: Melting Point and Mixed Melting Point Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of melting point and mixed melting point analysis as straightforward and effective methods for assessing the purity of crystalline solids. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to aid in the practical application of these techniques.
The Principle: How Melting Point Reveals Purity
The melting point of a pure crystalline solid is a distinct physical property, characterized by a sharp and narrow temperature range (typically 0.5–1 °C) over which the substance transitions from a solid to a liquid.[1] The presence of impurities disrupts the uniform crystal lattice structure, weakening the intermolecular forces that hold the molecules together. Consequently, less energy is required to break these bonds, leading to two observable effects:
-
Melting Point Depression: The temperature at which the impure substance begins to melt is lower than that of the pure substance.[2]
-
Broadened Melting Range: The melting process occurs over a wider temperature range as different regions of the crystal, with varying concentrations of impurities, melt at different temperatures.[2]
This phenomenon, known as melting point depression, is a reliable indicator of the presence of impurities in a crystalline solid.[1][2]
Comparative Analysis: Melting Point vs. Other Techniques
While highly effective for preliminary purity assessment of crystalline solids, melting point analysis is often used in conjunction with other analytical methods for a comprehensive purity profile.
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Observation of the temperature range of phase transition from solid to liquid.[1] | Separation of components based on their differential distribution between a mobile and stationary phase. |
| Purity Indication | A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests impurities.[3] | The presence of multiple peaks, with the area of the main peak relative to others indicating purity. |
| Quantitative? | Primarily qualitative; can be semi-quantitative under specific conditions.[4] | Highly quantitative. |
| Sensitivity | Lower; generally requires >1% impurity to cause a significant change.[4] | High; can detect trace impurities. |
| Specificity | Low; different compounds can have similar melting points.[5] | High; can separate closely related compounds. |
| Sample State | Solid.[3] | Liquid (solid samples must be dissolved). |
Experimental Protocols
I. Melting Point Determination
This protocol outlines the procedure for determining the melting point range of a crystalline solid using a capillary melting point apparatus.
1. Sample Preparation:
- Ensure the sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a clean, dry surface with a spatula.[6]
- Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of material.
- Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3][6]
2. Instrument Setup and Measurement:
- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, set the initial temperature to about 5-10°C below the expected melting point.[1]
- For an unknown sample, a rapid preliminary measurement with a fast ramp rate (10-20°C/minute) can be performed to determine an approximate range.[7]
- For an accurate measurement, use a slow heating rate of 1-2°C per minute near the melting point.[6]
3. Data Recording:
- Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).
- The melting point is reported as this range.
II. Mixed Melting Point Analysis
This technique is used to confirm the identity of a compound by comparing it to a known, pure standard.[8]
1. Sample Preparation:
- Thoroughly mix approximately equal amounts (a 1:1 ratio) of the unknown compound and the known reference standard.[1][8]
- Grind the mixture to a fine powder to ensure homogeneity.[8]
- Pack the mixture into a capillary tube as described in the melting point determination protocol.
2. Measurement and Interpretation:
- Determine the melting point range of the mixture using the same procedure as for a single substance.
- Interpretation of Results:
- No Depression or Broadening: If the melting point of the mixture is sharp and unchanged from the melting point of the known standard, it provides strong evidence that the unknown compound is identical to the standard.[8][9]
- Depression and Broadening: If the melting point of the mixture is depressed and melts over a broader range compared to the individual components, the two substances are not identical.[8][10] The known substance is acting as an impurity in the unknown, and vice-versa.[9]
Data Presentation: Interpreting Melting Point Data
The following table provides an example of how melting point data can be used to assess purity and identity.
| Sample | Observed Melting Point Range (°C) | Literature Melting Point (°C) | Interpretation |
| Compound A (Synthesized) | 120.5 - 121.5 | 122 | High Purity |
| Compound B (Crude Product) | 115 - 120 | 122 | Impure |
| Mixture of Compound A + Authentic Standard | 120.8 - 121.8 | 122 | Compound A is identical to the authentic standard. |
| Mixture of Compound B + Authentic Standard | 110 - 118 | 122 | Compound B is not identical to the authentic standard and is impure. |
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the underlying principles of melting point analysis.
Caption: Experimental workflow for purity validation.
Caption: Principle of melting point depression.
References
- 1. mt.com [mt.com]
- 2. Why Is Melting Point Important For Substance Identity And Purity? A Key Indicator Of Sample Composition - Kintek Solution [kindle-tech.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression - Kintek Solution [kindle-tech.com]
- 9. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]
- 10. issr.edu.kh [issr.edu.kh]
A Comparative Guide to the Antioxidant Activity of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of open-chain flavonoids, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Among these, their antioxidant properties are of particular interest, as oxidative stress is a key contributor to a multitude of chronic diseases. This guide provides an objective comparison of the antioxidant performance of various chalcone (B49325) derivatives, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity of Chalcone Derivatives
The antioxidant capacity of chalcone derivatives is profoundly influenced by their structural features, particularly the substitution pattern on their two aromatic rings. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is known to enhance their radical scavenging abilities. The following table summarizes the in vitro antioxidant activity of a selection of chalcone derivatives from a comparative study, expressed as IC50 values (the concentration required to inhibit 50% of the radical). Lower IC50 values indicate higher antioxidant activity.
| Chalcone Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Chalcone 1 | 1.72 ± 0.03 | 1.48 ± 0.06 | [2] |
| Chalcone 2 | 0.58 ± 0.14 | 0.49 ± 0.3 | [2] |
| Chalcone 3 | 1.25 | 1.35 | [2] |
| Chalcone 4 | 2.26 | 2.11 | [2] |
| Bis-chalcone 1 | 0.65 ± 0.09 | 0.55 ± 0.11 | [2] |
| Bis-chalcone 2 | 0.78 ± 0.04 | 0.69 ± 0.08 | [2] |
| Ascorbic Acid (Standard) | 0.5 ± 0.1 | 0.46 ± 0.17 | [2] |
Experimental Protocols
A comprehensive evaluation of antioxidant activity necessitates the use of multiple assays that operate via different mechanisms. The most common in vitro methods employed for assessing the antioxidant potential of chalcones include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.
Reagents:
-
DPPH Solution: 0.1 mM DPPH in methanol (B129727).
-
Test Compounds: Chalcone derivatives dissolved in a suitable solvent (e.g., methanol or DMSO).
-
Standard: Ascorbic acid or Trolox.
Procedure:
-
Prepare various concentrations of the test compounds and the standard.
-
Add 100 µL of each concentration to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance.
Reagents:
-
ABTS Stock Solution: 7 mM ABTS in water.
-
Potassium Persulfate Solution: 2.45 mM potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours. Dilute the solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds and Standard: Prepared as in the DPPH assay.
Procedure:
-
Prepare various concentrations of the test compounds and the standard.
-
Add 10 µL of each concentration to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Reagents:
-
Acetate (B1210297) Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution: 20 mM FeCl₃ in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.
-
Test Compounds and Standard (Ferrous Sulfate): Prepared in a suitable solvent.
Procedure:
-
Prepare various concentrations of the test compounds and a standard curve of ferrous sulfate.
-
Add 20 µL of each concentration to a 96-well plate.
-
Add 280 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as ferric reducing equivalents (µM Fe²⁺).
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of chalcone derivatives.
Caption: General workflow for assessing the antioxidant activity of chalcones.
Keap1-Nrf2 Signaling Pathway Activation by Chalcones
Chalcones can exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Chalcone-mediated activation of the Keap1-Nrf2 antioxidant pathway.
References
A Comparative Guide to In Silico ADME-Tox Prediction for Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. In the early stages of drug discovery, in silico methods provide a rapid and cost-effective approach to predict these properties, enabling the prioritization of candidates with favorable characteristics. This guide offers a comparative overview of commonly used in silico tools for predicting the ADME-Tox properties of chalcone (B49325) derivatives, supported by data from recent studies.
Comparing In Silico ADME-Tox Prediction Platforms
Several web-based tools are available to researchers for the prediction of ADME-Tox properties. This section compares three frequently cited platforms in the context of chalcone derivative analysis: SwissADME, OSIRIS Property Explorer, and pkCSM.
| Feature | SwissADME | OSIRIS Property Explorer | pkCSM |
| Primary Function | Provides a comprehensive profile of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1][2] | Calculates drug-relevant properties on-the-fly, with a color-coded system to indicate potential risks.[1][2] | Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures. |
| Key ADME Parameters | Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate/inhibitor, Cytochrome P450 (CYP) inhibition.[1][2] | cLogP, solubility, drug-likeness, and a drug score. | Caco-2 permeability, intestinal absorption, BBB permeability, CNS permeability, CYP substrate/inhibitor, total clearance. |
| Toxicity Prediction | Does not provide direct toxicity predictions. | Predicts mutagenicity, tumorigenicity, irritant, and reproductive effects. | AMES toxicity, hepatotoxicity, skin sensitization, and various LD50 values. |
| User Interface | User-friendly web interface that accepts SMILES strings or drawn structures. | Java-based structure drawing interface with real-time property calculation. | Web-based platform that accepts single or multiple SMILES inputs. |
| Output Format | Detailed tables and a "Bioavailability Radar" for a quick visual assessment. | Color-coded results for immediate risk assessment. | Tabular results for various ADME-Tox endpoints. |
Quantitative Data from In Silico Studies of Chalcone Derivatives
The following tables summarize predicted ADME-Tox properties for representative chalcone derivatives from various studies, showcasing the type of data generated by in silico tools.
Table 1: Physicochemical and Pharmacokinetic Properties of Steroidal Chalcone Derivatives Predicted by SwissADME.[1][2]
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | TPSA (Ų) | GI Absorption | BBB Permeant |
| Progesterone (Standard) | 314.46 | 3.87 | 2 | 0 | 34.14 | High | Yes |
| Compound 4 | 498.68 | 5.86 | 4 | 1 | 74.60 | High | Yes |
| Compound 9 | 542.72 | 6.55 | 5 | 1 | 83.83 | High | Yes |
| Compound 10 | 528.70 | 6.20 | 5 | 1 | 83.83 | High | Yes |
Data synthesized from a study by Mukadam and Jagdale (2024).[1][2]
Table 2: Toxicity Profile of Steroidal Chalcone Derivatives Predicted by OSIRIS Property Explorer.[1][2]
| Compound | Mutagenicity | Tumorigenicity | Irritant Effect | Reproductive Effect |
| Progesterone (Standard) | Low Risk | Low Risk | Low Risk | Low Risk |
| Compound 4 | Low Risk | Low Risk | Low Risk | Low Risk |
| Compound 9 | Low Risk | Low Risk | Low Risk | Low Risk |
| Compound 10 | Low Risk | Low Risk | Low Risk | Low Risk |
Data synthesized from a study by Mukadam and Jagdale (2024). All tested steroidal chalcone derivatives were predicted to be slightly toxic.[1][2]
Table 3: Predicted ADME Properties of 2,4,6-trimethoxychalcone Derivatives. [3]
| Compound | MW ( g/mol ) | Rotatable Bonds | H-bond Acceptors | H-bond Donors | TPSA (Ų) | Consensus LogP |
| A1 | 388.41 | 9 | 7 | 0 | 72.45 | 3.32 |
| B3 | 394.24 | 4 | 5 | 0 | 61.94 | 3.55 |
| C1 | 358.38 | 5 | 6 | 0 | 63.61 | 3.47 |
Data from a study on 2,4,6-trimethoxychalcone derivatives, which indicated good pharmacokinetic properties and oral bioavailability for the synthesized compounds.[3]
Experimental Protocols for In Silico ADME-Tox Prediction
The following are generalized protocols for utilizing the discussed web-based tools.
SwissADME Protocol
-
Access the Web Server: Navigate to the SwissADME website.
-
Input Structure: Input the chemical structure of the chalcone derivative. This can be done by either drawing the structure using the provided molecular editor or by pasting a SMILES (Simplified Molecular Input Line Entry System) string into the input box.
-
Run Prediction: Initiate the prediction by clicking the "Run" or equivalent button.
-
Analyze Results: The output will provide a comprehensive table of physicochemical properties (e.g., molecular weight, LogP), pharmacokinetic properties (e.g., GI absorption, BBB permeability), drug-likeness (e.g., Lipinski's rule of five violations), and medicinal chemistry alerts. The "Bioavailability Radar" offers a quick visual summary of the drug-likeness of the compound.
OSIRIS Property Explorer Protocol
-
Access the Tool: Open the OSIRIS Property Explorer, which is a Java-based application.
-
Draw or Import Structure: Draw the chalcone derivative's structure in the editor or import it from a file.
-
Real-time Analysis: As the structure is drawn, the tool automatically calculates and displays various properties in real-time.
-
Interpret Color-Coded Results: The predicted properties, including toxicity risks (mutagenicity, tumorigenicity, etc.), cLogP, solubility, drug-likeness, and a drug score, are color-coded for easy interpretation. Green indicates drug-conform behavior, while red signifies a high risk of undesirable effects.
pkCSM Protocol
-
Access the Web Server: Go to the pkCSM web server.
-
Input SMILES: Submit the SMILES string(s) of the chalcone derivative(s). The server can process single or multiple molecules.
-
Select Prediction Endpoints: Choose the desired ADMET properties to predict, such as absorption, distribution, metabolism, excretion, and toxicity.
-
Initiate Prediction: Start the calculation.
-
Review Output: The results are presented in a tabular format, providing quantitative predictions for the selected ADMET parameters.
Visualizing Workflows and Pathways
In Silico ADME-Tox Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADME-Tox properties.
Comparative Study Logic
This diagram outlines the logical flow of a comparative in silico study.
Signaling Pathways in Chalcone-Induced Cytotoxicity
The cytotoxic effects of chalcone derivatives, particularly in cancer cells, are often attributed to the induction of apoptosis. The intrinsic apoptotic pathway is a key mechanism.
Intrinsic Apoptosis Pathway
The following diagram illustrates the modulation of the intrinsic apoptosis pathway by certain chalcone derivatives.
References
A Comparative Analysis of the Anti-inflammatory Properties of Chalcones and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anti-inflammatory effects of chalcones, a class of natural and synthetic compounds, against established anti-inflammatory drugs. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate an objective comparison and aid in the development of novel anti-inflammatory therapeutics.
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Their mechanism of action often involves the modulation of critical inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production, and suppression of pro-inflammatory cytokines.[4][5][6][7] This guide will delve into these mechanisms, offering a side-by-side comparison with widely used non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant medications.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various chalcone (B49325) derivatives compared to standard drugs. The data, presented as IC50 values (the concentration required to inhibit a biological process by 50%) and percentage of inhibition, have been compiled from multiple studies to provide a broad overview of the therapeutic potential of chalcones.
Table 1: In Vitro Inhibition of Key Inflammatory Mediators
| Compound/Drug | Target | Assay System | IC50 Value (µM) | Reference |
| Chalcone Derivatives | ||||
| Compound 16 (pyrrole-containing) | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 12.1 ± 1.5 | [8][9] |
| Prostaglandin (B15479496) E2 (PGE2) | LPS-stimulated RAW 264.7 cells | 0.5 ± 1.5 | [8][9] | |
| Compound 2f (methoxyphenyl-based) | Nitric Oxide (NO) | LPS-induced RAW264.7 macrophages | 11.2 | [10] |
| Fluorinated Chalcone 17 | Nitric Oxide (NO) | LPS-stimulated macrophages | 0.03 | [11] |
| 4-Dimethylamino-2',5'-dimethoxychalcone | Nitric Oxide (NO) | RAW 264.7 macrophage cell line | < 1 | [12] |
| Prostaglandin E2 (PGE2) | RAW 264.7 macrophage cell line | < 1 | [12] | |
| Chalcone Derivative 8 | COX-2 | Enzyme inhibition assay | 0.18 | [13] |
| Chalcone Derivative 6 | COX-2 | Enzyme inhibition assay | 0.19 | [13] |
| Chalcone Derivative 4b | COX-2 | Enzyme inhibition assay | 1.933 | [14] |
| 5-LOX | Enzyme inhibition assay | 2.112 | [14] | |
| Standard Drugs | ||||
| Celecoxib | COX-2 | Enzyme inhibition assay | 0.12 | [13] |
| Nimesulide | COX-2 | Enzyme inhibition assay | 1.68 | [13] |
| Ibuprofen | COX-2 | Enzyme inhibition assay | 5.33 | [13] |
| Indomethacin | COX-1 / COX-2 | Enzyme inhibition assay | - | [15] |
Table 2: In Vivo Anti-inflammatory Effects in Animal Models
| Compound/Drug | Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Chalcone Derivatives | |||||
| Indole-Chalcone Hybrid 4 | Carrageenan-induced paw edema (mice) | 10 mg/kg | 61.74 (analgesic effect) | - | [16][17] |
| 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone | Carrageenan-induced hind paw edema | - | 90 | - | [4] |
| Chalcone Derivative C64 | Carrageenan-induced rat paw edema | - | 78.28 | - | [18] |
| Standard Drugs | |||||
| Diclofenac Potassium | Acetic acid-induced writhing (mice) | 30 mg/kg | 54.98 | - | [16][17] |
| Indomethacin | Carrageenan-induced paw edema (rats) | 10 mg/kg | - | 4 | [19][20] |
| Indomethacin | Carrageenan-induced rat paw edema | - | 88.07 | - | [18] |
Key Anti-inflammatory Mechanisms and Signaling Pathways
Chalcones exert their anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[21] Several chalcone derivatives have been shown to inhibit this pathway by preventing IκBα degradation and the nuclear translocation of NF-κB.[10][21]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38 MAPK, is another crucial signaling cascade in inflammation.[22] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in turn, promotes the expression of pro-inflammatory genes.[23] Certain chalcones have demonstrated the ability to suppress the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory response.[23]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from various research articles and can be adapted for specific experimental needs.
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of chalcones or a standard inhibitor for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[24]
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Methodology:
-
Commercially available COX-1 and COX-2 inhibitor screening kits are commonly used.
-
The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2.
-
The reaction is initiated by adding arachidonic acid.
-
The production of Prostaglandin G2 is monitored by observing the absorbance of a colorimetric substrate.
-
The inhibitory activity of chalcones and standard drugs is determined by measuring the reduction in absorbance compared to the vehicle control.[13]
-
3. Cytokine (TNF-α and IL-6) Production Assay
-
Cell Line: RAW 264.7 cells or primary macrophages.
-
Methodology:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[25][26]
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Wistar rats or Swiss albino mice.
-
Methodology:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds (chalcones) or a standard drug (e.g., indomethacin) orally or intraperitoneally.[19][20]
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[27][28][29]
-
Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[19]
-
Conclusion
The presented data and mechanistic insights highlight the significant potential of chalcones as a promising class of anti-inflammatory agents. Numerous derivatives have demonstrated potent inhibitory effects on key inflammatory mediators, often comparable or superior to established drugs in specific assays. Their ability to modulate multiple signaling pathways, particularly the NF-κB and MAPK cascades, underscores their potential for developing novel therapeutics with multifaceted anti-inflammatory actions. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of chalcones in the management of inflammatory diseases.
References
- 1. A review of anti-infective and anti-inflammatory chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Review on Synthesis, Anti-inflammatory and Antioxidant Activities of Chalcone [ouci.dntb.gov.ua]
- 3. japsonline.com [japsonline.com]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones | Tropical Journal of Pharmaceutical Research [ajol.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 19. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chalcones isolated from Angelica keiskei and their inhibition of IL-6 production in TNF-α-stimulated MG-63 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 29. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of (E)-4-(4-methylphenyl)but-3-en-2-one
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients and intermediates is paramount. (E)-4-(4-methylphenyl)but-3-en-2-one, a chalcone (B49325) derivative, exists as (E) and (Z) geometric isomers due to the restricted rotation around the Cα=Cβ double bond. The spatial arrangement of the substituents can significantly influence the molecule's biological activity and physicochemical properties. Therefore, robust analytical methods are required to separate, identify, and quantify these isomers.
This guide provides a comparative analysis of three common analytical techniques for determining the isomeric purity of (E)-4-(4-methylphenyl)but-3-en-2-one: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, the need for structural confirmation, and the availability of instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of isomers between a stationary and mobile phase. | High resolution, excellent for quantification, non-destructive. | Requires a reference standard for the (Z)-isomer for accurate quantification. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity, provides molecular weight and fragmentation data for structural confirmation. | Requires derivatization for non-volatile compounds, thermal degradation of labile isomers is possible. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural information, can quantify isomers without a reference standard of the minor isomer. | Lower sensitivity compared to chromatographic methods. |
Quantitative Data Summary
The following tables present illustrative experimental data for the analysis of a sample of (E)-4-(4-methylphenyl)but-3-en-2-one containing a small amount of the (Z)-isomer.
Table 1: HPLC Analysis Data
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (Z)-4-(4-methylphenyl)but-3-en-2-one | 8.2 | 1.5 | 2.1 |
| (E)-4-(4-methylphenyl)but-3-en-2-one | 9.5 | 98.5 | - |
Table 2: GC-MS Analysis Data
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| (Z)-4-(4-methylphenyl)but-3-en-2-one | 12.8 | 160, 145, 117, 91 | 1.4 |
| (E)-4-(4-methylphenyl)but-3-en-2-one | 13.5 | 160, 145, 117, 91 | 98.6 |
Table 3: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integral |
| (E) | Hα | 6.70 | 16.2 (d) | 1 |
| Hβ | 7.50 | 16.2 (d) | 1 | |
| (Z) | Hα' | 6.25 | 12.5 (d) | 0.015 |
| Hβ' | 6.90 | 12.5 (d) | 0.015 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (E) and (Z) isomers of 4-(4-methylphenyl)but-3-en-2-one.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 320 nm
-
-
Analysis: Inject the sample and record the chromatogram. The (E)-isomer is typically the major peak with a longer retention time.
-
Quantification: Calculate the percentage of each isomer based on the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the (E) and (Z) isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Sample of this compound
-
Dichloromethane (B109758) (solvent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in dichloromethane (approximately 100 µg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra.
-
Quantification: Determine the relative percentage of each isomer by integrating the corresponding peaks in the total ion chromatogram.
¹H NMR Spectroscopy
Objective: To structurally differentiate and quantify the (E) and (Z) isomers.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
Analysis: Acquire the ¹H NMR spectrum. The key diagnostic signals are the doublets for the vinylic protons (Hα and Hβ). The larger coupling constant (typically >15 Hz) corresponds to the (E)-isomer, while the smaller coupling constant (typically <13 Hz) corresponds to the (Z)-isomer.
-
Quantification: Integrate the signals corresponding to a specific proton of each isomer (e.g., Hα and Hα'). The ratio of the integrals directly reflects the molar ratio of the isomers.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC analysis of isomeric purity.
Caption: Workflow for GC-MS analysis of isomeric purity.
Caption: Workflow for ¹H NMR analysis of isomeric purity.
Safety Operating Guide
Proper Disposal of 4-(4-Methylphenyl)but-3-en-2-one: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-(4-Methylphenyl)but-3-en-2-one. This document outlines the necessary procedures to ensure laboratory safety and environmental responsibility.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This compound, an unsaturated ketone, requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step approach to its disposal, aligned with general best practices for hazardous organic compounds.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) and Handling
| PPE / Handling Procedure | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
| General Handling | Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area.[1] Keep it away from incompatible materials, such as oxidizing agents.[1]
III. Disposal Methodology
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. The primary disposal route is incineration.
Step 1: On-site Waste Accumulation
-
Collect all waste containing this compound, including contaminated labware and PPE, in the designated hazardous waste container.
-
Keep the container closed except when adding waste.
Step 2: Arranging for Professional Disposal
-
Contact a licensed and reputable chemical waste disposal company.
-
Provide them with the SDS and an accurate inventory of the waste.
Step 3: Incineration
-
The most common and effective method for the final disposal of this type of organic compound is high-temperature incineration.[2][3]
-
This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion products.[1]
Note on Neutralization: While chemical neutralization can be a disposal method for some chemicals, there are no standard, validated laboratory protocols for the neutralization of this compound. Attempting to neutralize this compound without a validated procedure can be dangerous. Therefore, incineration by a professional service is the recommended and safest option.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling 4-(4-Methylphenyl)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 4-(4-Methylphenyl)but-3-en-2-one. Adherence to these guidelines is critical for ensuring personnel safety and proper chemical management.
Hazard Summary
This compound is a combustible solid that can be harmful if swallowed. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation. All handling procedures must be conducted with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to safe handling. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Butyl Rubber or Viton™ Gloves | Standard nitrile gloves offer poor protection against ketones and aromatic hydrocarbons.[1][2][3] Butyl rubber or Viton™ gloves are recommended for their high resistance to these chemical classes.[3] Always inspect gloves for integrity before use and dispose of them immediately after handling. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, chemical-resistant lab coat must be worn and fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator is required when working with the solid form to prevent inhalation of dust particles, or if handling in a poorly ventilated area. |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
3.1. Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respirator/Mask: If required, don the respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves (Butyl Rubber or Viton™), ensuring the cuffs of the gloves extend over the sleeves of the lab coat.[4][5][6]
3.2. Doffing Procedure
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in the designated receptacle for contaminated lab coats.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove the face shield (if used) and then the safety goggles from the back of the head.
-
Respirator/Mask: Remove the respirator without touching the front.
Operational and Disposal Plans
4.1. Handling and Storage
-
Ventilation: Always handle this compound in a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
4.2. Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.3. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The primary recommended method of disposal for this compound is incineration at a licensed chemical waste facility.[7] Do not dispose of this chemical down the drain or in regular trash.
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the safe handling and disposal workflow.
Caption: PPE selection workflow based on task-specific risks.
Caption: Step-by-step workflow for safe handling and disposal.
References
- 1. gloves.com [gloves.com]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 5. munglobal.com.au [munglobal.com.au]
- 6. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
